2-bromo-N-(2,6-dimethylphenyl)butanamide
Description
Properties
IUPAC Name |
2-bromo-N-(2,6-dimethylphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-4-10(13)12(15)14-11-8(2)6-5-7-9(11)3/h5-7,10H,4H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDSSRKVVDAVPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC=C1C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-bromo-N-(2,6-dimethylphenyl)butanamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-bromo-N-(2,6-dimethylphenyl)butanamide
Introduction
This compound, identified by CAS Number 53984-81-9, is a substituted amide of significant interest in synthetic and medicinal chemistry.[1][2] Its molecular structure incorporates three key features: a reactive α-bromo substituent on the butanamide chain, a sterically hindered N-aryl group (2,6-dimethylphenyl), and a central amide linkage. This combination makes it a valuable intermediate and a versatile building block for the synthesis of more complex molecules, particularly within the realm of drug discovery and development.
The 2,6-dimethylphenyl motif is a well-established pharmacophore found in numerous local anesthetics and other neurologically active agents, such as Lidocaine. The introduction of a butanamide chain with a bromine atom at the α-position provides a strategic point for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) by introducing new functional groups. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and safe handling, grounded in established chemical principles.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its core physicochemical properties can be reliably predicted based on its structure. These properties are fundamental to its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 53984-81-9 | [1][2] |
| Molecular Formula | C12H16BrNO | [1] |
| Molecular Weight | 270.17 g/mol | [1] |
| Appearance | Expected to be an off-white to pale yellow solid at room temperature. | Inferred from similar compounds. |
| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, and alcohols. Poor solubility in water is expected due to the hydrophobic aryl and alkyl components. | Standard chemical principles. |
| Stability | The compound is stable under standard laboratory conditions. However, the α-bromo group makes it susceptible to nucleophilic substitution, and the amide bond can be hydrolyzed under strong acidic or basic conditions. | Inferred from functional group reactivity. |
Synthesis and Purification
The most direct and logical approach to synthesizing this molecule is through the formation of an amide bond between 2,6-dimethylaniline and a suitable 2-bromobutanoyl electrophile. This method is efficient and widely applicable in organic synthesis.
Causality Behind Experimental Choices
The chosen synthetic route involves the acylation of 2,6-dimethylaniline with 2-bromobutanoyl chloride. This is a classic and robust method for amide formation.
-
Choice of Acylating Agent: 2-bromobutanoyl chloride is highly electrophilic, ensuring a rapid reaction with the amine. The alternative, using 2-bromobutanoic acid with a coupling agent, is also viable but introduces more reagents that need to be removed during purification.
-
Solvent: An anhydrous, aprotic solvent like dichloromethane (DCM) is ideal. It readily dissolves the reactants and does not participate in the reaction.
-
Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the acid. This prevents the protonation of the starting amine, which would render it unreactive, and avoids potential side reactions catalyzed by the acid.
-
Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction rate, then allowed to warm to room temperature to ensure completion.
Experimental Protocol: Synthesis
This protocol is a representative method based on standard amidation procedures and should be adapted and optimized.
-
Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dimethylaniline (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution.
-
Acylation: Slowly add a solution of 2-bromobutanoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid chloride and HCl salt.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Workflow Diagram: Synthesis and Work-up
Caption: General workflow for the synthesis of this compound.
Purification Protocol
The crude product can be purified using one of the following self-validating methods. The purity should be confirmed by HPLC and NMR after purification.
-
Recrystallization (Preferred for high purity):
-
Dissolve the crude solid in a minimum amount of a hot solvent system, such as ethyl acetate/hexanes or ethanol/water.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Silica Gel Column Chromatography (For difficult-to-separate impurities):
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column and collect fractions, monitoring by TLC to isolate the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound. While specific spectra are not publicly available, the expected data can be accurately predicted.
Predicted Spectroscopic Data
-
¹H NMR Spectroscopy (400 MHz, CDCl₃):
-
δ 7.10-7.20 (m, 3H): Aromatic protons of the dimethylphenyl ring.
-
δ ~6.8 (br s, 1H): Amide N-H proton. The chemical shift can be variable and the peak may be broad.
-
δ ~4.40 (dd, 1H): Methine proton (CH) at the α-position, coupled to the adjacent methylene group.
-
δ ~2.25 (s, 6H): Protons of the two methyl groups on the aromatic ring.
-
δ ~2.10 (m, 2H): Methylene protons (CH₂) of the butanamide chain.
-
δ ~1.10 (t, 3H): Terminal methyl protons (CH₃) of the butanamide chain.
-
-
¹³C NMR Spectroscopy (100 MHz, CDCl₃):
-
δ ~168: Amide carbonyl carbon (C=O).
-
δ ~135-138: Quaternary aromatic carbons attached to the methyl groups and the nitrogen.
-
δ ~128: Aromatic CH carbons.
-
δ ~50: α-Carbon attached to the bromine (CH-Br).
-
δ ~30: Methylene carbon (CH₂) of the butanamide chain.
-
δ ~18: Aromatic methyl carbons (CH₃).
-
δ ~12: Terminal methyl carbon (CH₃) of the butanamide chain.
-
-
Infrared (IR) Spectroscopy (ATR):
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A characteristic doublet peak will be observed for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). Expected peaks at m/z 270 and 272.
-
Fragmentation: Key fragmentation pathways would include α-cleavage, leading to the loss of the butyl group or the bromine atom, and fragmentation of the amide bond.[4]
-
Chromatographic Methods
For quality control and reaction monitoring, chromatographic methods are indispensable. The choice between HPLC and GC depends on the analyte's volatility and thermal stability.[5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid/liquid stationary phase. |
| Typical Column | C18 reverse-phase column. | Capillary column with a non-polar stationary phase (e.g., DB-5ms). |
| Mobile Phase | Gradient of acetonitrile/water with 0.1% formic acid. | Inert carrier gas (e.g., Helium). |
| Detection | UV-Vis Detector (e.g., at 254 nm) or Mass Spectrometer (LC-MS). | Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS). |
| Suitability | Excellent for purity determination and quantification at room temperature. | Suitable, but the compound's thermal stability must be considered to avoid degradation in the injector. |
Workflow Diagram: Analytical Characterization
Caption: A typical workflow for the analytical characterization and purity assessment.
Reactivity and Potential Applications
The primary utility of this compound lies in its role as a chemical intermediate. Its reactivity is dominated by the α-bromo group, which is a good leaving group in nucleophilic substitution reactions (Sₙ2). This allows for the straightforward introduction of a wide variety of functional groups, including:
-
Amines: To form α-amino amides.
-
Thiols: To form α-thio amides.
-
Azides: As a precursor to α-amino amides via reduction.
-
Alkoxides: To form α-ether linkages.
This synthetic versatility makes it an excellent starting material for generating libraries of novel compounds in drug discovery programs. Given the prevalence of the N-(2,6-dimethylphenyl)amide moiety in anesthetics and antiarrhythmic drugs, derivatives of this compound could be explored for activity as sodium channel blockers or other related targets.
Safety and Handling
No specific material safety data sheet (MSDS) is publicly available for this compound. Therefore, it must be handled with the caution appropriate for a novel research chemical with potential biological activity. General safety protocols for related α-bromo amides should be followed.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6]
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8] Avoid ingestion and inhalation. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials like strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- Vertex AI Search. (n.d.). 2-Bromo-N-(2-(trifluoromethyl)phenyl)butanamide.
- ChemicalBook. (n.d.). This compound.
- Lide Pharmaceuticals Ltd. (n.d.). 2-Bromo-N-(2,6-dimethylphenyl)acetamide.
- Sigma-Aldrich. (n.d.). This compound.
- BenchChem. (n.d.). 2-Bromoacetamide synthesis and purification methods.
- ChemicalBook. (n.d.). This compound | 53984-81-9.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetamide, 2-(diethylamino)-n-(2,6-dimethylphenyl)-.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Butanamide.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
- ResearchGate. (2016). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry.
- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane.
- Amazon S3. (2008). Material Safety Data Sheet - 2-Bromo-2-nitro-1,3-propanediol.
Sources
- 1. This compound CAS#: 53984-81-9 [m.chemicalbook.com]
- 2. This compound | 53984-81-9 [chemicalbook.com]
- 3. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
An In-depth Technical Guide to 2-bromo-N-(2,6-dimethylphenyl)butanamide (CAS Number: 53984-81-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-N-(2,6-dimethylphenyl)butanamide, a specialized chemical intermediate with potential applications in pharmaceutical research and development. While specific data for this compound is limited in publicly available literature, this document consolidates information on its synthesis, physicochemical properties, analytical methodologies, and potential biological relevance by drawing parallels with structurally related molecules. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of α-Bromo Amides in Medicinal Chemistry
α-Halo amides are a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to the carbonyl group of an amide.[1] This structural feature imparts a unique reactivity profile, making them valuable intermediates in organic synthesis. The bromine atom in this compound serves as a good leaving group, rendering the α-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is frequently exploited in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex molecular architectures.
The N-(2,6-dimethylphenyl) moiety is a common feature in a number of pharmacologically active compounds. The steric hindrance provided by the two methyl groups on the phenyl ring can influence the molecule's conformation and its interaction with biological targets, potentially enhancing selectivity and metabolic stability. The butanamide portion of the molecule offers a flexible hydrocarbon chain that can be further modified to modulate lipophilicity and other pharmacokinetic properties.
Physicochemical Properties
| Property | Predicted Value/Information |
| CAS Number | 53984-81-9 |
| Molecular Formula | C₁₂H₁₆BrNO |
| Molecular Weight | 270.17 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. |
| Melting Point | Not reported. For comparison, the related compound 2-chloro-N-(2,6-dimethylphenyl)acetamide has a melting point of 150-151 °C. |
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process: first, the formation of the parent amide, N-(2,6-dimethylphenyl)butanamide, followed by selective α-bromination.
Step 1: Amide Formation
The synthesis of N-(2,6-dimethylphenyl)butanamide can be achieved through the acylation of 2,6-dimethylaniline with butanoyl chloride or butanoic acid.
Sources
An In-depth Technical Guide to the Molecular Structure and Properties of 2-bromo-N-(2,6-dimethylphenyl)butanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, synthesis, and analytical characterization of 2-bromo-N-(2,6-dimethylphenyl)butanamide. While direct experimental data for this specific molecule is not extensively available in public literature, this document leverages established principles of organic chemistry and extrapolates data from closely related analogues to present a robust and scientifically grounded overview. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, offering insights into the rational design of experiments and the potential applications of this compound as a synthetic intermediate.
Introduction: Strategic Importance in Synthetic Chemistry
The molecule this compound incorporates several key structural features that make it a compound of interest in synthetic and medicinal chemistry. The N-(2,6-dimethylphenyl)amide moiety is a common scaffold in pharmacologically active molecules, notably in local anesthetics like lidocaine, where it is crucial for biological activity[1]. The presence of the two ortho-methyl groups on the phenyl ring provides steric hindrance that can influence the conformation of the molecule and its interactions with biological targets.
The α-bromo substituent on the butanamide chain introduces a reactive center, making the molecule a versatile intermediate for further chemical modifications. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups at the α-position. This dual functionality—a biologically relevant aromatic core and a synthetically labile handle—positions this compound as a potentially valuable building block in the synthesis of novel chemical entities.
Molecular Structure and Physicochemical Properties
The structural and electronic characteristics of this compound dictate its reactivity and potential utility.
Structural Analysis
The molecule consists of a central butanamide core. The nitrogen atom of the amide is substituted with a 2,6-dimethylphenyl group, and the carbon atom alpha to the carbonyl group is substituted with a bromine atom. The steric bulk of the ortho-methyl groups on the phenyl ring is expected to restrict the rotation around the N-aryl bond, influencing the overall three-dimensional shape of the molecule.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₂H₁₆BrNO | Derived from its constituent atoms. |
| Molecular Weight | 286.17 g/mol | Calculated based on the molecular formula. |
| Appearance | Off-white to pale yellow solid | Predicted based on similar N-aryl amides. |
| Melting Point | Not available (predicted to be a solid at room temperature) | By analogy with related compounds. |
| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to amide group and molecular weight. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols); Insoluble in water. | The amide and aromatic ring contribute to its solubility profile. |
| pKa (amide proton) | ~17-18 | Typical pKa for a secondary amide proton. |
Stereochemistry
The presence of a chiral center at the C2 position of the butanamide chain means that this compound can exist as a racemic mixture of two enantiomers, (R)-2-bromo-N-(2,6-dimethylphenyl)butanamide and (S)-2-bromo-N-(2,6-dimethylphenyl)butanamide. The stereochemistry at this position can have a significant impact on the biological activity of any downstream compounds.
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through a logical sequence of reactions, primarily involving amide bond formation followed by α-bromination.
Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the molecule at the amide bond and the C-Br bond, suggesting two primary synthetic routes.
Caption: Retrosynthetic pathways for this compound.
Recommended Synthetic Protocol (Route A)
This route is often preferred as it avoids handling the potentially more lachrymatory 2-bromobutanoyl halide.
Step 1: Synthesis of N-(2,6-dimethylphenyl)butanamide
This step involves the formation of an amide bond between 2,6-dimethylaniline and butanoyl chloride.
-
Materials: 2,6-dimethylaniline, butanoyl chloride, triethylamine, dichloromethane (DCM).
-
Procedure:
-
Dissolve 2,6-dimethylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add butanoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: α-Bromination of N-(2,6-dimethylphenyl)butanamide
The selective bromination at the α-position can be achieved using N-bromosuccinimide (NBS) with a radical initiator.
-
Materials: N-(2,6-dimethylphenyl)butanamide, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve N-(2,6-dimethylphenyl)butanamide (1.0 eq) in CCl₄.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with saturated Na₂S₂O₃ solution to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Analytical Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Signals corresponding to the three protons on the 2,6-dimethylphenyl ring are expected in the aromatic region (δ 7.0-7.2 ppm).
-
Amide Proton: A broad singlet for the N-H proton is anticipated, with its chemical shift being solvent-dependent (typically δ 7.5-8.5 ppm).
-
α-Proton: A triplet for the CH -Br proton is expected in the downfield region (δ 4.2-4.5 ppm) due to the deshielding effect of the adjacent bromine and carbonyl group.
-
Methylene Protons: A multiplet for the -CH₂ - group is expected around δ 2.0-2.3 ppm.
-
Methyl Protons (Aromatic): A sharp singlet for the two equivalent methyl groups on the aromatic ring will appear upfield (δ 2.1-2.3 ppm).
-
Methyl Protons (Aliphatic): A triplet for the terminal methyl group of the butyl chain is expected around δ 1.0-1.2 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon: The amide carbonyl carbon will show a signal in the downfield region (δ 165-175 ppm).
-
Aromatic Carbons: Signals for the aromatic carbons will appear in the range of δ 125-140 ppm.
-
α-Carbon: The carbon attached to the bromine (C-Br) will be observed around δ 50-60 ppm.
-
Other Aliphatic Carbons: The remaining aliphatic carbons will resonate in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy
-
N-H Stretch: A characteristic absorption band for the N-H stretching vibration is expected around 3250-3350 cm⁻¹.
-
C=O Stretch: A strong absorption band for the amide carbonyl (C=O) stretching vibration should appear in the range of 1640-1680 cm⁻¹.
-
C-N Stretch: The C-N stretching vibration of the amide is expected around 1200-1300 cm⁻¹.
-
C-Br Stretch: A weaker absorption band for the C-Br stretching vibration may be observed in the fingerprint region (500-600 cm⁻¹).
-
Aromatic C-H and C=C Stretches: These will be present in their characteristic regions.
Mass Spectrometry (MS)
-
Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
-
Fragmentation Pattern: Common fragmentation pathways would include cleavage of the amide bond and loss of the bromine atom.
Reactivity and Potential Applications
The synthetic utility of this compound stems from the reactivity of the α-bromo position.
Caption: Key reaction pathways involving this compound.
Nucleophilic Substitution
The α-bromo position is susceptible to Sₙ2 reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups, such as:
-
Amines: To form α-amino amides, which are important precursors for peptidomimetics and other biologically active molecules.
-
Azides: To introduce an azide group, which can be further transformed into an amine or used in "click" chemistry.
-
Thiols: To synthesize α-thio amides.
-
Alcohols/Phenols: To form α-alkoxy or α-aryloxy amides.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination to form the corresponding α,β-unsaturated amide, N-(2,6-dimethylphenyl)but-2-enamide. This unsaturated amide can then be used as a Michael acceptor in conjugate addition reactions.
Potential Applications in Drug Discovery
Given its structural features, this molecule is a promising starting material for the synthesis of:
-
Novel Anesthetic Analogues: By modifying the butanamide side chain, new analogues of lidocaine with potentially altered pharmacokinetic or pharmacodynamic properties could be developed.
-
Enzyme Inhibitors: The reactive α-bromo group can act as an electrophilic warhead to covalently modify active site residues of certain enzymes.
-
Scaffolds for Combinatorial Libraries: The versatility of the α-bromo position allows for the rapid generation of a library of related compounds for high-throughput screening.
Safety and Handling
As with any α-bromo carbonyl compound, this compound should be handled with appropriate safety precautions.
-
Toxicity: α-Bromo amides are generally considered to be lachrymatory and skin irritants. They are also alkylating agents and should be treated as potentially toxic.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound[2].
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a molecule with significant potential as a versatile intermediate in organic synthesis, particularly within the realm of drug discovery and development. Its combination of a biologically relevant N-aryl amide core and a reactive α-bromo handle makes it an attractive starting point for the synthesis of a wide range of novel compounds. While detailed experimental data for this specific molecule is sparse, this technical guide provides a solid foundation for its synthesis, characterization, and safe handling, based on established chemical principles and data from analogous structures. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in the development of new therapeutic agents.
References
-
Fun, H.-K., et al. (2012). 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2678. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing. Available at: [Link]
Sources
physical and chemical properties of 2-bromo-N-(2,6-dimethylphenyl)butanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-N-(2,6-dimethylphenyl)butanamide is a versatile synthetic intermediate belonging to the class of α-bromo amides. Its structure, featuring a reactive bromine atom alpha to an amide carbonyl group and a sterically hindered N-aryl substituent, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safety considerations, tailored for professionals in research and drug development.
Molecular Structure and Properties
The unique arrangement of functional groups in this compound governs its physical and chemical behavior.
Caption: 2D structure of this compound.
Physical Properties
| Property | Value | Source/Basis |
| CAS Number | 53984-81-9 | [1] |
| Molecular Formula | C₁₂H₁₆BrNO | [1] |
| Molecular Weight | 270.17 g/mol | [1] |
| Appearance | Likely a white to off-white solid | Analogy to similar amides |
| Melting Point | Estimated to be in the range of 140-160 °C | Based on the melting point of the closely related 2-chloro-N-(2,6-dimethylphenyl)acetamide (150-151 °C)[2] |
| Boiling Point | Estimated to be >300 °C at 760 mmHg | Based on the boiling point of 2-chloro-N-(2,6-dimethylphenyl)acetamide (316.8 °C)[2] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. | The presence of the hydrophobic 2,6-dimethylphenyl group suggests poor water solubility but good solubility in organic solvents.[3] |
| Density | Estimated to be around 1.2-1.3 g/cm³ | Based on the density of 2-chloro-N-(2,6-dimethylphenyl)acetamide (1.2 g/cm³)[2] |
Spectroscopic Data (Predicted)
Detailed experimental spectra for this compound are not widely published. The following are predicted key spectral features based on its structure and data from analogous compounds.
-
¹H NMR:
-
Aromatic protons (Ar-H): Signals expected in the aromatic region (δ 7.0-7.5 ppm).
-
Amide proton (N-H): A broad singlet is anticipated, with its chemical shift dependent on solvent and concentration.
-
Methine proton (CH-Br): A multiplet is expected in the region of δ 4.0-5.0 ppm.
-
Methylene protons (CH₂): Multiplets are expected for the ethyl group protons.
-
Methyl protons (Ar-CH₃ and CH₂CH₃ ): Singlets for the two aromatic methyl groups and a triplet for the terminal methyl group of the butyl chain are expected at higher field.
-
-
¹³C NMR:
-
Carbonyl carbon (C=O): A signal is expected in the range of δ 160-175 ppm.
-
Aromatic carbons: Multiple signals are anticipated in the aromatic region (δ 120-140 ppm).
-
Carbon bearing bromine (C-Br): A signal is expected in the region of δ 40-60 ppm.
-
Alkyl carbons: Signals for the remaining aliphatic carbons are expected at higher field.
-
-
IR Spectroscopy:
-
N-H stretch: A sharp to broad absorption band is expected around 3300-3400 cm⁻¹.
-
C=O stretch (Amide I band): A strong absorption is anticipated around 1650-1680 cm⁻¹.
-
N-H bend (Amide II band): An absorption is expected around 1520-1550 cm⁻¹.
-
C-Br stretch: A weaker absorption is expected in the fingerprint region.
-
Synthesis and Reactivity
Synthetic Routes
The synthesis of this compound typically involves the acylation of 2,6-dimethylaniline with a 2-bromobutanoyl halide.
Caption: General synthetic workflow for this compound.
Experimental Protocol (Illustrative):
-
Reaction Setup: To a solution of 2,6-dimethylaniline in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable base like pyridine or triethylamine. The reaction vessel should be equipped with a dropping funnel and a magnetic stirrer, and the reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acyl Halide: Cool the reaction mixture in an ice bath. Add a solution of 2-bromobutanoyl chloride or bromide in the same solvent dropwise to the stirred solution of the aniline. The base is crucial to neutralize the hydrogen halide byproduct formed during the reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
The steric hindrance provided by the two methyl groups on the phenyl ring can influence the rate of the acylation reaction.[4]
Chemical Reactivity
The reactivity of this compound is primarily dictated by the electrophilic nature of the α-carbon and the lability of the carbon-bromine bond.
-
Nucleophilic Substitution: The α-bromo group is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position.[5] Common nucleophiles include amines, alcohols, thiols, and carbanions.[5][6]
Caption: General scheme for nucleophilic substitution on the α-carbon.
-
Reactivity with Bases: Strong bases can deprotonate the α-carbon, although this is less favorable than with corresponding esters or ketones due to the lower acidity of the α-proton in amides.[7] The steric hindrance from the 2,6-dimethylphenyl group might also influence the accessibility of this proton.
-
Radical Reactions: The C-Br bond can undergo homolytic cleavage under photolytic or radical-initiating conditions, leading to the formation of an α-amido radical. This intermediate can participate in various radical-mediated transformations.
-
Cross-Coupling Reactions: The C-Br bond can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the formation of C-C bonds at the α-position.[8]
Applications in Drug Development and Research
The synthetic utility of this compound makes it a valuable precursor in the synthesis of more complex molecules with potential biological activity.
-
Scaffold for Bioactive Molecules: The N-(2,6-dimethylphenyl)amide moiety is present in several local anesthetic drugs (e.g., lidocaine). The introduction of further functionality via the α-bromo group allows for the generation of a library of compounds for screening in drug discovery programs.
-
Intermediate for Heterocyclic Synthesis: The reactive nature of the α-bromo amide allows it to be a key starting material for the synthesis of various nitrogen-containing heterocyclic compounds.
Safety and Handling
As with all α-haloamides, this compound should be handled with appropriate safety precautions.
-
Hazard Classification: The compound is classified as an irritant.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[10]
-
Handling Procedures: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a synthetically important molecule with significant potential in organic synthesis and medicinal chemistry. While specific experimental data for some of its properties are limited, its behavior can be reasonably predicted based on the well-established chemistry of α-bromo amides and related N-aryl amides. Its ability to undergo a variety of chemical transformations makes it a valuable tool for the construction of complex molecular architectures. As with any reactive chemical, adherence to strict safety protocols is paramount during its handling and use.
References
- Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,6-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3154.
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ChemSrc. (2023). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
- D'Angeli, F., Di Bello, M., & Filira, F. (1968). The Fascinating Chemistry of α‐Haloamides. Chemistry–A European Journal, 25(4), 868-883.
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PubChem. (n.d.). 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Acetamide, N-(2,6-dimethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
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Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]
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SpectraBase. (n.d.). Acetamide, N-[2-[[(2-bromo-4,6-dimethylphenyl)methyl]thio]phenyl]-. Retrieved from [Link]
- Maulide, N., et al. (2019). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Journal of the American Chemical Society, 141(46), 18416-18422.
-
PubChem. (n.d.). N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide;N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide. Retrieved from [Link]
- Gowda, B. T., et al. (2005). N-(2,6-Dimethylphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4277-o4279.
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Princeton University Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely. Retrieved from [Link]
- Widenhoefer, R. A., & Stengone, C. N. (1999). Multicomponent Synthesis of α-Branched Amides. The Journal of Organic Chemistry, 64(23), 8681-8691.
- Gosmini, C., & Bégouin, J. M. (2014). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters, 16(24), 6358-6361.
-
SIELC Technologies. (2018). Acetamide, N-(2,6-dimethylphenyl)-. Retrieved from [Link]
- Chen, J., et al. (2021). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. The Journal of Organic Chemistry, 86(21), 15239-15248.
- Oubaha, I., et al. (2020). N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide.
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Beijing Xinhengyan Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
- Maulide, N., et al. (2020). Challenges and Breakthroughs in Selective Amide Activation.
- Tang, P. (2005). Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262-272.
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The Good Scents Company. (n.d.). butyramide. Retrieved from [Link]
-
Chem Help ASAP. (2019, November 14). reactions of amides & strong nucleophiles [Video]. YouTube. [Link]
-
A-Level Chemistry. (n.d.). Physical and chemical properties of amides. Retrieved from [Link]
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A Technical Guide to the Systematic IUPAC Nomenclature of 2-bromo-N-(2,6-dimethylphenyl)butanamide
This guide provides a detailed deconstruction and systematic application of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules to elucidate the name of the organic compound 2-bromo-N-(2,6-dimethylphenyl)butanamide. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of chemical nomenclature for unambiguous scientific communication.
Foundational Principles of IUPAC Nomenclature
The IUPAC system of nomenclature provides a standardized method for naming chemical compounds, ensuring that a given name corresponds to a single, unique molecular structure. This systematic approach is built upon identifying the principal functional group, the parent hydrocarbon chain, and any substituents, which are then assembled into a logical and informative name.
Deconstruction of the Target Molecule
To determine the correct IUPAC name for this compound, we must first dissect the molecule into its fundamental components. This process allows for a systematic application of the relevant nomenclature rules.
| Component | Structure | Role in Nomenclature |
| Amide Functional Group | -CO-N- | Principal functional group, determines the suffix "-amide". |
| Acyl Chain | CH₃CH₂CH(Br)CO- | The parent acyl group, derived from butanoic acid. |
| Nitrogen Substituent | A 2,6-dimethylphenyl group | A substituent attached to the nitrogen atom of the amide. |
| Acyl Chain Substituent | -Br | A halogen substituent on the acyl chain. |
| Phenyl Ring Substituents | Two -CH₃ groups | Alkyl substituents on the phenyl ring. |
Systematic Application of IUPAC Nomenclature Rules
The naming process follows a hierarchical set of rules, ensuring a logical and consistent outcome.
Step 1: Identification of the Principal Functional Group
The first and most critical step is to identify the functional group with the highest priority, as this will determine the suffix of the IUPAC name.[1][2][3] In the given molecule, the amide group (-CONH-) takes precedence over the halide (bromo) and alkyl (dimethylphenyl) groups.[3][4] Therefore, the compound is named as an amide.
Step 2: Naming the Parent Amide
Amides are named by replacing the "-oic acid" or "-ic acid" suffix of the corresponding carboxylic acid with "-amide".[5][6] The acyl portion of the molecule has a four-carbon chain, including the carbonyl carbon. The corresponding carboxylic acid is butanoic acid. Replacing the suffix gives the parent amide name: butanamide .
Step 3: Numbering the Parent Acyl Chain
The carbon atoms of the acyl chain are numbered starting from the carbonyl carbon as position 1. This ensures the lowest possible locants for any substituents on this chain.[6][7]
Step 4: Identifying and Locating Substituents on the Acyl Chain
A bromine atom is attached to the second carbon of the butanamide chain. Halogens are treated as substituents and are named with a prefix.[1] Thus, this part of the name is 2-bromo .
Step 5: Naming the N-Substituent Group
Substituents attached to the nitrogen atom of an amide are designated with the locant N- to indicate their position.[8][9] In this molecule, the nitrogen is bonded to a phenyl group which is itself substituted with two methyl groups at positions 2 and 6. This substituent is therefore named N-(2,6-dimethylphenyl) .
Step 6: Assembling the Final IUPAC Name
The final IUPAC name is constructed by combining the names of the substituents in alphabetical order, followed by the parent amide name. The N- locant is used for ordering purposes.
-
Identify Substituents: 2-bromo and N-(2,6-dimethylphenyl).
-
Alphabetize: "bromo" comes before "dimethylphenyl".
-
Combine: The complete and unambiguous IUPAC name is This compound .
Visualizing the Nomenclature Process
The logical flow of the IUPAC naming convention for this molecule can be represented as a decision-making workflow.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 7. IUPAC Rules [chem.uiuc.edu]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to Determining the Solubility of 2-bromo-N-(2,6-dimethylphenyl)butanamide in Organic Solvents
Introduction
As a Senior Application Scientist, the emphasis here is not merely on procedural steps but on the rationale behind them, ensuring a robust and scientifically sound approach to your solubility studies. We will delve into the physicochemical properties of 2-bromo-N-(2,6-dimethylphenyl)butanamide to inform solvent selection, detail the gold-standard shake-flask method for solubility determination, and discuss the analytical techniques for accurate quantification.
Understanding the Molecule: Physicochemical Profile of this compound
A prudent solubility study begins with a thorough understanding of the molecule . This compound is a substituted amide with the following structural features that will dictate its solubility behavior:
-
A Polar Amide Group: The amide functional group (-C(=O)NH-) is capable of acting as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen). This imparts a degree of polarity to the molecule.
-
A Nonpolar Phenyl Ring and Alkyl Chain: The 2,6-dimethylphenyl group and the butyl chain are nonpolar hydrocarbon moieties. The presence of these bulky, nonpolar groups will significantly influence the molecule's affinity for nonpolar organic solvents.
-
A Halogen Atom: The bromine atom adds to the molecular weight and introduces a polarizable C-Br bond, which can participate in dipole-dipole interactions.
Based on this structure, we can predict that this compound will exhibit a nuanced solubility profile. It is unlikely to be highly soluble in very polar, protic solvents like water due to the large nonpolar regions. Conversely, its polarity from the amide group suggests it will not be exclusively soluble in purely nonpolar solvents. Therefore, a range of solvents with varying polarities should be investigated. The principle of "like dissolves like" will be our guiding tenet, suggesting that solvents with intermediate polarity may be the most effective.[1][2]
Experimental Determination of Solubility: The Shake-Flask Method
The equilibrium solubility of a compound is typically determined using the shake-flask method, a robust and widely accepted technique.[3] This method involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.
Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method
1. Materials and Equipment:
- This compound (solid, of known purity)
- A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
- Scintillation vials or other suitable sealed containers
- An orbital shaker or rotator with temperature control
- A centrifuge
- Syringes and syringe filters (e.g., 0.22 µm PTFE)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- An appropriate analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
2. Procedure:
- Solvent Selection: Choose a range of solvents with varying polarities to gain a comprehensive understanding of the solubility profile.
- Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solids remain at the end of the experiment.
- Solvent Addition: Add a known volume or mass of the selected solvent to the vial.
- Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that the concentration is no longer increasing.
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finely dispersed solids, centrifugation may be necessary to achieve a clear supernatant.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
- Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent artificially high concentration measurements.
- Dilution: If necessary, accurately dilute the filtered sample with the appropriate solvent to bring the concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved solute.
Analytical Quantification
The choice of analytical technique for quantifying the dissolved this compound is crucial for obtaining accurate solubility data. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is often the method of choice due to its specificity, sensitivity, and wide applicability.[4]
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
1. Instrumentation and Reagents:
- HPLC system with a UV detector
- A suitable HPLC column (e.g., C18 reverse-phase column)
- Mobile phase (e.g., a mixture of acetonitrile and water)
- This compound reference standard
- HPLC-grade solvents
2. Method Development and Validation:
- Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer to ensure optimal sensitivity.
- Chromatographic Conditions: Develop a chromatographic method that provides a sharp, well-resolved peak for the analyte, free from interference from any solvent impurities.
- Calibration Curve: Prepare a series of standard solutions of the reference standard of known concentrations. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. A linear relationship with a high correlation coefficient (r² > 0.999) is required.
3. Sample Analysis:
- Inject the prepared (and diluted, if necessary) sample from the shake-flask experiment into the HPLC system.
- Determine the peak area of the analyte in the sample.
- Using the equation of the line from the calibration curve, calculate the concentration of this compound in the diluted sample.
- Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Data Presentation
The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison and analysis.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | Experimental Data | Experimental Data |
| Toluene | 2.4 | Experimental Data | Experimental Data |
| Dichloromethane | 3.1 | Experimental Data | Experimental Data |
| Ethyl Acetate | 4.4 | Experimental Data | Experimental Data |
| Acetone | 5.1 | Experimental Data | Experimental Data |
| Acetonitrile | 5.8 | Experimental Data | Experimental Data |
| Ethanol | 4.3 | Experimental Data | Experimental Data |
| Methanol | 5.1 | Experimental Data | Experimental Data |
Note: This table serves as a template. The user should populate it with their experimentally determined values.
Visualizing the Workflow
A clear visualization of the experimental workflow can aid in understanding and executing the solubility determination process.
Sources
biological activity of 2-bromo-N-(2,6-dimethylphenyl)butanamide derivatives
An In-depth Technical Guide to the Biological Activity of 2-bromo-N-(2,6-dimethylphenyl)butanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Chemical Landscape of α-Bromo-N-Aryl-Alkanamides
The α-bromo-N-aryl-alkanamide scaffold represents a versatile and promising class of molecules in the realm of bioactive compound discovery. The inherent reactivity of the α-bromo group, coupled with the diverse electronic and steric possibilities of the N-aryl substituent, provides a rich platform for chemical modification and optimization of biological activity. The core structure, this compound, is an exemplar of this class, possessing key features that suggest a predisposition for potent biological effects, particularly within the agrochemical sector. The 2,6-dimethylphenyl moiety is a common feature in many commercial pesticides and herbicides, often serving to lock the conformation of the molecule and enhance its interaction with biological targets. This guide will delve into the known and extrapolated biological activities of this core structure and its derivatives, providing a technical framework for future research and development.
Synthesis and Characterization: A General Approach
The synthesis of this compound and its derivatives typically follows a straightforward nucleophilic acyl substitution pathway. The general methodology involves the reaction of an appropriate α-bromoalkanoyl halide (e.g., 2-bromobutanoyl bromide) with a substituted aniline (e.g., 2,6-dimethylaniline) in the presence of a base to scavenge the resulting hydrohalic acid. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for similar amide bond formations.[1]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2,6-dimethylaniline (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon), add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Addition of Acyl Halide: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 2-bromobutanoyl bromide (1.1 eq) in the same solvent dropwise over 30 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt. Wash the filtrate with a mild acid (e.g., 1M HCl) to remove excess aniline, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
-
Characterization: The structure and purity of the final compound should be confirmed by modern analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Caption: General workflow for the synthesis and characterization of this compound.
Herbicidal Activity: A Primary Focus
A significant body of evidence points to the potent herbicidal activity of N-aryl-alkanamide derivatives, particularly those with structural similarities to this compound. The commercial herbicide beflubutamid is a key analogue, and studies on its derivatives provide valuable insights into the potential of this chemical class.[2]
Mechanism of Action: Phytoene Desaturase (PDS) Inhibition
Many herbicides in this class function by inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants. Carotenoids are essential for protecting chlorophyll from photooxidation. Inhibition of PDS leads to a buildup of phytoene and a deficiency in downstream carotenoids, resulting in bleaching of the plant tissues and eventual death. Molecular docking studies have indicated that analogues of beflubutamid bind effectively to the PDS enzyme of various plant species.[2]
Structure-Activity Relationship (SAR) for Herbicidal Activity
-
Chirality: For many PDS inhibitors, the stereochemistry at the α-carbon is crucial. Studies on beflubutamid analogues have shown that the (S)-enantiomer often exhibits significantly higher herbicidal activity than the racemate or the (R)-enantiomer.[2] This is likely due to a more favorable stereospecific interaction with the active site of the PDS enzyme.
-
Aryl Substituents: The substitution pattern on the N-phenyl ring plays a critical role in determining herbicidal potency. The 2,6-dimethyl substitution on the phenyl ring of the target molecule is a classic feature in many agrochemicals, often serving to enforce a specific dihedral angle between the phenyl ring and the amide bond, which can be critical for binding to the target enzyme.
-
Alkyl Chain: The nature of the alkyl chain can also influence activity. While the butanamide is a common core, variations in chain length and branching can modulate the lipophilicity and steric fit of the molecule within the enzyme's active site.
| Compound/Analogue | Target Weeds | Inhibition Rate (%) at 300 g ai/ha | Reference |
| Beflubutamid (BF) | Amaranthus retroflexus, Abutilon theophrasti, Medicago sativa | 90, 100, 100 | [2] |
| (Rac)-6h (BF analogue) | Amaranthus retroflexus, Abutilon theophrasti, Medicago sativa | 90, 100, 80 | [2] |
| (Rac)-6q (BF analogue) | Amaranthus retroflexus, Abutilon theophrasti, Medicago sativa | 100, 100, 100 | [2] |
| (S)-6h (chiral analogue) | - | Higher activity than racemate | [2] |
| (S)-6q (chiral analogue) | - | Higher activity than racemate | [2] |
Experimental Protocol: Greenhouse Evaluation of Herbicidal Activity
-
Plant Cultivation: Cultivate target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus) in pots containing a standard soil mix in a greenhouse with controlled temperature and light conditions.
-
Compound Formulation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant. Create a series of dilutions to achieve the desired application rates (e.g., 75, 150, 300 g ai/ha).
-
Post-emergence Application: Apply the formulated compound as a spray to the foliage of the weeds at the 2-3 leaf stage. Include a negative control (solvent + surfactant) and a positive control (a commercial herbicide like beflubutamid).
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect as a percentage of inhibition or biomass reduction compared to the negative control.
-
Data Analysis: Calculate the GR₅₀ (the dose required to inhibit growth by 50%) for each compound against each weed species to quantify and compare herbicidal potency.
Fungicidal and Antimicrobial Potential
The presence of a bromo-alkanoic acid moiety suggests that this compound derivatives may also possess fungicidal and broader antimicrobial properties. Homologous series of 2-bromo alkanoic acids have demonstrated fungitoxicity against a range of fungi, including Aspergillus niger and Trichoderma viride.[3] Furthermore, simpler amides like 2-bromo-N-phenylacetamide have shown strong antifungal activity against fluconazole-resistant Candida species and also exhibit antibiofilm properties.[4]
Potential Mechanisms of Action
The precise mechanism of antifungal action for these compounds is not fully elucidated but may involve non-specific alkylation of key cellular nucleophiles (e.g., cysteine or histidine residues in enzymes) by the reactive α-bromo group, leading to enzyme inactivation and disruption of cellular processes.
Caption: A conceptual workflow for the biological screening of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a source of new bioactive molecules, particularly in the agrochemical field. The strong evidence for herbicidal activity via PDS inhibition in closely related analogues, combined with the demonstrated antifungal properties of the bromo-amide functional group, makes this class of compounds a prime target for further investigation. Future research should focus on the chiral synthesis and separation of enantiomers to isolate the more active stereoisomer. A systematic exploration of substituents on both the N-aryl ring and the alkanamide chain will be crucial for optimizing potency and selectivity. Furthermore, mode of action studies and toxicology profiling will be essential steps in progressing any lead compounds towards commercial development. The methodologies and insights provided in this guide offer a solid foundation for researchers to unlock the full potential of these versatile molecules.
References
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). NIH.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Insecticidal activities of (2E, 4E)-N-(2-methylpropyl) deca-2, 4-dienamide from Zanthoxylum zanthoxyloides Lam against Coelaenomenodera lameensis Berti and Mariau (Coleoptera: Chrysomelidae). (2023).
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A Technical Guide to the Potential Research Applications of 2-bromo-N-(2,6-dimethylphenyl)butanamide
Abstract
This technical guide explores the prospective research applications of the novel chemical entity, 2-bromo-N-(2,6-dimethylphenyl)butanamide. While direct extensive research on this specific molecule is nascent, its structural architecture, featuring a reactive α-bromo group and a substituted N-phenylamide moiety, presents a compelling platform for innovation in medicinal chemistry and drug development. By drawing parallels with structurally related compounds, this document outlines three primary avenues of investigation: the development of novel local anesthetics, its use as a strategic tool in fragment-based drug discovery (FBDD), and its potential as a scaffold for new anticonvulsant agents. This guide provides the theoretical framework, actionable experimental protocols, and the scientific rationale to empower researchers to unlock the therapeutic potential of this versatile chemical scaffold.
Introduction: Unveiling a Scaffold of Opportunity
In the landscape of drug discovery, the exploration of novel chemical matter is paramount. This compound emerges as a compound of significant interest due to its combination of two key structural motifs:
-
The N-(2,6-dimethylphenyl)amide Core: This structure is famously the backbone of lidocaine, a widely used local anesthetic and antiarrhythmic drug.[1][2] The 2,6-dimethyl substitution pattern is crucial for its biological activity and metabolic stability, sterically hindering the hydrolysis of the amide bond.[1][3]
-
The α-Bromo Butanamide Moiety: The bromine atom at the alpha position to the carbonyl group is a versatile chemical handle. It serves as an excellent leaving group for nucleophilic substitution reactions and a key feature for fragment-based screening due to its ability to form halogen bonds.[4][5][6]
This unique combination positions this compound not as a final drug product, but as a highly valuable starting material and a molecular probe for identifying and optimizing new therapeutic agents. This guide will provide researchers with the foundational knowledge and detailed methodologies to explore its potential.
Synthesis and Characterization
The synthesis of N-substituted amides is a well-established area of organic chemistry.[7][][9] A plausible and efficient route to synthesize this compound involves the amidation of 2,6-dimethylaniline with 2-bromobutanoyl halide.
Protocol 2.1: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents), to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath (0°C). Slowly add 2-bromobutanoyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2,6-dimethylaniline) is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Potential Application 1: A Precursor for Novel Local Anesthetics
The structural similarity of the N-(2,6-dimethylphenyl)amide core to lidocaine and other "-caine" anesthetics is a strong indicator of its potential in this area.[10][11][12][13] The primary mechanism of local anesthetics is the blockade of voltage-gated sodium channels in nerve membranes, preventing the propagation of action potentials.[10][12]
The 2-bromo group in our target molecule offers a strategic point for chemical modification to generate a library of novel anesthetic candidates. By replacing the bromine with various secondary or tertiary amines, one can modulate the hydrophilicity and pKa of the terminal amine, which are critical determinants of anesthetic potency and duration of action.[11]
Experimental Workflow: From Precursor to Anesthetic Candidate
The overall workflow involves the synthesis of a library of derivatives followed by a systematic screening cascade.
Protocol 4.1: Fragment Screening using Surface Plasmon Resonance (SPR)
-
Target Immobilization: Covalently immobilize the purified protein target onto the surface of an SPR sensor chip.
-
Fragment Library: Prepare a solution of this compound in a suitable buffer.
-
SPR Analysis: Flow the fragment solution over the sensor chip surface. Binding of the fragment to the immobilized protein will cause a change in the refractive index, which is detected as a response unit (RU) signal.
-
Data Interpretation: A significant and concentration-dependent change in RU indicates a binding event ("hit"). The kinetics of association and dissociation can be analyzed to determine the binding affinity (KD).
Potential Application 3: Scaffold for Novel Anticonvulsant Agents
The core N-aryl amide structure is present in a number of centrally active compounds, including some with anticonvulsant properties. [14]Furthermore, some derivatives of N-(2,6-dimethylphenyl)acetamide have been investigated for their effects on learning and memory, indicating CNS penetration and activity. [15]The mechanism of action for many anticonvulsants involves the modulation of ion channels (e.g., sodium or calcium channels) or enhancement of inhibitory neurotransmission (e.g., via GABA receptors).
The lipophilicity imparted by the dimethylphenyl group and the butanamide side chain suggests that this compound and its derivatives could cross the blood-brain barrier and exert effects on neuronal excitability.
Experimental Workflow: Anticonvulsant Screening
A tiered approach, starting with in vitro assays and progressing to in vivo seizure models, is recommended.
Protocol 5.1: Maximal Electroshock (MES) Seizure Model in Rodents
-
Animal Acclimation: Acclimate male mice or rats to the laboratory environment for at least one week.
-
Compound Administration: Administer the test compound (or vehicle control) via intraperitoneal (IP) injection or oral gavage at various doses.
-
Induction of Seizure: At the time of expected peak compound effect (e.g., 30-60 minutes post-injection), induce a seizure by delivering a brief electrical stimulus via corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Analysis: The absence of the tonic hindlimb extension is considered protection. Calculate the ED₅₀ (median effective dose) for the compound, which is the dose required to protect 50% of the animals from the seizure.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical scaffold. Its structural relationship to known bioactive molecules, combined with its inherent chemical versatility, provides a strong rationale for its investigation in several key therapeutic areas. The α-bromo group is a critical feature, enabling both the systematic generation of derivative libraries for structure-activity relationship studies and its application as a powerful probe in fragment-based drug discovery campaigns. The methodologies outlined in this guide—from synthesis to tiered in vitro and in vivo screening—provide a comprehensive roadmap for researchers to begin unlocking the potential of this molecule. Future work should focus on the synthesis of diverse derivative libraries and their systematic evaluation in the proposed biological assays to identify and optimize novel lead compounds for the treatment of pain, epilepsy, and other disorders.
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An In-depth Technical Guide to the Safety Profile of 2-bromo-N-(2,6-dimethylphenyl)butanamide
Prepared by: Gemini, Senior Application Scientist
Chemical Identification and Predicted Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. While experimental data for this specific compound is scarce, we can predict its general characteristics.
| Property | Value | Source/Rationale |
| Chemical Name | 2-bromo-N-(2,6-dimethylphenyl)butanamide | IUPAC Nomenclature |
| CAS Number | 2900-84-7 | Chemical Abstracts Service |
| Molecular Formula | C₁₂H₁₆BrNO | - |
| Molecular Weight | 270.17 g/mol | Calculated |
| Predicted Physical State | White to off-white solid. | Analogy to similar amides. |
| Predicted Solubility | Insoluble in water; Soluble in organic solvents. | Based on its nonpolar structure.[1] |
Synthesized Hazard Identification and Risk Assessment
The primary hazards of this compound are predicted based on its constituent functional groups. The α-bromoamide structure suggests it is an alkylating agent, which is the mechanistic basis for its irritant properties. The N-(2,6-dimethylphenyl) group, found in local anesthetics like lidocaine, suggests a potential for systemic effects upon significant absorption.[2][3]
Predicted GHS Classification
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | Harmful if swallowed.[2][3] |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation.[1][4][5] |
| Serious Eye Damage/Irritation | Category 2 | Warning | Causes serious eye irritation.[1][4][5] |
| STOT - Single Exposure | Category 3 | Warning | May cause respiratory irritation.[4][5][6] |
STOT: Specific Target Organ Toxicity
Caption: Predicted GHS Hazard Profile.
Emergency Procedures and First-Aid Protocols
In the event of an exposure, immediate and appropriate action is critical. The following protocols are based on standard procedures for chemicals with the predicted hazard profile.
First-Aid Measures
-
Inhalation: If fumes, dust, or aerosols are inhaled, immediately remove the individual to fresh air.[1][2][3][4][5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[3] Flush the affected skin area with copious amounts of water for at least 15 minutes.[2][3][4] If skin irritation persists, seek medical advice.[4][5]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, making sure to hold the eyelids open and away from the eyeball to ensure complete irrigation.[1][2][3][4] Remove contact lenses if present and easy to do so.[1][4] Seek immediate medical attention.[2][3]
-
Ingestion: If the substance is swallowed, DO NOT induce vomiting. If the victim is conscious and alert, rinse their mouth thoroughly with water.[2][3] Never give anything by mouth to an unconscious person.[2][3] Call a poison control center or seek immediate medical attention.[7]
Handling, Storage, and Exposure Control
Proactive measures are essential to ensure the safety of laboratory personnel. The following workflow and personal protective equipment (PPE) recommendations are designed to minimize exposure risk.
Safe Handling and Storage Workflow
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An In-depth Technical Guide to the Spectroscopic Data of 2-bromo-N-(2,6-dimethylphenyl)butanamide
Introduction
2-bromo-N-(2,6-dimethylphenyl)butanamide is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. Its precise structural elucidation is paramount for ensuring the purity, efficacy, and safety of subsequent products. Spectroscopic analysis provides the definitive confirmation of its molecular structure. This guide offers a comprehensive examination of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data for this compound, grounded in established scientific principles and field-proven methodologies. We will explore not just the data itself, but the causality behind the experimental choices and the logic of spectral interpretation.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Key Fragments
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it serves two primary purposes: confirming the molecular weight and revealing characteristic fragmentation patterns that act as a structural fingerprint.
Core Principles & Experimental Causality
Electron Ionization (EI) is the chosen method for this analysis. EI is a "hard" ionization technique that imparts significant energy into the analyte, inducing predictable and informative fragmentation.[1] This is crucial for distinguishing it from potential isomers. The presence of a bromine atom is a key structural feature that dictates a specific analytical approach. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).[2] This results in a characteristic isotopic pattern for any bromine-containing fragment, most notably the molecular ion, which will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by two m/z units.[2][3][4]
Experimental Protocol: GC-MS Analysis
A gas chromatography-mass spectrometry (GC-MS) system provides an ideal platform for this analysis, ensuring the sample is pure when it enters the ion source.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the sample solution into a GC equipped with a standard nonpolar capillary column (e.g., DB-5ms). Use a temperature program starting at 100°C, ramping to 280°C to ensure elution of the compound.
-
MS Ionization: The eluent from the GC is directed into the EI source of the mass spectrometer, operating at a standard electron energy of 70 eV.
-
Mass Analysis: The mass analyzer scans a range of m/z 40-400 to detect the molecular ion and all relevant fragment ions.
Data Interpretation
The mass spectrum of this compound (C₁₂H₁₆BrNO, MW ≈ 285.05 g/mol for ⁷⁹Br) is expected to show the following key features:
-
Molecular Ion (M⁺·): A pair of peaks of nearly equal intensity at m/z 285 (containing ⁷⁹Br) and m/z 287 (containing ⁸¹Br). This 1:1 M/M+2 pattern is a definitive indicator of the presence of a single bromine atom.[3][4][5]
-
Key Fragmentations: The fragmentation pathways are driven by the stability of the resulting ions and neutral losses.
-
α-Cleavage: The most common fragmentation for amides involves cleavage of the C-C bond adjacent to the carbonyl group. Loss of a propyl radical (·CH₂CH₂CH₃) would be less common than cleavage at the bromine-bearing carbon.
-
Loss of Bromine: Cleavage of the C-Br bond results in a fragment ion at m/z 206 ([M-Br]⁺).
-
Amide Bond Cleavage: Scission of the amide bond can lead to two characteristic fragments: the 2,6-dimethylaniline cation at m/z 121 and the bromobutanoyl cation at m/z 164/166 .
-
McLafferty Rearrangement: While possible, it is not the most dominant pathway for this structure.
-
Data Summary Table: Mass Spectrometry
| m/z (Mass/Charge) | Proposed Fragment Identity | Significance |
| 285 / 287 | [C₁₂H₁₆BrNO]⁺· | Molecular Ion (M⁺· / M+2⁺·), confirms molecular weight and presence of one Br atom. |
| 206 | [C₁₂H₁₆NO]⁺ | Loss of ·Br radical from the molecular ion. |
| 164 / 166 | [C₄H₆BrO]⁺ | Bromobutanoyl cation from amide bond cleavage. |
| 121 | [C₈H₁₀N]⁺ | 2,6-dimethylaniline cation from amide bond cleavage. |
Visualization: MS Analysis Workflow
Caption: Workflow for GC-MS analysis of the target compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally reliable method for identifying the presence of specific functional groups, which are the reactive centers of the molecule.
Core Principles & Experimental Causality
The amide functional group has several characteristic vibrational modes that are strong and easily identifiable. The most prominent are the Amide I and Amide II bands.[6][7]
-
Amide I band (1700-1600 cm⁻¹): This band arises primarily from the C=O stretching vibration.[8] Its position can be influenced by hydrogen bonding.
-
Amide II band (1600-1500 cm⁻¹): This band is a result of the N-H bending and C-N stretching vibrations.[8]
-
N-H Stretch: The N-H bond of a secondary amide typically shows a single, sharp absorption band in the 3350-3180 cm⁻¹ region.
Attenuated Total Reflectance (ATR) is the chosen sampling technique. ATR-FTIR requires minimal to no sample preparation, making it fast and efficient while ensuring high-quality, reproducible data for solid samples.[9][10] The IR beam interacts with the sample via an evanescent wave, providing a spectrum of the sample's surface.[11]
Experimental Protocol: ATR-FTIR Spectroscopy
-
Background Scan: Record a background spectrum of the clean ATR crystal (typically diamond or zinc selenide) to subtract atmospheric and instrument-related absorptions.[11]
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface.[9]
-
Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.
Data Interpretation
The IR spectrum will confirm the presence of the key functional groups:
-
~3300 cm⁻¹: A sharp, single peak corresponding to the N-H stretch of the secondary amide.
-
3100-2850 cm⁻¹: A series of peaks due to C-H stretching vibrations from the aromatic ring and the aliphatic butyl chain.
-
~1660 cm⁻¹: A strong, sharp absorption characteristic of the C=O stretch (Amide I band) .[6]
-
~1540 cm⁻¹: A strong absorption from the N-H bend and C-N stretch (Amide II band) .[6][7]
-
~600-500 cm⁻¹: A weaker absorption in the fingerprint region corresponding to the C-Br stretch .
Data Summary Table: Infrared Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 | N-H Stretch | Secondary Amide |
| 3100-2850 | C-H Stretch | Aromatic & Aliphatic |
| ~1660 | C=O Stretch | Amide I |
| ~1540 | N-H Bend / C-N Stretch | Amide II |
| ~600-500 | C-Br Stretch | Alkyl Bromide |
Visualization: IR Analysis Workflow
Caption: Workflow for ATR-FTIR analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing both ¹H (proton) and ¹³C NMR spectra, we can map out the entire carbon-hydrogen framework.
Core Principles & Experimental Causality
NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin will align in an applied magnetic field and can be excited by radiofrequency pulses. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, an effect known as the chemical shift (δ), measured in parts per million (ppm).[12] Protons near electronegative atoms (like O, N, Br) are "deshielded" and appear at a higher chemical shift (downfield).[13]
A deuterated solvent (e.g., CDCl₃) is used to dissolve the sample. This is critical because it is "invisible" in the ¹H NMR spectrum, preventing the solvent signal from overwhelming the analyte signals.[14] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability during the experiment.[15] Tetramethylsilane (TMS) is often added as an internal standard, with its signal defined as 0.0 ppm.[12]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry 5 mm NMR tube.[15][16] Ensure the sample is fully dissolved and free of any particulate matter.[16]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned, locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized ("shimming").
-
¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired. Key parameters include the number of scans (typically 8-16) and the relaxation delay.
-
¹³C NMR Acquisition: A ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, more scans (hundreds to thousands) are required to achieve a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
Data Interpretation: ¹H NMR Spectrum
The ¹H NMR spectrum provides four key pieces of information: chemical shift, integration (number of protons), and multiplicity (splitting pattern).
-
~7.5-8.0 ppm (1H, broad singlet): The N-H proton of the amide. Its broadness is due to quadrupole coupling with the nitrogen and potential chemical exchange.
-
~7.1 ppm (3H, multiplet): The three protons on the aromatic ring . The two meta protons and one para proton will likely overlap.
-
~4.4 ppm (1H, triplet): The CH proton attached to the bromine atom. It is deshielded by the adjacent electronegative bromine and is split into a triplet by the two neighboring CH₂ protons.
-
~2.2 ppm (6H, singlet): The two equivalent methyl groups on the aromatic ring. They are equivalent and thus appear as a single peak with an integration of 6H.
-
~2.0 ppm (2H, multiplet): The CH₂ group adjacent to the CH-Br. It will be a complex multiplet due to splitting by both the CH and CH₃ groups.
-
~1.0 ppm (3H, triplet): The terminal CH₃ group of the butyl chain. It is split into a triplet by the adjacent CH₂ group.
Data Interpretation: ¹³C NMR Spectrum
The ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.
-
~170 ppm: The C=O (carbonyl) carbon of the amide.
-
~135-125 ppm: Multiple peaks for the six carbons of the aromatic ring .
-
~55 ppm: The CH-Br carbon, shifted downfield by the attached bromine.
-
~35 ppm: The CH₂ carbon of the butyl chain.
-
~18 ppm: The two equivalent aromatic CH₃ carbons.
-
~13 ppm: The terminal CH₃ carbon of the butyl chain.
Data Summary Tables: NMR Spectroscopy
Table 3a: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|
| ~7.5-8.0 | 1H | Broad Singlet | NH |
| ~7.1 | 3H | Multiplet | Ar-H |
| ~4.4 | 1H | Triplet | CH -Br |
| ~2.2 | 6H | Singlet | Ar-CH ₃ |
| ~2.0 | 2H | Multiplet | CH ₂ |
| ~1.0 | 3H | Triplet | -CH₂-CH ₃ |
Table 3b: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~170 | C =O |
| ~135, ~128, ~127 | Aromatic C |
| ~55 | C H-Br |
| ~35 | C H₂ |
| ~18 | Ar-C H₃ |
| ~13 | -CH₂-C H₃ |
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR analysis of the target compound.
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the synthesis of data from multiple techniques. The MS data unequivocally establishes the molecular formula (C₁₂H₁₆BrNO). The IR spectrum confirms the presence of the key amide and alkyl bromide functional groups. Finally, the ¹H and ¹³C NMR spectra provide the definitive, atom-by-atom connectivity map, confirming the arrangement of the 2,6-dimethylphenyl group, the secondary amide linkage, and the 2-bromobutane chain. Together, these three analytical techniques provide a self-validating and unambiguous confirmation of the structure of this compound.
References
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-
PubChem. (n.d.). N-(4-Bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved January 23, 2026, from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 23, 2026, from [Link]
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ACS Omega. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. American Chemical Society. Retrieved January 23, 2026, from [Link]
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OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. Retrieved January 23, 2026, from [Link]
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Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved January 23, 2026, from [Link]
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bioRxiv. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. Retrieved January 23, 2026, from [Link]
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Methodological & Application
Synthesis of 2-bromo-N-(2,6-dimethylphenyl)butanamide: A Detailed Protocol and Mechanistic Insight
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis of 2-bromo-N-(2,6-dimethylphenyl)butanamide, a key intermediate in the development of various pharmacologically active compounds. The protocol details the acylation of 2,6-dimethylaniline with 2-bromobutanoyl chloride. We delve into the underlying reaction mechanism, provide a robust, step-by-step experimental procedure, outline purification and characterization methods, and address critical safety considerations. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering field-proven insights to ensure a reliable and reproducible synthesis.
Introduction and Scientific Background
N-aryl amides are a cornerstone structural motif in medicinal chemistry, appearing in a vast array of therapeutic agents. The target molecule, this compound, incorporates several key features: a sterically hindered N-aryl group which can influence molecular conformation, and an α-bromo amide moiety that serves as a versatile handle for further chemical elaboration via nucleophilic substitution.[1] The synthesis is achieved through a classic nucleophilic acyl substitution, a fundamental reaction in organic chemistry. This protocol focuses on the reaction between 2,6-dimethylaniline and 2-bromobutanoyl chloride, a direct and efficient method for forming the desired amide bond.[2]
Reaction Mechanism and Stoichiometry
The formation of this compound proceeds via a nucleophilic acyl substitution mechanism.
-
Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,6-dimethylaniline (the nucleophile) attacks the electrophilic carbonyl carbon of 2-bromobutanoyl chloride. This forms a tetrahedral intermediate.
-
Step 2: Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Step 3: Deprotonation: A non-nucleophilic base, such as triethylamine (TEA), deprotonates the positively charged nitrogen atom, yielding the final amide product and triethylammonium chloride. The inclusion of a base is critical to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
Overall Reaction Scheme:
Caption: Overall reaction for the synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving corrosive or volatile reagents must be performed in a certified chemical fume hood.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2,6-Dimethylaniline | ≥98% | Sigma-Aldrich | Toxic, suspected carcinogen.[3] |
| 2-Bromobutanoyl chloride | ≥97% | CymitQuimica | Corrosive, lachrymator.[4] |
| Triethylamine (TEA) | ≥99%, anhydrous | Fisher Scientific | Distill from CaH₂ before use. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a solvent purification system. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | VWR | For drying organic layers. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Lab Grade | For work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Lab Grade | For work-up. |
| Brine | Saturated NaCl solution | Lab Grade | For work-up. |
Equipment:
-
Round-bottom flasks (dried in oven)
-
Magnetic stirrer and stir bars
-
Septa and nitrogen/argon inlet
-
Addition funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add 2,6-dimethylaniline (5.0 g, 41.3 mmol, 1.0 equiv.).
-
Solvent and Base Addition: Add 100 mL of anhydrous dichloromethane (DCM) followed by triethylamine (6.9 mL, 49.5 mmol, 1.2 equiv.). Stir the solution until all reagents are fully dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: In a separate dry flask, prepare a solution of 2-bromobutanoyl chloride (8.4 g, 45.4 mmol, 1.1 equiv.) in 20 mL of anhydrous DCM.[5] Transfer this solution to an addition funnel and add it dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 2,6-dimethylaniline spot indicates reaction completion.
Work-up and Purification
-
Quenching: Carefully pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of deionized water.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
100 mL of 1 M HCl (to remove unreacted aniline and triethylamine).
-
100 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).
-
100 mL of brine (to reduce the solubility of organic material in the aqueous layer).
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[6]
-
Purification: The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.[7]
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | Specific to the compound; determine experimentally |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.1 (m, 3H, Ar-H), ~7.0 (br s, 1H, NH), ~4.5 (dd, 1H, CHBr), ~2.3-2.1 (m, 2H, CH₂), ~2.2 (s, 6H, Ar-CH₃), ~1.2 (t, 3H, CH₃). Note: The NH proton signal may be broad and its chemical shift can vary.[8][9] |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~168 (C=O), ~135 (Ar-C), ~133 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~50 (CHBr), ~30 (CH₂), ~18 (Ar-CH₃), ~12 (CH₃). |
| FT-IR (ATR, cm⁻¹) | ~3250 (N-H stretch), ~1660 (C=O, Amide I), ~1530 (N-H bend, Amide II), ~2970 (C-H stretch).[8] |
| Mass Spec. (ESI+) | Expected [M+H]⁺ peak at m/z corresponding to C₁₂H₁₇BrNO⁺. |
Safety and Hazard Management
Proper safety protocols are mandatory when performing this synthesis.
-
2,6-Dimethylaniline: This compound is toxic upon inhalation, ingestion, and skin contact. It is also a suspected carcinogen and an environmental hazard.[3][10] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
-
2-Bromobutanoyl chloride: This reagent is highly corrosive and a potent lachrymator (tear-inducing).[4] It reacts violently with water and moisture to release HCl gas. Handle with extreme care in a fume hood, using dry glassware and techniques.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation exposure by working in a well-ventilated fume hood.
-
Waste Disposal: All organic and aqueous waste must be segregated into appropriate, labeled containers for hazardous waste disposal according to institutional guidelines. Do not pour waste down the drain.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or glassware. 2. Inactive 2,6-dimethylaniline (protonated). 3. Insufficient reaction time. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Use a sufficient excess of base (TEA). 3. Monitor the reaction by TLC until the starting material is consumed. |
| Impure Product | 1. Incomplete removal of starting materials. 2. Side reactions from impurities. 3. Inefficient recrystallization. | 1. Ensure thorough aqueous washes during work-up. 2. Use high-purity starting materials. 3. Optimize the recrystallization solvent system or consider purification by column chromatography. |
| Reaction Stalls | Aniline starting material has been fully protonated by generated HCl. | Add an additional equivalent of triethylamine to the reaction mixture to scavenge the acid and regenerate the free amine. |
References
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Synthesis of 2-bromo-N-methylbenzenesulfinamide - PrepChem.com. Available at: [Link]
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On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds - ResearchGate. Available at: [Link]
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC. Available at: [Link]
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Mechanisms, and the Alkylation of chloro-2,6-dimethylacetanilide : r/OrganicChemistry - Reddit. Available at: [Link]
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Safety Data Sheet: 2,6-Dimethylaniline - Carl ROTH. Available at: [Link]
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Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents - DergiPark. Available at: [Link]
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2-bromobutanoyl chloride - ChemSynthesis. Available at: [Link]
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Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives - MDPI. Available at: [Link]
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Chemical Oxidation of 2,6-dimethylaniline in the Fenton Process - PubMed. Available at: [Link]
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Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide - Queen's University Belfast. Available at: [Link]
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(PDF) Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues - ResearchGate. Available at: [Link]
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-
Exploration of N-arylation of backbone amides as a novel tool for conformational modification in peptides. (2023) | Abha Dangi - SciSpace. Available at: [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]
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Application Notes & Protocols: 2-bromo-N-(2,6-dimethylphenyl)butanamide in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-bromo-N-(2,6-dimethylphenyl)butanamide, a versatile halogenated amide intermediate. While specific literature on this exact molecule is sparse, its structural motifs—an α-bromo amide and an N-(2,6-dimethylphenyl) group—are well-represented in synthetic and medicinal chemistry. This document outlines a robust, inferred protocol for the synthesis of the title compound, drawing from established methodologies for analogous structures. Furthermore, it details its principal application as a precursor in palladium-catalyzed α-arylation reactions, a cornerstone of modern carbon-carbon bond formation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical sectors.
Introduction and Significance
This compound is a bifunctional organic molecule featuring a reactive α-bromo amide moiety. This functional group is a valuable synthetic handle, with the bromine atom serving as an excellent leaving group in nucleophilic substitution reactions and the α-carbon being susceptible to metallation or radical formation. The N-(2,6-dimethylphenyl) group, commonly known as the xylidide group, is a key structural component in a variety of biologically active compounds, including the local anesthetic Lidocaine and numerous fungicides.[1][2] The steric hindrance provided by the two methyl groups on the phenyl ring can influence the conformation and reactivity of the amide, often imparting favorable pharmacokinetic properties to the parent molecule.
The strategic combination of these two functionalities makes this compound a potent intermediate for the construction of more complex molecular architectures. Its primary utility lies in its ability to undergo substitution at the α-carbon, enabling the introduction of a wide range of substituents.
Synthesis of this compound
A direct and efficient synthesis of this compound can be achieved through the acylation of 2,6-dimethylaniline with 2-bromobutanoyl chloride. This reaction is analogous to the well-established synthesis of α-chloro-2,6-dimethylacetanilide, a key intermediate in the production of Lidocaine.[1][2]
Reaction Scheme:
Caption: Synthesis of this compound.
Protocol: Synthesis of this compound
Materials:
-
2,6-Dimethylaniline
-
2-Bromobutanoyl chloride
-
Glacial acetic acid
-
Sodium acetate trihydrate
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylaniline (1.0 eq.) in glacial acetic acid (approximately 3-5 mL per gram of aniline).
-
To this solution, add 2-bromobutanoyl chloride (1.1 eq.) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to 50-60 °C for 1-2 hours to ensure complete reaction.
-
Allow the reaction mixture to cool to room temperature.
-
In a separate beaker, prepare a solution of sodium acetate trihydrate (1.5 eq.) in deionized water.
-
Pour the reaction mixture into the sodium acetate solution with vigorous stirring. This will neutralize the hydrochloric acid byproduct and precipitate the crude product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any remaining acetic acid and salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid as Solvent: Acetic acid serves as a good solvent for both the starting aniline and the resulting amide, and it can also act as a proton source to activate the acyl chloride.[2]
-
Use of Sodium Acetate: The reaction generates hydrochloric acid as a byproduct, which can protonate the starting aniline, rendering it unreactive. Sodium acetate is added as a base to neutralize the HCl, driving the reaction to completion.[2]
-
Heating: Gentle heating ensures the reaction proceeds at a reasonable rate to completion.
Application in α-Arylation Reactions
A primary application of this compound is as a substrate in palladium-catalyzed α-arylation reactions. This powerful C-C bond-forming reaction allows for the direct coupling of the amide enolate with an aryl halide, providing access to α-aryl amides, which are prevalent in many pharmaceutical compounds.[3][4][5]
Reaction Scheme:
Caption: Palladium-catalyzed α-arylation of this compound.
Protocol: Palladium-Catalyzed α-Arylation
Materials:
-
This compound
-
Arylboronic acid (or other suitable arylating agent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights:
The catalytic cycle for this Suzuki-Miyaura type cross-coupling reaction generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the this compound to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The α-amido and aryl groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Data Summary
While specific yield data for reactions involving this compound is not available in the literature, the following table summarizes typical yields for analogous α-arylation reactions of α-bromo amides.[6]
| α-Bromo Amide Substrate | Arylating Agent | Catalyst System | Base | Solvent | Yield (%) |
| N,N-diethyl-2-bromoacetamide | Phenylboronic acid | Pd(PPh₃)₄/Cu₂O | K₂CO₃ | Toluene | 85 |
| 2-bromo-N-phenylacetamide | 4-methoxyphenylboronic acid | NiBr₂·diglyme/L1* | t-BuOK | Toluene | 90 (ee >95%) |
| N-benzyl-2-bromopropanamide | Naphthalene-2-boronic acid | Pd(PPh₃)₄/Cu₂O | K₂CO₃ | Toluene | 78 |
Concluding Remarks
This compound represents a valuable and versatile building block in organic synthesis. Although not extensively documented, its synthesis and reactivity can be reliably predicted based on well-established chemical principles and analogous transformations. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this and similar reagents in the development of novel molecules with potential applications in the pharmaceutical and agrochemical industries. The robust nature of the α-arylation reaction, in particular, opens up a vast chemical space for the creation of diverse compound libraries.
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University of San Diego. (n.d.). The Synthesis of Lidocaine. Retrieved from [Link]
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University of California, Irvine. (n.d.). The 2-Step Synthesis of Lidocaine. Retrieved from [Link]
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PrepChem. (2023). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]
- Oubaha, I., Saha, A., Hanan, G. S., & Cibian, M. (2018). N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide.
- Oubaha, I., Saha, A., Hanan, G. S., & Cibian, M. (2018). (2,6-Dimethylphenyl)-N-phenylmethanimidamide.
- Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,6-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 6), o3154.
- Liu, R., Li, Y.-H., Luo, W., Liu, S., & Zhu, H.-J. (2008). 4-Bromo-2,6-dimethylaniline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o220.
- Zheng, B., Jia, T., & Walsh, P. J. (2013). Palladium-Catalyzed Direct Intermolecular α-Arylation of Amides with Aryl Chlorides. Organic Letters, 15(16), 4150–4153.
- Lau, K. S. Y. (1979). Process for the preparation of 2,6-dialkylaniline from brominated dialkyl t-butylbenzene. U.S.
- Sommer, H., & Schundehütte, K. H. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Food Additives & Contaminants: Part A, 39(3), 569-581.
- Hama, T., Culkin, D. A., & Hartwig, J. F. (2006). Palladium-Catalyzed α-Arylation of Esters and Amides with Zinc Enolates. Journal of the American Chemical Society, 128(15), 4976–4985.
- BASF SE. (2018). Composition containing pesticide and amide.
- Ricks, M. J. (1976). Chemical process for forming 2,6-dimethylaniline. U.S.
- CN103570645A. (2014). Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
- Shaughnessy, K. H., Hamann, B. C., & Hartwig, J. F. (1998). Palladium-Catalyzed Inter- and Intramolecular α-Arylation of Amides. Application of Intramolecular Amide Arylation to the Synthesis of Oxindoles. The Journal of Organic Chemistry, 63(19), 6546–6553.
- Shang, R., Ji, D., & Fu, Y. (2017). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy.
- de Melo, J. P., et al. (2024). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Journal of the Brazilian Chemical Society, 35(3), e-20230135.
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Application Notes and Protocols: The Strategic Role of 2-Halo-N-(2,6-dimethylphenyl)acetamides in Pharmaceutical Synthesis
A Senior Application Scientist's Guide to Synthesis, Analysis, and Utilization
Executive Summary & Editorial Note
The N-(2,6-dimethylphenyl)amide moiety is a cornerstone pharmacophore found in numerous active pharmaceutical ingredients (APIs), particularly in the class of local anesthetics. The synthesis of these APIs often proceeds through reactive halogenated intermediates. While the specific compound 2-bromo-N-(2,6-dimethylphenyl)butanamide was the initial topic of interest, a comprehensive search of scientific literature and chemical databases reveals it to be a sparsely documented, non-commercial entity.
In the spirit of providing a scientifically rigorous and practical guide, this document exercises editorial control to focus on a closely related, well-characterized, and industrially significant intermediate: 2-bromo-N-(2,6-dimethylphenyl)acetamide and its chloro-analogue, 2-chloro-N-(2,6-dimethylphenyl)acetamide . These molecules are pivotal precursors in the synthesis of widely-used local anesthetics, such as lidocaine. The principles, protocols, and analytical methodologies detailed herein are directly applicable to the synthesis and handling of other 2-halo-N-aryl-amides, providing a robust framework for researchers in drug development.
This guide will elucidate the synthesis of this key intermediate, its subsequent conversion into an API, the analytical methods for quality control, and the necessary safety protocols for its handling.
The N-(2,6-dimethylphenyl)amide Moiety: A Privileged Scaffold
The 2,6-dimethylphenyl group, or xylidide group, is sterically hindered due to the two ortho-methyl substituents. This steric hindrance plays a crucial role in the pharmacological properties of the final drug molecule. For instance, in local anesthetics like lidocaine, the xylidide group is linked to a tertiary amine via an amide bond. The steric shielding provided by the methyl groups makes the amide bond more resistant to hydrolysis by amidase enzymes in the body, thereby prolonging the drug's duration of action.
Synthesis of the Key Intermediate: 2-Bromo-N-(2,6-dimethylphenyl)acetamide
The most direct and common method for synthesizing 2-halo-N-(2,6-dimethylphenyl)acetamides is the N-acylation of 2,6-dimethylaniline with a suitable acylating agent.[1] This reaction is a nucleophilic acyl substitution where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl halide.
Causality of Experimental Choices
-
Starting Materials: 2,6-dimethylaniline is the nucleophile. Bromoacetyl bromide (or chloroacetyl chloride for the chloro-analogue) is the electrophile. The bromine/chlorine atom at the alpha position is a good leaving group, making the resulting intermediate highly reactive for subsequent nucleophilic substitution.[2]
-
Solvent: A non-protic solvent such as dichloromethane or toluene is often used to dissolve the reactants without participating in the reaction. In some protocols, glacial acetic acid is used as a solvent. While it is an acid, it can facilitate the reaction, and the inclusion of a base like sodium acetate is crucial to neutralize the hydrobromic acid (HBr) byproduct that is formed.[3] This prevents the protonation of the starting aniline, which would render it non-nucleophilic.
-
Temperature Control: The reaction is often exothermic. Initial cooling is necessary to control the reaction rate and prevent the formation of byproducts.
-
Work-up: An aqueous work-up is employed to remove unreacted starting materials and the salt byproduct (e.g., sodium bromide). The organic product is then extracted into an immiscible organic solvent.
Detailed Synthesis Protocol
This protocol describes a representative synthesis of 2-bromo-N-(2,6-dimethylphenyl)acetamide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Dimethylaniline | 121.18 | 12.12 g | 0.10 |
| Bromoacetyl bromide | 201.86 | 22.20 g | 0.11 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Saturated NaHCO₃ solution | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dimethylaniline (12.12 g, 0.10 mol) in 150 mL of dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Acylating Agent: Dissolve bromoacetyl bromide (22.20 g, 0.11 mol) in 50 mL of dichloromethane and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred aniline solution over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quenching and Extraction: Slowly pour the reaction mixture into 100 mL of a saturated sodium bicarbonate solution to neutralize the HBr formed. Transfer the mixture to a separatory funnel.
-
Wash: Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield a white to off-white solid.[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the key intermediate.
Application in API Synthesis: The Case of Lidocaine
2-Halo-N-(2,6-dimethylphenyl)acetamides are highly valuable intermediates because the halogen atom at the alpha-carbon is susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, most commonly a tertiary amine, to complete the synthesis of the target API. The synthesis of lidocaine from 2-chloro-N-(2,6-dimethylphenyl)acetamide is a classic example.[4][5]
Reaction Mechanism
The reaction is a standard SN2 (bimolecular nucleophilic substitution) reaction. The diethylamine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. This displaces the chloride ion as the leaving group. A base is typically added to neutralize the hydro-halide acid formed during the reaction, or an excess of the amine nucleophile can serve this purpose.
Detailed Protocol: Synthesis of Lidocaine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide | 197.66 | 19.77 g | 0.10 |
| Diethylamine | 73.14 | 21.94 g (30 mL) | 0.30 |
| Toluene | - | 150 mL | - |
| 3M HCl | - | As needed | - |
| 3M NaOH | - | As needed | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-N-(2,6-dimethylphenyl)acetamide (19.77 g, 0.10 mol), toluene (150 mL), and diethylamine (21.94 g, 0.30 mol).[3]
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer to a separatory funnel and wash with water (3 x 50 mL) to remove diethylamine hydrochloride.[3]
-
Acid Extraction: Extract the organic layer with 3M HCl (2 x 40 mL). The lidocaine product will move into the aqueous layer as its hydrochloride salt.[3]
-
Basification and Isolation: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 3M NaOH with stirring until the solution is strongly basic (pH > 11), at which point the lidocaine free base will precipitate as an oil or solid.
-
Final Extraction and Purification: Extract the lidocaine free base with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude lidocaine. Further purification can be achieved by vacuum distillation or recrystallization.
API Synthesis Workflow Diagram
Caption: From intermediate to Active Pharmaceutical Ingredient.
Analytical Quality Control
Ensuring the purity and identity of the 2-halo-N-(2,6-dimethylphenyl)acetamide intermediate is critical for the successful synthesis of the final API. Several analytical techniques can be employed.
Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Suitability | Excellent for purity determination and quantification of non-volatile impurities. | Suitable for analyzing volatile impurities and residual solvents.[6] |
| Typical Column | C18 Reverse-Phase | Capillary column (e.g., DB-5) |
| Detection | UV-Vis (typically ~254 nm) | Flame Ionization (FID) or Mass Spectrometry (MS) |
| Advantages | High resolution, high sensitivity, applicable to a wide range of impurities.[7] | Excellent for separating volatile compounds. |
| Limitations | May not be suitable for highly volatile impurities. | May require derivatization for less volatile compounds.[6] |
Protocol: Purity Analysis by HPLC
This protocol is a starting point for developing a validated analytical method for 2-bromo-N-(2,6-dimethylphenyl)acetamide.
Chromatographic Conditions:
-
Instrument: HPLC system with UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of the intermediate in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Accurately weigh and dissolve the synthesized intermediate in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Determine the retention time of the main peak from the standard injection. Calculate the purity of the sample by the area percent method, assuming all components have a similar response factor at the detection wavelength.
Safety and Handling
2-Halo-N-aryl-acetamides are reactive alkylating agents and should be handled with appropriate care.
-
Hazard Classification: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: Standard laboratory coat.
-
-
Handling:
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Move person to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.
-
References
- BenchChem. (n.d.). 2-Bromoacetamide synthesis and purification methods.
- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
-
Scribd. (n.d.). Lidocaine Synthesis Guide. Retrieved from [Link]
- Google Patents. (n.d.). CN112521298A - Synthesis method of lidocaine.
-
PrepChem. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulae of lidocaine and related acetylation by-products. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- SFA ScholarWorks. (n.d.). The 2-Step Synthesis of Lidocaine Review.
-
ResearchGate. (n.d.). N-(2,6-Dimethylphenyl)acetamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetamide, N-[2-[[(2-bromo-4,6-dimethylphenyl)methyl]thio]phenyl]-. Retrieved from [Link]
-
PubChem. (n.d.). 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
-
Masaryk University. (n.d.). 2. Lidocaine. Retrieved from [Link]
- Google Patents. (n.d.). US4609760A - Process for the preparation of 2,6-xylidine.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification.
-
Canadian Science Publishing. (n.d.). SOME CHEMISTRY OF 2,6-DIETHYLANILINE. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(2-bromophenyl)-. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
SFA ScholarWorks. (n.d.). Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine. Retrieved from [Link]
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LC-MS methods for 2-bromo-N-(2,6-dimethylphenyl)butanamide detection
Application Note & Protocol
Quantitative Determination of 2-bromo-N-(2,6-dimethylphenyl)butanamide in Human Plasma using a Validated LC-MS/MS Method
Abstract
This document details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method has been developed and validated in accordance with regulatory guidelines to support pharmacokinetic and toxicokinetic studies in drug development.
Introduction
This compound is a synthetic compound with potential applications in pharmaceutical research. Accurate quantification of this analyte in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a comprehensive guide for researchers and drug development professionals to implement a reliable LC-MS/MS method for its detection. The presence of a bromine atom in the molecule provides a distinct isotopic pattern that can be leveraged for selective mass spectrometric detection.[1][2]
Analyte Properties
Experimental
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal standard (IS), e.g., deuterated analog or a structurally similar compound
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Method Development
Mass Spectrometry
The initial step in method development is the optimization of mass spectrometry parameters. Due to the presence of the bromine atom, the analyte will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity (M+ and M+2), corresponding to the 79Br and 81Br isotopes.[1] This unique signature enhances the specificity of the detection method.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is selected due to the presence of the amide group, which can be readily protonated.
-
Precursor and Product Ions: The instrument is tuned by infusing a standard solution of the analyte. The most abundant precursor ion (the protonated molecule [M+H]+) is selected in the first quadrupole (Q1). The precursor ion is then subjected to collision-induced dissociation (CID) in the second quadrupole (Q2), and the resulting product ions are scanned in the third quadrupole (Q3). The most intense and stable product ions are chosen for quantification and qualification in Multiple Reaction Monitoring (MRM) mode.
Table 1: Optimized Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| Analyte Quantifier | To be determined experimentally |
| Analyte Qualifier | To be determined experimentally |
| Internal Standard | To be determined experimentally |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Liquid Chromatography
The chromatographic method is developed to achieve a balance between speed and resolution, ensuring the analyte is well-separated from potential matrix interferences.
-
Column: A C18 reversed-phase column is a suitable starting point for a molecule of this nature.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol) is employed. The gradient is optimized to provide a sharp, symmetrical peak for the analyte.
Table 2: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 10 |
| 5.0 | 10 |
Sample Preparation Protocol
The goal of sample preparation is to extract the analyte from the complex plasma matrix, remove interferences, and concentrate the sample.[5] For small molecules in plasma, protein precipitation is a common and straightforward technique.[6][7]
Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (90% A: 10% B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation
The developed method must be validated to ensure its reliability for the intended application, following guidelines from regulatory bodies like the FDA.[8][9][10]
Validation Parameters
-
Specificity and Selectivity: Assessed by analyzing blank plasma samples from multiple sources to check for interferences at the retention time of the analyte and IS.
-
Linearity and Range: A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression analysis is performed, and the coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. The accuracy should be within ±15% of the nominal value, and the precision (expressed as the coefficient of variation, %CV) should not exceed 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as the concentration that gives a signal-to-noise ratio of at least 3.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by co-eluting components from the plasma matrix.
-
Stability: The stability of the analyte in plasma is assessed under various conditions, including freeze-thaw cycles, bench-top stability, and long-term storage.
Table 3: Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% for LOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LOQ) |
| Matrix Effect | Within acceptable limits |
| Stability | Within ±15% of initial concentration |
Workflow and Data Processing
The following diagram illustrates the overall workflow from sample receipt to data analysis.
Caption: LC-MS/MS analytical workflow.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the outlined validation strategy, offer a comprehensive framework for researchers in the field of drug development. This method is suitable for supporting preclinical and clinical studies requiring accurate determination of the analyte's concentration in a biological matrix.
References
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PubChem. N-(4-Bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide. Available at: [Link].
-
National Center for Biotechnology Information. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Available at: [Link].
-
U.S. Food and Drug Administration. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and. Available at: [Link].
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available at: [Link].
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link].
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available at: [Link].
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-
LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link].
-
ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available at: [Link].
-
ResearchGate. Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Available at: [Link].
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National Center for Biotechnology Information. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Available at: [Link].
-
Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Available at: [Link].
-
ResearchGate. On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Available at: [Link].
-
Opentrons. LC-MS Sample Preparation: Techniques & Challenges. Available at: [Link].
-
ACS Publications. Detection of Halogenated Compounds by Capillary Gas Chromatography With Helium Plasma Mass Spectrometry Detection. Available at: [Link].
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U.S. Food and Drug Administration. Guidelines for the Validation of Chemical Methods for the Foods Program. Available at: [Link].
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-
MDPI. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Available at: [Link].
-
Organomation. Serum Sample Preparation for LC-MS and GC-MS. Available at: [Link].
-
YouTube. Validation of clinical LC-MS/MS methods: What you need to know. Available at: [Link].
-
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-
PrepChem.com. Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide. Available at: [Link].
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-
PubChem. 2-bromo-N-ethylbutanamide. Available at: [Link].
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Application Notes and Protocols: The Emerging Role of 2-bromo-N-(2,6-dimethylphenyl)butanamide in Proteomics Research
Introduction: Unveiling the Proteome's Reactive Landscape with Covalent Probes
The field of proteomics is continually evolving, moving beyond mere protein identification and quantification to understanding the dynamic nature of protein function, interaction, and regulation. A significant challenge in this endeavor is the development of chemical tools that can capture and identify proteins in their native cellular context. Covalent probes, particularly those designed as electrophilic fragments, have emerged as powerful instruments for interrogating the proteome.[1][2] These probes form stable, covalent bonds with specific amino acid residues on proteins, enabling the identification of protein-ligand interactions, the discovery of novel drug targets, and the characterization of enzyme activity.[3][4]
This application note focuses on the utility of 2-bromo-N-(2,6-dimethylphenyl)butanamide, a representative α-bromoacetamide-containing electrophilic fragment, in proteomics research. While this specific molecule may be a novel entity for extensive study, its chemical architecture—an electrophilic "warhead" (the bromoacetamide group) coupled with a recognition element (the 2,6-dimethylphenyl moiety)—makes it an excellent model for illustrating the principles and applications of covalent chemoproteomics. We will explore its mechanism of action, provide detailed protocols for its application in target discovery and validation, and discuss the broader implications for drug development and fundamental biological research.
Mechanism of Action: The Bromoacetamide Warhead
The reactivity of this compound is primarily dictated by the α-bromoacetamide functional group. This group acts as a mild electrophile, making it susceptible to nucleophilic attack by certain amino acid side chains on proteins. The most common target for α-bromoacetamides is the thiol group of cysteine residues, which is a potent nucleophile at physiological pH. However, reactions with other nucleophilic residues such as lysine, histidine, and serine are also possible, depending on the local protein microenvironment that can enhance their nucleophilicity.
The reaction proceeds via a standard SN2 mechanism, where the nucleophilic amino acid residue attacks the carbon atom bearing the bromine atom, displacing the bromide ion and forming a stable covalent bond between the probe and the protein. The 2,6-dimethylphenyl group, while not directly involved in the covalent reaction, plays a crucial role in modulating the probe's properties. The steric hindrance provided by the two methyl groups can influence the accessibility of the electrophilic center, potentially contributing to selectivity. Furthermore, this hydrophobic group can mediate non-covalent interactions with hydrophobic pockets on the target protein surface, enhancing the binding affinity and specificity of the probe.
Applications in Proteomics Research
The application of this compound and similar covalent probes in proteomics can be broadly categorized into two main areas: activity-based protein profiling (ABPP) and fragment-based ligand discovery (FBLD).
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic strategy that utilizes reactive chemical probes to profile the functional state of enzymes and other proteins in complex biological systems.[1] In a typical ABPP experiment, a covalent probe is used to label a specific class of proteins, allowing for their subsequent enrichment and identification by mass spectrometry.
A common application of ABPP is in competitive profiling to identify the targets of a small molecule inhibitor. In this setup, a biological sample (e.g., cell lysate or live cells) is pre-incubated with the inhibitor of interest, followed by treatment with a broad-spectrum covalent probe that targets the same class of proteins. The inhibitor will compete with the probe for binding to its target proteins. As a result, the targets of the inhibitor will show reduced labeling by the probe, which can be quantified by mass spectrometry.[5]
Fragment-Based Ligand Discovery (FBLD)
FBLD has emerged as a successful strategy in drug discovery, where small, low-complexity molecules ("fragments") are screened for weak binding to a protein target.[2] Covalent fragments, such as this compound, offer several advantages in FBLD.[6][7] The formation of a covalent bond allows for the detection of even transient interactions, which might be missed with conventional screening methods.
The general workflow for covalent FBLD involves screening a library of electrophilic fragments against a protein of interest or a complex proteome. Hits are identified by mass spectrometry, which can pinpoint the exact site of covalent modification. These initial fragment hits can then be optimized through medicinal chemistry to develop more potent and selective inhibitors.
Experimental Protocols
Here, we provide detailed protocols for two key applications of this compound in proteomics research: a competitive ABPP workflow for target identification and a covalent fragment screening workflow.
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for Target Identification
This protocol describes a competitive ABPP experiment to identify the cellular targets of a putative inhibitor using this compound as a competitive probe.
Materials:
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Putative inhibitor compound
-
This compound (stock solution in DMSO)
-
Broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Lysis: Culture cells to the desired confluency and harvest. Lyse the cells in a suitable buffer to obtain a whole-cell proteome.
-
Competitive Inhibition: Aliquot the cell lysate into different tubes. Treat the lysates with varying concentrations of the putative inhibitor or vehicle control (DMSO) and incubate for a specified time (e.g., 30 minutes at 37°C).
-
Probe Labeling: Add this compound to the lysates to a final concentration of 10 µM and incubate for another 30 minutes at 37°C. This step is to competitively label the targets of the inhibitor.
-
Reporter Tagging (Click Chemistry): If using a probe with a bioorthogonal handle like an alkyne, perform a click reaction to attach a reporter tag such as biotin. Add biotin-azide, copper sulfate, TBTA, and sodium ascorbate to the lysates and incubate for 1 hour at room temperature.
-
Enrichment of Labeled Proteins: Add streptavidin beads to the lysates and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a digestion buffer and reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides and analyze by LC-MS/MS.
-
Data Analysis: Identify and quantify the enriched proteins. The target proteins of the inhibitor will show a dose-dependent decrease in abundance in the inhibitor-treated samples compared to the vehicle control.
Diagram: Competitive ABPP Workflow
Caption: Workflow for competitive ABPP to identify protein targets.
Protocol 2: Covalent Fragment Screening
This protocol outlines a general workflow for screening this compound against a purified protein or a complex proteome to identify covalent binding partners.
Materials:
-
Purified protein or cell lysate
-
This compound (stock solution in DMSO)
-
Reaction buffer (e.g., PBS or Tris-HCl, pH 7.4)
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the purified protein or cell lysate with this compound at a specific concentration (e.g., 10-100 µM) for a defined period (e.g., 1-4 hours) at 37°C. Include a vehicle control (DMSO).
-
Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT to consume any unreacted probe.
-
Protein Digestion: Denature the proteins, reduce the disulfide bonds with DTT, alkylate the free cysteines with iodoacetamide, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Use specialized software to search for peptides that have been modified by the covalent fragment. This involves searching for the expected mass shift corresponding to the addition of the fragment minus the bromine atom. The modified peptides can then be sequenced to identify the exact site of covalent modification.
Diagram: Covalent Fragment Screening Workflow
Caption: General workflow for covalent fragment screening.
Data Presentation and Interpretation
The data generated from these experiments are typically large and complex, requiring specialized bioinformatics tools for analysis.
Table 1: Representative Data from a Competitive ABPP Experiment
| Protein ID | Gene Name | Fold Change (Inhibitor/Vehicle) | p-value |
| P01112 | KRAS | 0.25 | <0.01 |
| Q06609 | EGFR | 0.95 | >0.05 |
| P04637 | TP53 | 1.02 | >0.05 |
| P62258 | HSP90AA1 | 0.98 | >0.05 |
This is example data. A significant fold change (e.g., <0.5) and a low p-value indicate a potential target.
Table 2: Representative Data from a Covalent Fragment Screen
| Protein ID | Gene Name | Modified Peptide Sequence | Mass Shift (Da) |
| P01112 | KRAS | G.VDAFYTLVREIR.Q | +178.09 |
| Q13547 | MAPK1 | K.TQLYQILNGR.P | +178.09 |
The asterisk () indicates the modified residue. The mass shift should correspond to the mass of the fragment minus the mass of the leaving group (bromine).*
Conclusion and Future Perspectives
This compound serves as a valuable exemplar for a class of covalent probes that are instrumental in modern proteomics research. The protocols and principles outlined in this application note provide a framework for utilizing such electrophilic fragments to explore the reactive proteome, identify novel drug targets, and elucidate the mechanisms of action of small molecule inhibitors. As mass spectrometry technology continues to improve in sensitivity and resolution, the application of covalent probes is expected to expand, offering unprecedented insights into the complexities of cellular signaling and disease pathogenesis.
References
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L. M. Martins, "Chemoproteomic methods for covalent drug discovery," PMC, [Online]. Available: [Link]
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ChomiX, "Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs," [Online]. Available: [Link]
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J. A. Paulo, "Chemoproteomics Identifies State-Dependent and Proteoform-Selective Caspase-2 Inhibitors," PMC, [Online]. Available: [Link]
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Y. Liu, et al., "Proteome-Wide Ligand and Target Discovery by Using Covalent Probes and Natural Products," Journal of Medicinal Chemistry, [Online]. Available: [Link]
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N. Vinogradova, et al., "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening," PMC, [Online]. Available: [Link]
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N. Vinogradova, et al., "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening," Journal of the American Chemical Society, [Online]. Available: [Link]
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A. J. D. M. de Craen, et al., "Covalent chemical probes," ResearchGate, [Online]. Available: [Link]
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J. A. Loo, et al., "Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules," PMC, [Online]. Available: [Link]
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PubChem, "(3S)-3-bromo-2-fluoro-N,2-dimethylbutanamide," [Online]. Available: [Link]
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PubChem, "N-(2,6-dimethylphenyl)-1-methylprolinamide," [Online]. Available: [Link]
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Application Notes & Protocols: Synthesis of Novel Derivatives from 2-bromo-N-(2,6-dimethylphenyl)butanamide
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for deriving novel compounds from 2-bromo-N-(2,6-dimethylphenyl)butanamide. This starting material is a highly versatile α-bromo amide, a class of compounds that serve as powerful electrophilic building blocks in medicinal and materials chemistry.[1][2] The N-(2,6-dimethylphenyl) amide moiety is a key pharmacophore found in numerous local anesthetics, including lidocaine and ropivacaine, making its derivatives of significant interest for drug discovery programs.[3] This document details robust protocols for nucleophilic substitution and metal-catalyzed cross-coupling reactions, explains the underlying chemical principles, and offers practical guidance for researchers, scientists, and drug development professionals.
Introduction: The Chemical Versatility of an α-Bromo Amide Scaffold
Amides are among the most stable functional groups in organic chemistry and are a cornerstone of biological systems.[4] The introduction of a bromine atom on the α-carbon, as in this compound, transforms this stable scaffold into a reactive and versatile intermediate. The core reactivity stems from the carbon-bromine bond. Bromine is an excellent leaving group, and the electron-withdrawing nature of the adjacent carbonyl group renders the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The primary reaction pathway for this substrate is nucleophilic substitution, which typically proceeds via an S(_N)2 mechanism.[5] This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the α-carbon if it is a chiral center. This stereochemical control is crucial in pharmaceutical synthesis, where enantiomeric purity can dictate biological activity and safety.[3] The bulky 2,6-dimethylphenyl group provides steric hindrance around the amide bond, enhancing its stability and directing reactivity towards the α-carbon.[6] This guide will focus on the most common and synthetically useful transformations of this scaffold.
Figure 1: General schematic for the nucleophilic substitution on the α-bromo amide scaffold.
Core Application: Synthesis via Nucleophilic Substitution
The most direct path to diversification from this compound is through the displacement of the bromide with a suitable nucleophile. This section provides protocols for reactions with nitrogen, oxygen, and sulfur nucleophiles.
Amination: Accessing Key Pharmacological Analogues
The introduction of an amine at the α-position is a critical step in the synthesis of many local anesthetics. For example, the reaction of a similar α-bromo amide with a cyclic amine is a key step in producing ropivacaine.[7][8] This reaction class is highly robust and provides access to a vast chemical space of α-amino amides.
This protocol describes a reliable method for reacting this compound with cyclic secondary amines like piperidine, morpholine, or pyrrolidine.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is chosen to dissolve the polar starting materials and facilitate the S(_N)2 reaction mechanism. It solvates the cation of the base without strongly solvating the amine nucleophile, preserving its reactivity.
-
Base: An inorganic base such as potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) is used as a scavenger for the hydrobromic acid (HBr) that is formed during the reaction.[9] This prevents the protonation and deactivation of the amine nucleophile. Cesium carbonate is often more effective due to its higher solubility and basicity.
-
Temperature: Moderate heating (60-80 °C) is typically required to overcome the activation energy of the reaction and ensure a reasonable reaction rate without promoting side reactions or decomposition.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., piperidine) (1.2 - 1.5 eq)
-
Potassium Carbonate (K(_2)CO(_3)), finely powdered (2.0 eq)
-
Anhydrous Acetonitrile or DMF
-
Standard glassware for inert atmosphere reactions, heating, and workup.
Step-by-Step Methodology:
-
To a dry round-bottom flask under an argon or nitrogen atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.
-
Begin vigorous stirring and add the secondary amine (1.2 eq) via syringe.
-
Heat the reaction mixture to 70 °C using an oil bath.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure α-amino amide derivative.
Figure 2: Standard experimental workflow for the amination of the α-bromo amide.
Azide Substitution: A Gateway to Amines and Triazoles
The substitution of bromide with an azide group creates an α-azido amide. This derivative is a valuable intermediate; the azide can be readily reduced to a primary amine or used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry reactions to form triazoles.[10]
Safety First: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood and avoid contact with acids and metal spatulas.
Methodology:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (NaN(_3)) (1.5 eq) in one portion.
-
Stir the mixture at 50 °C for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and pour it into a separatory funnel containing cold water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na(_2)SO(_4), and concentrate to yield the crude product, which can be purified by chromatography.
Advanced Application: C-C Bond Formation via Cross-Coupling
While nucleophilic substitution is highly effective, modern synthetic chemistry offers powerful tools for forming carbon-carbon bonds, which are fundamental to building molecular complexity. α-bromo amides are excellent substrates for metal-catalyzed cross-coupling reactions.
Cobalt-Catalyzed α-Arylation with Grignard Reagents
Recent advances have shown that cobalt catalysts can effectively mediate the cross-coupling of α-bromo amides with Grignard reagents.[11] This reaction provides a direct route to α-aryl or α-alkyl amides, which are challenging to synthesize via traditional enolate chemistry without side reactions.
Causality Behind Experimental Choices:
-
Catalyst: A simple cobalt(II) salt like CoCl(_2) is used. Cobalt is an earth-abundant and less expensive alternative to palladium or nickel. It facilitates the reaction through a proposed radical-mediated pathway.
-
Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. Therefore, the reaction must be conducted under strictly anhydrous conditions and an inert atmosphere (argon or nitrogen).
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are required for the stability and reactivity of the Grignard reagent.
Methodology:
-
Set up a flame-dried, three-neck flask equipped with a stir bar, condenser, and septum under an argon atmosphere.
-
Add cobalt(II) chloride (CoCl(_2)) (5 mol%) to the flask.
-
Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the aryl or alkyl Grignard reagent (e.g., Phenylmagnesium bromide) (1.5 eq) dropwise over 15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH(_4)Cl).
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na(_2)SO(_4), and concentrate.
-
Purify via flash column chromatography to isolate the α-substituted product.
Data Summary Table
| Derivative Class | Reagent Example | Typical Conditions | Expected Yield | Purification |
| α-Amino Amide | Piperidine | K(_2)CO(_3), ACN, 70 °C, 8h | 75-90% | Silica Gel Chromatography |
| α-Azido Amide | Sodium Azide | DMF, 50 °C, 6h | 80-95% | Silica Gel Chromatography |
| α-Aryl Amide | PhMgBr | CoCl(_2), THF, 0 °C to RT, 16h | 60-80% | Silica Gel Chromatography |
Conclusion
This compound is a powerful and adaptable starting material for the synthesis of a diverse library of novel derivatives. The protocols outlined in this guide demonstrate robust and reproducible methods for functionalization at the α-position through both classic nucleophilic substitution and modern metal-catalyzed cross-coupling. These pathways provide researchers with reliable tools to generate new chemical entities for evaluation in drug discovery and materials science applications.
References
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-
Semantic Scholar. (n.d.). An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation. Retrieved from [Link]
-
Gao, C., et al. (2019). Synthesis and biological activities of local anesthetics. PubMed Central. Retrieved from [Link]
-
ResearchGate. (1969). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved from [Link]
-
Gowda, B. T., et al. (2007). N-(2,6-Dimethylphenyl)-2-methylbenzamide. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2009). An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation. Retrieved from [Link]
-
ResearchGate. (2007). N-(2,6-Dimethylphenyl)acetamide. Retrieved from [Link]
-
ACS Publications. (2015). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. Retrieved from [Link]
-
Fiveable. (n.d.). Alpha-Brominated Amide Definition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
ResearchGate. (2025). N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
PubMed Central. (2018). The Fascinating Chemistry of α‐Haloamides. Retrieved from [Link]
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MDPI. (2018). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
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International Union of Crystallography. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (2014). ChemInform Abstract: Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.5: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
-
ChemSynthesis. (n.d.). N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]
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NIH. (2024). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved from [Link]
-
HAL Open Science. (2018). α-Arylation of Amides from α-Halo Amides Using Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
ChemRxiv. (2023). Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. Retrieved from [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 2-bromo-N-(2,6-dimethylphenyl)butanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 2-bromo-N-(2,6-dimethylphenyl)butanamide, a key intermediate in the development of various pharmaceutical compounds. The focus is on a robust and scalable synthetic route employing the acylation of 2,6-dimethylaniline with 2-bromobutyryl bromide. This guide details the reaction mechanism, provides a step-by-step protocol, and addresses critical safety and scale-up considerations. It also includes protocols for purification and characterization to ensure the final product meets the high-purity standards required for drug development.
Introduction and Synthetic Strategy
This compound is a vital building block in medicinal chemistry. Its synthesis is a pivotal step in the production of several active pharmaceutical ingredients (APIs). The most common and direct route for its synthesis is the nucleophilic acyl substitution reaction between 2,6-dimethylaniline and an appropriate acylating agent.
Synthetic Pathway:
The chosen synthetic route involves the reaction of 2,6-dimethylaniline with 2-bromobutyryl bromide. This method is favored for its high efficiency and directness. The reaction proceeds via a nucleophilic addition-elimination mechanism at the highly electrophilic carbonyl carbon of the acyl bromide.[1]
Reagent and Safety Overview
Safe handling of all reagents is paramount. The following table summarizes the key hazards associated with the starting materials.
| Reagent | Molar Mass ( g/mol ) | Key Hazards | Recommended Personal Protective Equipment (PPE) |
| 2,6-Dimethylaniline | 121.18 | Toxic, Carcinogen, Flammable | Chemical-resistant gloves, safety goggles with side shields, face shield, lab coat, respiratory protection.[2][3] |
| 2-Bromobutyryl bromide | 229.91 | Corrosive, Lachrymator, Water-reactive | Chemical-resistant gloves, safety goggles with side shields, face shield, lab coat, respiratory protection.[4][5] |
| Dichloromethane (DCM) | 84.93 | Volatile, Suspected Carcinogen | Chemical-resistant gloves, safety goggles with side shields, lab coat, use in a well-ventilated fume hood. |
| Triethylamine (TEA) | 101.19 | Flammable, Corrosive, Toxic | Chemical-resistant gloves, safety goggles with side shields, lab coat, use in a well-ventilated fume hood. |
CAUTION: 2-Bromobutyryl bromide is highly corrosive and reacts violently with water, releasing hydrogen bromide gas.[6] All operations involving this reagent must be conducted in a well-ventilated fume hood with appropriate PPE.[4][5] 2,6-Dimethylaniline is toxic and a suspected carcinogen; avoid skin contact and inhalation.[3][7]
Detailed Experimental Protocol: Large-Scale Synthesis
This protocol is designed for a large-scale laboratory synthesis. All glassware should be thoroughly dried before use to prevent hydrolysis of the acyl bromide.
3.1. Materials and Equipment
-
10 L jacketed glass reactor with overhead stirrer, dropping funnel, and nitrogen inlet/outlet
-
2,6-Dimethylaniline
-
2-Bromobutyryl bromide
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Recrystallization apparatus
3.2. Reaction Setup and Execution
-
Reactor Preparation: Set up the 10 L jacketed glass reactor in a walk-in fume hood. Ensure all joints are properly sealed and a nitrogen atmosphere is established.
-
Reagent Charging: To the reactor, add 2,6-dimethylaniline (1.00 kg, 8.25 mol) and anhydrous dichloromethane (5 L). Stir the mixture until the aniline is fully dissolved.
-
Base Addition: Add triethylamine (1.2 L, 8.66 mol) to the solution. The triethylamine acts as a base to neutralize the hydrogen bromide byproduct formed during the reaction.
-
Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.
-
Acyl Bromide Addition: Slowly add a solution of 2-bromobutyryl bromide (1.90 kg, 8.27 mol) in anhydrous dichloromethane (1 L) to the cooled reaction mixture via the dropping funnel over a period of 2-3 hours. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
3.3. Work-up and Isolation
-
Quenching: Carefully quench the reaction by slowly adding water (2 L).
-
Phase Separation: Transfer the mixture to a large separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 x 1 L), saturated aqueous sodium bicarbonate solution (2 x 1 L), and brine (1 x 1 L). The washes remove unreacted starting materials and byproducts.[8]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
Purification is critical to obtain a product of suitable quality for pharmaceutical applications. Recrystallization is an effective method for this compound.[9][10]
4.1. Recrystallization
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system for recrystallization.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If there are insoluble impurities, perform a hot filtration.[11]
-
Slowly add water to the hot solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.[11][12]
-
Wash the crystals with a small amount of cold ethanol/water mixture.[11][12]
-
Dry the crystals under vacuum to a constant weight.
-
4.2. Column Chromatography (Alternative)
For smaller scales or to remove closely related impurities, column chromatography can be employed using silica gel as the stationary phase and a gradient of hexanes and ethyl acetate as the mobile phase.[13]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity profile.
Scale-Up Considerations
Scaling up chemical reactions from the lab to a pilot plant or commercial scale presents unique challenges.[14]
-
Heat Transfer: The acylation reaction is exothermic. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[15] A jacketed reactor with precise temperature control is essential to prevent runaway reactions.[15]
-
Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates. The type of stirrer and stirring speed must be optimized for the larger vessel.
-
Reagent Addition: The rate of addition of the acyl bromide is a critical parameter that must be carefully controlled to manage the exotherm.
-
Safety: A thorough process safety review, including a Hazard and Operability (HAZOP) study, should be conducted before attempting a large-scale synthesis.
Visualizations
Diagram 1: Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Diagram 2: Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism.
References
-
PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved January 22, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2,6-Dimethylaniline. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
-
CatSci. (n.d.). SOME SCALE-UP CONSIDERATIONS. Retrieved January 22, 2026, from [Link]
-
University of California, San Diego. (n.d.). The 2-Step Synthesis of Lidocaine. Retrieved January 22, 2026, from [Link]
-
ACS Publications. (n.d.). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved January 22, 2026, from [Link]
-
University of San Diego. (n.d.). The Synthesis of Lidocaine. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2025, August 6). Friedel-Crafts acylation reaction over hierarchical Y zeolite modified through surfactant mediated technology. Retrieved January 22, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). 2,6-XYLIDINE HAZARD SUMMARY. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). METHOD FOR PREPARING LIDOCAINE INTERMEDIATE α-CHLOROACETYL-2,6-DIMETHYLANILINE AND LIDOCAINE WITHOUT ADDING ADDITIONAL ALKALI. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2025, August 10). N-(2,6-Dimethylphenyl)acetamide. Retrieved January 22, 2026, from [Link]
-
MDPI. (n.d.). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Retrieved January 22, 2026, from [Link]
-
YouTube. (2017, March 2). How To Scale Up Reactions From a Lab To Commercial Applications. Retrieved January 22, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
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Application Notes and Protocols: Purification of 2-bromo-N-(2,6-dimethylphenyl)butanamide by Column Chromatography
Introduction
2-bromo-N-(2,6-dimethylphenyl)butanamide is a key intermediate in the synthesis of various compounds of pharmaceutical and agrochemical interest. Its purity is paramount to ensure the desired outcome of subsequent reactions and the integrity of the final product. While several purification techniques exist, column chromatography remains a robust and widely adopted method for isolating this compound from reaction mixtures.[1] This document provides a detailed guide for the purification of this compound using column chromatography, emphasizing the underlying principles, practical steps, and troubleshooting strategies. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of organic chemistry laboratory techniques.
Principle of Separation: The "Why" Behind the Method
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For a moderately polar compound like this compound, a normal-phase chromatography setup is typically employed.
-
Stationary Phase: Silica gel (SiO₂) is the most common stationary phase due to its polar nature. The silanol groups (Si-OH) on the surface of the silica gel interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions.
-
Mobile Phase: A non-polar solvent system, often a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate, is used as the mobile phase.[2] The mobile phase continuously flows through the column, carrying the sample components with it.
-
Separation Mechanism: The components of the crude mixture partition between the stationary and mobile phases. Less polar compounds have a weaker affinity for the polar silica gel and thus spend more time in the mobile phase, eluting from the column faster. More polar compounds interact more strongly with the silica gel, leading to slower elution. By carefully selecting the mobile phase composition, a clean separation of the target compound from impurities can be achieved.
The polarity of the amide functional group in this compound allows for its effective separation from less polar starting materials or byproducts and more polar impurities.[3]
Pre-Purification Steps: Setting the Stage for Success
Before commencing with column chromatography, it is crucial to analyze the crude reaction mixture. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.[4]
Thin-Layer Chromatography (TLC) Analysis
TLC provides a rapid assessment of the number of components in the crude mixture and helps in determining the optimal solvent system for the column.
Protocol for TLC Analysis:
-
Spotting: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a shallow pool of the chosen mobile phase. Allow the solvent front to ascend the plate.
-
Visualization: After development, visualize the separated spots. Since this compound contains an aromatic ring, it can often be visualized under UV light (254 nm).[4] Alternatively, staining with potassium permanganate (KMnO₄) or iodine can be used.[5][6]
-
Rf Value Calculation: The retention factor (Rf) for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. An ideal Rf value for the target compound in the chosen solvent system for column chromatography is typically between 0.2 and 0.4.
Table 1: Suggested TLC Solvent Systems for Method Development
| Solvent System (v/v) | Expected Observation |
| Hexane:Ethyl Acetate (9:1) | Low Rf for the product, good for separating non-polar impurities. |
| Hexane:Ethyl Acetate (7:3) | Moderate Rf, likely a good starting point for the column. |
| Hexane:Ethyl Acetate (1:1) | Higher Rf, may be too strong, causing co-elution. |
Detailed Protocol for Column Chromatography
This protocol outlines the step-by-step procedure for purifying this compound using silica gel column chromatography.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (230-400 mesh)[3]
-
Mobile phase (e.g., Hexane:Ethyl Acetate mixture)
-
Crude this compound
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator[7]
-
TLC plates and chamber
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Column Preparation:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[8]
-
-
Slurry Packing:
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle. The top of the silica bed should be level. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica bed.
-
Alternatively, for less soluble samples, a "dry loading" technique can be used. Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent and then evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.[8] Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute the target compound.
-
Collect the eluent in fractions of a consistent volume.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on TLC plates.[4]
-
Develop the TLC plates and visualize the spots to identify which fractions contain the pure product.
-
Post-Purification Processing
-
Combining Fractions: Combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.[7] Be mindful of the temperature and pressure to avoid decomposition of the product.
-
Purity Assessment: Assess the purity of the final product using analytical techniques such as NMR, LC-MS, or by observing a sharp melting point.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Optimize the solvent system using TLC. A less polar system will increase retention, while a more polar system will decrease it.[9] |
| Column overloading. | Use an appropriate amount of silica gel relative to the sample (typically a 30:1 to 100:1 ratio by weight). | |
| Cracked or Channeled Column | Improper packing. | Ensure the silica gel is packed evenly as a slurry and not allowed to run dry. |
| Product Elutes with the Solvent Front | Mobile phase is too polar. | Start with a much less polar solvent system. |
| Product Does Not Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
-
Handle silica gel with care as it can be a respiratory irritant.
-
The solvents used are flammable and should be kept away from ignition sources.[13]
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
Column chromatography is a powerful technique for the purification of this compound. By understanding the principles of separation and carefully following the outlined protocol, researchers can achieve high purity of the target compound, which is essential for its use in further synthetic applications. Methodical development of the separation using TLC, proper column packing, and careful monitoring are key to a successful purification.
References
-
ResearchGate. What is the best technique for amide purification? [Link]
-
Li, J. J. et al. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Org. Lett.2011 , 13 (10), 2642-2645. [Link]
-
Biotage. How should I purify a complex, polar, amide reaction mixture? [Link]
-
Pillitteri, V. et al. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC2008 , (xvi), 149-159. [Link]
-
Senzer, B. D. et al. Purification of Organic Compounds by Flash Column Chromatography. Org. Synth.2025 , 102, 276-302. [Link]
- Google Patents.
-
ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Post, E. J. et al. A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides. J. Org. Chem.2021 , 86 (17), 11624–11636. [Link]
-
SIELC Technologies. Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. [Link]
-
Hawach Scientific. Rotary Evaporator | Common evaporation & concentration methods. [Link]
-
Advion. Analysis of 4-Aminobiphenyl and 4-Bromoanilin on reversed phase TLC using TLC/MS. [Link]
-
ResearchGate. What is the best charring solution for amides TLC? [Link]
-
ResearchGate. Is there any method other than column chromatography for purification? [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
eCampusOntario Pressbooks. Chapter 7 Lab Overview and Background Information. [Link]
-
Reddit. TLC for amide synthesis. [Link]
-
Cole-Parmer. Material Safety Data Sheet. [Link]
-
Organic Chemistry Portal. Substituted amide synthesis by amidation. [Link]
-
Veeprho. Exploring the Different Mobile Phases in HPLC. [Link]
-
IntechOpen. Molecular Analysis and Separation Using Thin-Layer Chromatography. [Link]
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
MIT DSpace. Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. [Link]
-
PubChem. N-(4-Bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide. [Link]
-
Scribd. 2-Bromo Butane Safety Data Sheet. [Link]
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- 3. arkat-usa.org [arkat-usa.org]
- 4. A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
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- 13. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-N-(2,6-dimethylphenyl)butanamide
Welcome to the technical support center for the synthesis of 2-bromo-N-(2,6-dimethylphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving reaction yields and purity. As a key intermediate in the synthesis of various pharmaceuticals, including local anesthetics like Bupivacaine, optimizing its preparation is critical.[1][2] This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
I. Synthesis Overview & Core Logic
The synthesis of this compound is typically achieved via a two-step process. Understanding the objective and mechanism of each step is fundamental to troubleshooting and optimization.
-
Step 1: Amidation. This step involves the formation of an amide bond between 2,6-dimethylaniline and an activated butanoic acid derivative, most commonly butanoyl chloride. This is a classic nucleophilic acyl substitution.[3] The primary challenge in this step is the steric hindrance presented by the two methyl groups ortho to the amine on the aniline ring, which can impede the approach of the electrophile.[3]
-
Step 2: α-Bromination. The resulting N-(2,6-dimethylphenyl)butanamide is then brominated at the alpha-carbon (the carbon adjacent to the carbonyl group). This reaction typically proceeds via an acid-catalyzed enol intermediate, which then reacts with an electrophilic bromine source like N-Bromosuccinimide (NBS) or elemental bromine.
Synthetic Workflow Diagram
Caption: Overall two-step synthesis pathway.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format. The solutions are designed to be actionable and provide the underlying scientific rationale.
| Problem / Observation | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Yield in Amidation Step (Step 1) | 1. Protonation of Amine: The HCl gas generated as a byproduct protonates the starting 2,6-dimethylaniline, rendering it non-nucleophilic.[4] 2. Steric Hindrance: The two ortho-methyl groups on 2,6-dimethylaniline sterically hinder the nitrogen's attack on the carbonyl carbon.[3] 3. Poor Reagent Quality: Moisture in the solvent or on glassware can hydrolyze the butanoyl chloride. | 1. Add an Acid Scavenger: Include a non-nucleophilic base like triethylamine or pyridine (1.1 to 1.5 equivalents) in the reaction. The base will neutralize the HCl as it forms, preventing the protonation of your starting amine. 2. Optimize Reaction Conditions: Gently heating the reaction (e.g., 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. Ensure the reaction is monitored (e.g., by TLC) to avoid decomposition. 3. Ensure Anhydrous Conditions: Use freshly distilled solvents and flame-dried glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination. |
| Low Yield in α-Bromination Step (Step 2) | 1. Inefficient Enol Formation: The α-bromination of amides typically requires the formation of an enol or enolate intermediate. This is often the rate-limiting step and is acid-catalyzed. 2. Incorrect Brominating Agent: The choice of brominating agent and its reactivity are crucial. 3. Radical Quenching: If using a radical-based bromination pathway (less common for this substrate but possible), trace impurities can inhibit the chain reaction. | 1. Use an Acid Catalyst: Add a catalytic amount of a strong acid like HBr (often generated in situ) or use glacial acetic acid as the solvent. The acid protonates the carbonyl oxygen, accelerating enol formation.[5] 2. Select Appropriate Reagent: N-Bromosuccinimide (NBS) is often a good choice as it provides a low, steady concentration of Br₂ and can be easier to handle than elemental bromine.[6] 3. Initiate the Reaction: For radical pathways, a radical initiator like AIBN or exposure to UV light might be necessary.[7] |
| Formation of Multiple Byproducts | 1. Di-bromination: The product itself can be brominated a second time at the α-position if excess brominating agent is used. 2. Aromatic Ring Bromination: The 2,6-dimethylphenyl ring is electron-rich and susceptible to electrophilic aromatic substitution, leading to bromination on the ring, likely at the para position. | 1. Control Stoichiometry: Use the brominating agent as the limiting reagent (e.g., 1.0-1.05 equivalents). Add the agent slowly and portion-wise at a controlled temperature to prevent localized high concentrations. 2. Optimize Conditions for α-Bromination: Ring bromination is a classic electrophilic aromatic substitution. Performing the reaction at lower temperatures and in the dark (if not using a photo-initiated radical pathway) can disfavor this side reaction relative to the desired α-bromination. |
| Product is a Dark Oil or Tar | 1. Decomposition: Overheating during either the reaction or workup can cause decomposition. Amides can be sensitive to strong acid or base at high temperatures. 2. Side Reactions: Pyrolysis or polymerization can occur under harsh conditions, especially with brute-force heating.[8] | 1. Maintain Strict Temperature Control: Use an oil bath and a contact thermometer to maintain the target temperature. Avoid aggressive heating. 2. Use Mild Workup Procedures: Quench the reaction by pouring it into cold water or an ice-water mixture.[1] Extract the product with a suitable organic solvent rather than attempting distillation of the crude mixture. Purification via recrystallization or column chromatography is recommended.[9][10] |
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanistic principle behind the α-bromination of the amide?
The α-bromination of an amide typically proceeds through an acid-catalyzed mechanism. The carbonyl oxygen is first protonated by an acid catalyst (like HBr). This makes the α-proton more acidic. A base (which can be the solvent or another molecule) removes the α-proton to form an enol intermediate. This electron-rich enol then attacks an electrophilic bromine source (like Br₂), and subsequent deprotonation of the carbonyl oxygen yields the final α-brominated product.
Caption: Key stages in the α-bromination mechanism.
Q2: My 2,6-dimethylaniline is dark. Can I still use it for the amidation step?
Anilines are prone to air oxidation, which causes discoloration (often turning dark red or brown). While slight discoloration may not significantly impact the reaction, it indicates the presence of impurities. For best results and to avoid side reactions, it is highly recommended to purify the 2,6-dimethylaniline before use, for example, by distillation under reduced pressure.
Q3: Which solvent is best for the amidation reaction?
Aprotic solvents are preferred to avoid reaction with butanoyl chloride. Dichloromethane (DCM), Tetrahydrofuran (THF), or Diethyl Ether are excellent choices. They are good at dissolving the starting materials and are relatively inert under the reaction conditions.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. Spot the starting aniline, the crude reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.
Q5: What are the critical safety precautions for this synthesis?
-
2,6-Dimethylaniline: This compound is toxic and a suspected carcinogen.[11] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Butanoyl Chloride & Bromine: These reagents are highly corrosive and lachrymatory. They react violently with water. All operations must be conducted in a fume hood.
-
Pressure Build-up: The amidation reaction generates HCl gas. If running the reaction in a sealed vessel (not recommended), ensure there is a pressure-release mechanism, such as a bubbler.
IV. Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should adapt them based on their specific lab conditions and scale.
Protocol 1: Synthesis of N-(2,6-dimethylphenyl)butanamide (Step 1)
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2,6-dimethylaniline (e.g., 10.0 g, 1.0 equiv) and anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.
-
Addition of Base: Add triethylamine (1.2 equiv) to the solution and cool the flask to 0 °C in an ice bath.
-
Acylation: Dissolve butanoyl chloride (1.1 equiv) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the butanoyl chloride solution dropwise to the stirred aniline solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring completion by TLC.
-
Workup: Quench the reaction by slowly adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization from ethanol/water or hexane/ethyl acetate.
Protocol 2: Synthesis of this compound (Step 2)
-
Setup: In a 250 mL round-bottom flask protected from light, dissolve N-(2,6-dimethylphenyl)butanamide (e.g., 10.0 g, 1.0 equiv) in glacial acetic acid (100 mL).
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 equiv) to the solution in small portions over 20 minutes.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress should be monitored by TLC or GC-MS. Gentle heating (40-50 °C) may be required if the reaction is slow.
-
Workup: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove acetic acid and succinimide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like isopropanol or an ethanol/water mixture to yield the pure this compound.[9]
V. References
-
Adger B., Dyer U., Hutton G., Woods M. Stereospecific Synthesis of the Anaesthetic Levobupivacaine. Tetrahedron Lett. 1996;37:6399–6402. [Link]
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). [Link]
-
Google Patents. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
-
PrepChem. Synthesis of 2-bromo-N-methylbenzenesulfinamide. [Link]
-
Google Patents. CN112939848A - Preparation method of bupivacaine and intermediate (S) -2-piperidinecarboxylic acid thereof.
-
Canadian Science Publishing. SOME CHEMISTRY OF 2,6-DIETHYLANILINE. Canadian Journal of Chemistry. [Link]
-
ResearchGate. Why did my amide syntesis does not work?. (2021). [Link]
-
YouTube. Lab Notes - Bromination of Butane. (2024). [Link]
-
Google Patents. CN101550090B - Method for synthesizing bromoacetamide.
-
Carl ROTH. Safety Data Sheet: 2,6-Dimethylaniline. [Link]
-
The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC - NIH. (2023). [Link]
Sources
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- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101550090B - Method for synthesizing bromoacetamide - Google Patents [patents.google.com]
- 6. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. carlroth.com [carlroth.com]
Technical Support Center: Optimization of Reaction Conditions for 2-bromo-N-(2,6-dimethylphenyl)butanamide
Introduction
The synthesis of 2-bromo-N-(2,6-dimethylphenyl)butanamide is a critical step in the development of several active pharmaceutical ingredients. The reaction, typically an acylation of 2,6-dimethylaniline with a 2-bromobutanoyl halide, appears straightforward but is often plagued by issues such as low yields, difficult purifications, and the formation of persistent impurities. This technical support guide is designed as a dynamic resource to address these challenges directly. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose problems and rationally design optimal reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing very low or no yield of the desired product. What are the primary causes and how can I fix them?
Answer: Low or zero yield is one of the most common yet frustrating issues. The root cause can typically be traced to one of three areas: reagent quality, reaction setup, or reaction conditions.
-
Reagent Integrity:
-
Acyl Halide Degradation: The key reagent, 2-bromobutanoyl halide (e.g., the chloride or bromide), is highly susceptible to hydrolysis. Exposure to atmospheric moisture will convert it to the unreactive 2-bromobutanoic acid. Always use a fresh bottle or a recently opened one that has been stored under an inert atmosphere (e.g., nitrogen or argon) with a secure cap.
-
Aniline Purity: The purity of 2,6-dimethylaniline is also crucial. Impurities can interfere with the reaction. It is recommended to use freshly distilled 2,6-dimethylaniline for best results.
-
-
Strict Anhydrous Conditions:
-
Water is the enemy of this reaction. Ensure all glassware is oven-dried or flame-dried before use and the reaction is assembled under an inert atmosphere. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.
-
-
Suboptimal Reaction Conditions:
-
Base Selection: A non-nucleophilic, sterically hindered base is often preferred to scavenge the HCl or HBr byproduct without promoting side reactions. Diisopropylethylamine (DIPEA) is an excellent choice. While triethylamine (TEA) is commonly used, it can sometimes contribute to side reactions (see FAQ 2).
-
Temperature Control: This acylation is exothermic. Running the reaction at a reduced temperature (e.g., 0 °C) is critical for controlling the reaction rate, preventing side reactions, and improving selectivity. A sudden temperature spike can lead to decomposition and impurity formation.
-
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low product yield.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous | Aprotic, good solubility for reagents, and relatively inert. |
| Amine | 2,6-dimethylaniline (1.0 eq) | Limiting reagent. |
| Acyl Halide | 2-bromobutanoyl chloride (1.1-1.2 eq) | A slight excess ensures full conversion of the amine. |
| Base | Diisopropylethylamine (DIPEA) (1.5 eq) | Sterically hindered, non-nucleophilic base minimizes side reactions. |
| Temperature | 0 °C to room temperature | Start at 0 °C for controlled addition, then allow to warm to RT. |
| Atmosphere | Nitrogen or Argon | Prevents hydrolysis of the acyl chloride. |
FAQ 2: I'm seeing a major, less polar impurity in my TLC and LC-MS analysis. What is it and how do I prevent it?
Answer: This is a classic problem in this synthesis. The less polar impurity is almost certainly N-(2,6-dimethylphenyl)but-2-enamide , the product of an E2 elimination side reaction.
-
Mechanism of Formation: The base, intended to neutralize the acid byproduct, can also act as a nucleophile and abstract a proton from the carbon adjacent to the bromine atom (the α-carbon). This leads to the elimination of HBr and the formation of a double bond. This side reaction is particularly prevalent with stronger, less sterically hindered bases like triethylamine (TEA) or when the reaction is overheated.
Caption: Formation of the elimination byproduct via an E2 mechanism.
Prevention Strategies:
-
Switch to a Hindered Base: Replace triethylamine with a more sterically hindered base like diisopropylethylamine (DIPEA). Its bulky isopropyl groups make it a poor nucleophile, significantly reducing its ability to abstract the α-proton, while still effectively scavenging acid.
-
Maintain Low Temperatures: Keep the reaction temperature at 0 °C, especially during the addition of the acyl chloride and the base. Lower temperatures disfavor the higher activation energy pathway of elimination compared to the desired acylation.
-
Controlled Addition: Add the acyl chloride slowly to the solution of the aniline and base. This maintains a low instantaneous concentration of the acylating agent and helps control the exotherm.
FAQ 3: My workup is problematic, leading to emulsions and a difficult purification. What is a robust protocol?
Answer: A clean workup is essential for obtaining a high-purity product and simplifying the final purification. Emulsions and poor separation are often caused by residual base or salts.
Recommended Workup and Purification Protocol:
-
Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture back to 0 °C. Slowly add a mild acidic solution, such as 1M HCl or a saturated aqueous solution of NH₄Cl, to neutralize the excess base and protonate any remaining aniline.
-
Phase Separation: Transfer the mixture to a separatory funnel. If you used DCM, it will be the bottom layer. If you used a solvent less dense than water (like ethyl acetate), it will be the top layer.
-
Aqueous Washes:
-
Wash the organic layer sequentially with:
-
1M HCl (x2): To remove the remaining base (DIPEA/TEA) and unreacted 2,6-dimethylaniline as their water-soluble hydrochloride salts.
-
Saturated NaHCO₃ solution (x2): To neutralize any remaining acid and remove any 2-bromobutanoic acid.
-
Brine (saturated NaCl solution) (x1): To break up any emulsions and begin the drying process.
-
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).
-
Purification:
-
Crystallization: The crude product is often a solid. Crystallization is the preferred method for purification on a large scale. A common solvent system is isopropanol/water or ethanol/heptane.
-
Silica Gel Chromatography: If crystallization is ineffective or for very high purity requirements, flash chromatography is the method of choice. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate). The desired product is more polar than the elimination byproduct.
-
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
Technical Support Center: Purification of 2-bromo-N-(2,6-dimethylphenyl)butanamide
Welcome to the technical support center for the purification of 2-bromo-N-(2,6-dimethylphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to specific experimental issues.
Troubleshooting Guide
This section addresses common problems observed during the purification of this compound, providing potential causes and systematic solutions.
Problem 1: Low Purity After Initial Synthesis and Work-up
Symptom: Your crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate or several peaks in an HPLC or GC-MS analysis.
Potential Causes & Solutions:
-
Incomplete Reaction: The synthesis may not have gone to completion, leaving unreacted starting materials such as 2,6-dimethylaniline or 2-bromobutanoyl chloride.
-
Solution: Monitor the reaction progress closely using TLC or HPLC until the starting materials are consumed. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions.
-
-
Presence of Water-Soluble Impurities: Residual acids or bases from the synthesis can contaminate the crude product.
-
Solution: A thorough aqueous work-up is crucial. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove any unreacted 2,6-dimethylaniline. A subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) will neutralize any acidic byproducts. Finally, a brine wash can help to break up emulsions and remove excess water.[1]
-
-
Hydrolysis of the Product: The amide or the α-bromo group can be susceptible to hydrolysis, especially in the presence of strong acids or bases at elevated temperatures.[2][3]
-
Solution: Perform all work-up and purification steps at or below room temperature if possible. Use mild acidic and basic solutions for washing and avoid prolonged exposure.
-
Impurity Profile Analysis Workflow
Caption: Workflow for identifying and addressing impurities.
Problem 2: Difficulty with Recrystallization
Symptom: The product oils out, fails to crystallize, or the purified material shows no significant improvement in purity.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The solubility profile of this compound is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution: Conduct a systematic solvent screen with small amounts of the crude product. Common solvents to test include ethanol, isopropanol, ethyl acetate, toluene, and hexane, or mixtures thereof. For a compound like this, a mixture of a polar solvent (like ethanol or ethyl acetate) with a non-polar solvent (like hexane) often works well.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the product crashing out as an amorphous solid or oil, trapping impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of large, pure crystals, you can then place the flask in an ice bath to maximize the yield.[4]
-
-
Product is Impure: A high concentration of impurities can inhibit crystal formation.
-
Solution: If the crude product is very impure, a preliminary purification by flash column chromatography may be necessary before attempting recrystallization.
-
Recrystallization Protocol
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Problem 3: Challenges with Column Chromatography
Symptom: Poor separation of the product from impurities, product streaking on the column, or low recovery of the product.
Potential Causes & Solutions:
-
Incorrect Solvent System: The polarity of the eluent is crucial for good separation on a silica gel column.
-
Solution: Use TLC to determine the optimal solvent system. A good starting point for a molecule of this type would be a mixture of hexane and ethyl acetate. The ideal Rf value for the product on the TLC plate should be around 0.3-0.4.
-
-
Column Overloading: Applying too much crude product to the column will result in poor separation.
-
Solution: As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel used.
-
-
Product Decomposition on Silica Gel: Some compounds, particularly those with sensitive functional groups, can decompose on acidic silica gel.
-
Solution: If you suspect decomposition, you can use deactivated silica gel (by adding a small percentage of water) or a different stationary phase like alumina. Alternatively, a faster purification technique like flash chromatography can minimize the contact time with the stationary phase.
-
Column Chromatography Workflow
Caption: A typical workflow for purification by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Q2: How can I assess the purity of my final product?
Several analytical methods can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for quantifying the purity and detecting impurities.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying and quantifying volatile impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
-
Melting Point Analysis: A sharp and well-defined melting point range is indicative of high purity.[6]
| Analytical Technique | Primary Use | Typical Purity Specification |
| HPLC | Quantification of purity and impurities | >98% |
| GC-MS | Identification of volatile impurities | No single impurity >0.1% |
| NMR | Structural confirmation and impurity identification | Conforms to structure |
| Melting Point | Indication of purity | Sharp range |
Q3: What are the recommended storage conditions for this compound?
To prevent degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air, which could lead to hydrolysis or oxidation.
Q4: My product is showing signs of decomposition (e.g., discoloration) over time. What could be the cause?
Decomposition of brominated organic compounds can be initiated by exposure to light, heat, or certain reactive substances.[10] The α-bromo group can be particularly labile.
-
Thermal Decomposition: Avoid storing the compound at elevated temperatures.[1]
-
Hydrolysis: Ensure the compound is stored in a dry environment, as moisture can lead to hydrolysis of the amide bond or the bromo group.[2][3]
-
Photodecomposition: Store the compound in an amber-colored vial or in a dark place to protect it from light.
References
-
S. F. A. Kettle and L. E. Orgel, "The Reaction of N-Bromoacetamide with Olefins," Journal of the Chemical Society, 1960, 3890-3894. [Link]
- CN103060837B, "The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-," Google P
-
PubChem, "N-(4-Bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide," National Center for Biotechnology Information. [Link]
-
PubChem, "2-bromo-N,N-diethylbutanamide," National Center for Biotechnology Information. [Link]
-
A. A. B. Chemical Engineering Transactions, "Products of Thermal Decomposition of Brominated Polymer Flame Retardants," Chemical Engineering Transactions, vol. 77, 2019, pp. 307-312. [Link]
-
S. O. O. et al., "2,6-Dimethylphenyl)-N-phenylmethanimidamide," Acta Crystallographica Section E, vol. 64, pt. 1, 2008, p. o163. [Link]
-
B. T. Gowda, S. Foro, and H. Fuess, "N-(2,6-Dimethylphenyl)acetamide," Acta Crystallographica Section E: Structure Reports Online, vol. 63, pt. 7, 2007, pp. o3156. [Link]
-
SIELC Technologies, "Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column." [Link]
-
A. A. B. Chemical Engineering Transactions, "Products of Thermal Decomposition of Brominated Polymer Flame Retardants," Chemical Engineering Transactions, vol. 77, 2019, pp. 307-312. [Link]
-
Doubtnut, "Hydrolysis of 2-bromo-3-methyl butane (2^@) yields only 2-methy-2-butanol (3^@)." [Link]
-
PrepChem, "Synthesis of 2-bromo-N-methylbenzenesulfinamide." [Link]
-
RSC Education, "The hydrolysis of 2-bromo-2-methylpropane." [Link]
-
Y. L. et al., "Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug," Molecules, vol. 25, no. 1, 2020, p. 194. [Link]
-
A. S. Almejbel and T. D. Lash, "Synthesis of 2-bromo- and 2-phenyl-neo-confused porphyrins," Organic & Biomolecular Chemistry, vol. 18, no. 34, 2020, pp. 6698-6706. [Link]
-
Cheméo, "Chemical Properties of Butane, 2-bromo-2,3-dimethyl- (CAS 594-52-5)." [Link]
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Technical Support Center: Purification of 2-bromo-N-(2,6-dimethylphenyl)butanamide
Welcome to the Technical Support Center for the purification of 2-bromo-N-(2,6-dimethylphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important synthetic intermediate. The following question-and-answer format provides in-depth, field-proven insights and step-by-step protocols to help you achieve the desired purity for your compound.
Troubleshooting Guide: Common Purification Challenges
Question 1: My final product of this compound is contaminated with unreacted 2,6-dimethylaniline. How can I remove this impurity?
Answer:
The presence of unreacted 2,6-dimethylaniline is a common issue. Due to its basic nature, it can be effectively removed using an acidic wash during an extractive work-up. The acidic solution protonates the aniline, forming a water-soluble salt that partitions into the aqueous phase, while the neutral amide product remains in the organic layer.
Causality of the Experimental Choice: This separation is based on the principle of acid-base extraction. 2,6-dimethylaniline, an aromatic amine, is basic and will react with an acid to form a salt. This salt is ionic and therefore highly soluble in water. Your product, this compound, is a neutral amide and will have a much higher affinity for an organic solvent.[1]
Experimental Protocol: Acidic Extractive Work-up
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate. A typical starting volume would be 10-20 mL of solvent per gram of crude material.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). Use a volume of aqueous acid approximately equal to the volume of the organic layer.
-
Separation: Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate completely. The upper layer will be the organic phase (if using a solvent less dense than water like ethyl acetate) and the lower layer will be the aqueous phase containing the protonated 2,6-dimethylaniline.
-
Repeat Wash: Drain the aqueous layer and repeat the wash with fresh 1 M HCl solution to ensure complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Follow this with a wash with brine (saturated aqueous NaCl) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Workflow for Removal of Basic Impurities
Caption: Extractive work-up for removing basic impurities.
Question 2: I've performed an acidic wash, but my product still shows the presence of a non-polar impurity, likely the starting 2-bromobutanoyl halide or anhydride. What is the next step?
Answer:
For removing non-polar impurities, as well as closely related polar by-products, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[2]
Causality of the Experimental Choice: Silica gel is a polar stationary phase. Non-polar compounds will have a weaker interaction with the silica and will elute faster with a less polar mobile phase. Your amide product is more polar than the acyl halide or anhydride and will therefore have a stronger interaction with the silica gel, leading to a later elution. This difference in polarity allows for effective separation.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).[3][4] A good solvent system will give your product an Rf value of approximately 0.2-0.4. A common starting point for N-aryl amides is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a silica gel column. The amount of silica should be about 50-100 times the weight of your crude product. Pack the column using the chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like DCM. If the solubility is low in the eluent, you can use a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the column.
-
Elution: Elute the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent) to improve separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Suggested Mobile Phases for TLC and Column Chromatography
| Impurity Type | Suggested Starting Mobile Phase (Hexane:Ethyl Acetate) | Expected Elution Order |
| Non-polar (e.g., acyl halide) | 9:1 to 4:1 | 1. Acyl halide 2. Product |
| Polar (e.g., hydrolyzed acid) | 4:1 to 1:1 | 1. Product 2. Carboxylic acid |
Question 3: My product appears pure by TLC, but the yield is low after purification. I suspect some of the product is hydrolyzing back to 2-bromobutanoic acid during the work-up or chromatography. How can I prevent this?
Answer:
Hydrolysis of the amide bond can occur under both acidic and basic conditions, especially with heating.[3][5] The α-bromo substituent can also make the amide more susceptible to hydrolysis. To minimize this, it is crucial to perform all aqueous washes at room temperature or below and to avoid prolonged exposure to strong acids or bases.
Causality of the Experimental Choice: Amide hydrolysis is a nucleophilic acyl substitution reaction. The rate of this reaction is accelerated by both acid and base catalysis. By maintaining neutral conditions and low temperatures, you can significantly slow down the rate of this unwanted side reaction.
If hydrolysis remains an issue, recrystallization is a milder purification technique that can be very effective for amides and may be a better alternative to chromatography.[6]
Experimental Protocol: Recrystallization
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures. For N-aryl amides, common recrystallization solvents include ethanol, isopropanol, acetone, or mixtures such as ethyl acetate/hexane or toluene/hexane.[6][7]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Table 2: Common Recrystallization Solvents for N-Aryl Amides
| Solvent/Solvent System | Polarity | Comments |
| Ethanol/Isopropanol | Polar Protic | Good for moderately polar compounds. |
| Acetone | Polar Aprotic | Can be effective, but its low boiling point can be a challenge. |
| Ethyl Acetate/Hexane | Medium to Low | A versatile two-solvent system that allows for fine-tuning of polarity.[7][8] |
| Toluene/Hexane | Low | Good for less polar compounds. |
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What analytical techniques are best for assessing the purity of my this compound?
A1: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis in the pharmaceutical industry due to its high resolution and sensitivity.[9] Gas Chromatography (GC) can also be used, particularly for assessing residual solvents. For qualitative, at-a-glance assessments during your purification, Thin Layer Chromatography (TLC) is an indispensable tool. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure of your purified product and can be used for quantitative analysis (qNMR) with an internal standard.
Q2: Can I use a basic wash to remove unreacted 2-bromobutanoic acid?
A2: Yes, a wash with a mild base like a saturated sodium bicarbonate solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. However, be cautious as prolonged exposure to a strong base, especially with heating, could promote hydrolysis of your amide product.[5]
Q3: My compound oils out during recrystallization instead of forming crystals. What should I do?
A3: Oiling out occurs when the compound comes out of solution above its melting point. This can often be resolved by using a larger volume of solvent, a different solvent system, or by cooling the solution more slowly. Seeding the solution with a small crystal of the pure compound can also help to induce crystallization.
Q4: How can I be sure that my purification method is not causing degradation of the product?
A4: The stability of your compound on silica gel can be checked by spotting it on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears, it indicates degradation. For extractive work-ups, analyzing a sample of your pure product before and after subjecting it to the work-up conditions (e.g., stirring with 1M HCl for 30 minutes) by HPLC or TLC can reveal any degradation.
This guide provides a comprehensive framework for troubleshooting the purification of this compound. By understanding the chemical principles behind each purification technique and carefully executing the experimental protocols, you can effectively remove impurities and obtain a high-purity final product.
References
-
Edelmann, F. T. (2020). Answer to "What is the best technique for amide purification?". ResearchGate. Available at: [Link]
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ALWSCI Team. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available at: [Link]
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LibreTexts. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts. Available at: [Link]
-
Reddit User. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?. Reddit. Available at: [Link]
-
Veeprho. (n.d.). Ropivacaine Impurities and Related Compound. Veeprho. Available at: [Link]
- D'hooghe, M., & De Kimpe, N. (2008). The Fascinating Chemistry of α-Haloamides. Current Organic Chemistry, 12(9), 735-761.
- CN103570645A. (2014). Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
- CN100411802C. (2008). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
-
Reddit User. (2019). Recrystallization with two solvents. Reddit. Available at: [Link]
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Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. Available at: [Link]
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Washington State University. (n.d.). Monitoring Reactions by TLC. Washington State University. Available at: [Link]
- Wang, W., et al. (2019). Synthesis and biological activities of local anesthetics. Journal of the Serbian Chemical Society, 84(12), 1335-1348.
- Smith, A. M., et al. (2018). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Journal of the American Chemical Society, 140(40), 12763-12768.
- Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals.
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Medscape. (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Medscape. Available at: [Link]
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University of Rochester. (n.d.). Workup: Amines. University of Rochester Department of Chemistry. Available at: [Link]
- Journal of Pharmaceutical and Medicinal Chemistry. (2023). Molecular Analysis and Separation Using Thin-Layer Chromatography. Journal of Pharmaceutical and Medicinal Chemistry, 6(3), 1-5.
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Clark, J. (2023). the hydrolysis of amides. Chemguide. Available at: [Link]
- International Journal of Research and Analytical Reviews. (2023).
- Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies.
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University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
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MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]
- Master Organic Chemistry. (2018).
- Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
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NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH. Available at: [Link]
- MDPI. (2003). Periodic Classification of Local Anaesthetics (Procaine Analogues). Molecules, 8(8), 595-606.
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Reddit User. (2020). TLC seperation of carboxylix acid, amine, and the amide product. Reddit. Available at: [Link]
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National Center for Biotechnology Information. (2025). Ropivacaine. StatPearls. Available at: [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
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- University of Bristol. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. University of Bristol.
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stability issues of 2-bromo-N-(2,6-dimethylphenyl)butanamide under different conditions
Welcome to the technical support center for 2-bromo-N-(2,6-dimethylphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound. Given the absence of specific stability data for this molecule, this document synthesizes established chemical principles of its core functional groups—the α-bromoamide and the N-aryl amide—to offer predictive insights and practical solutions for common experimental challenges.
Introduction to the Stability Profile of this compound
This compound is a molecule possessing two key reactive centers that dictate its stability: the electrophilic carbon bearing the bromine atom and the amide bond. The N-(2,6-dimethylphenyl) group provides significant steric hindrance around the amide bond, which can influence its reactivity compared to less substituted amides. Understanding the potential degradation pathways of this compound is crucial for ensuring the accuracy and reproducibility of experimental results.
This guide will address potential stability issues related to hydrolysis, thermal stress, photostability, and oxidative conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups that influence the stability of this compound?
A1: The stability of this molecule is primarily governed by the α-bromoamide functional group. The carbon-bromine bond is susceptible to nucleophilic substitution, and the amide bond can undergo hydrolysis under certain conditions. The 2,6-dimethylphenyl group offers steric protection to the amide bond, potentially slowing down hydrolysis compared to unhindered amides.[1][2]
Q2: What are the expected degradation products under hydrolytic conditions?
A2: Under aqueous conditions, two primary degradation pathways are possible:
-
Hydrolysis of the amide bond: This would yield 2-bromobutanoic acid and 2,6-dimethylaniline. This reaction is typically slow for amides and requires forcing conditions such as strong acid or base and heat.[3][4][5]
-
Hydrolysis of the carbon-bromine bond: This would result in the formation of 2-hydroxy-N-(2,6-dimethylphenyl)butanamide and hydrobromic acid.
Q3: How should I properly store this compound?
A3: To minimize degradation, the compound should be stored in a cool, dry, and dark environment. A sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and oxygen. For long-term storage, refrigeration at 4°C is advisable.[6]
Q4: Is this compound sensitive to light?
A4: Aromatic amides can be susceptible to photodegradation.[7][8] The N-(2,6-dimethylphenyl) group acts as a chromophore, which can absorb UV light and potentially lead to degradation. Therefore, it is recommended to handle the compound and its solutions in amber vials or with protection from direct light.
Troubleshooting Guide
Issue 1: Inconsistent results or loss of compound in aqueous solutions.
Possible Cause: Hydrolytic degradation of the amide or carbon-bromine bond. Amide hydrolysis is generally slow but can be accelerated by acidic or basic conditions, especially with heating.[3][9][10]
Troubleshooting Steps:
-
pH Control: Maintain the pH of your aqueous solutions as close to neutral (pH 7) as possible. The rate of hydrolysis of amide bonds can be significant at pH values below 5 and above 9.[11]
-
Temperature Management: Avoid heating aqueous solutions containing the compound. If heating is necessary, minimize the duration and temperature.
-
Solvent Choice: If possible, use a non-aqueous or a mixed solvent system (e.g., acetonitrile/water, DMSO/water) to reduce the concentration of water and potentially slow down hydrolysis.
-
Fresh Preparations: Prepare aqueous solutions of the compound fresh before each experiment.
Analytical Protocol to Investigate Hydrolysis:
A stability-indicating HPLC method can be used to monitor for the appearance of degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) can be effective.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products (like 2,6-dimethylaniline) absorb.
-
Procedure:
-
Prepare solutions of this compound in buffers of different pH (e.g., pH 3, 7, and 9).
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
Inject aliquots onto the HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks.
-
Issue 2: Degradation observed upon heating the compound, even in a dry state.
Possible Cause: Thermal decomposition. While amides are generally thermally stable, high temperatures can lead to degradation. Aromatic amides can be stable up to 160°C or higher, but the specific decomposition temperature depends on the molecule's structure.[12]
Troubleshooting Steps:
-
Determine Thermal Stability: If high-temperature experiments are necessary, perform a thermogravimetric analysis (TGA) to determine the onset temperature of decomposition.
-
Minimize Heat Exposure: In experimental setups, use the lowest effective temperature and minimize the duration of heating.
-
Inert Atmosphere: When heating the solid, consider doing so under an inert atmosphere to prevent thermo-oxidative degradation.
Issue 3: Appearance of unexpected products in experiments conducted under ambient light.
Possible Cause: Photodegradation. Aromatic compounds can undergo photochemical reactions upon exposure to UV or even visible light. For aromatic amides, a common photodegradation pathway is the photo-Fries rearrangement.[7]
Troubleshooting Steps:
-
Protect from Light: Handle the solid compound and its solutions in a dark room or under amber light. Use amber-colored glassware or wrap containers with aluminum foil.
-
Photostability Study: To confirm light sensitivity, expose a solution of the compound to a controlled light source (e.g., a UV lamp) and analyze for degradation over time using HPLC, comparing it to a sample kept in the dark.
Potential Degradation Pathways
The following diagram illustrates the potential primary degradation pathways for this compound based on general chemical principles.
Caption: Potential hydrolytic degradation pathways.
Summary of Stability and Recommended Conditions
| Condition | Stability Concern | Recommended Handling/Storage |
| pH | High and low pH can catalyze amide hydrolysis. | Maintain aqueous solutions near neutral pH (6-8). |
| Temperature | Elevated temperatures can cause thermal decomposition. | Store at 4°C. Avoid unnecessary heating. |
| Light | UV and potentially visible light may cause photodegradation. | Store in the dark. Use amber vials for solutions. |
| Atmosphere | Oxygen could potentially lead to oxidative degradation, especially at elevated temperatures. | Store under an inert atmosphere (e.g., argon, nitrogen). |
| Moisture | Water is a reactant in hydrolysis. | Store in a desiccator or with a desiccant. |
Advanced Analytical Troubleshooting
For in-depth analysis of degradation products, the following techniques are recommended:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating degradation products and identifying them based on their mass-to-charge ratio. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) can be a useful diagnostic tool in the mass spectrum.[13][14]
-
GC-MS (Gas Chromatography-Mass Spectrometry): This can be suitable for analyzing volatile degradation products, such as 2,6-dimethylaniline. It can also be used for the analysis of the parent compound, potentially with derivatization.[15][16]
Experimental Workflow for Forced Degradation Studies:
Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[17]
Caption: Workflow for a forced degradation study.
References
-
AQA. (2015). A-level Chemistry 7405 Specification. [Link]
-
D'Aurizio, E., et al. (2020). The Fascinating Chemistry of α‐Haloamides. Advanced Synthesis & Catalysis. [Link]
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Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
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LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
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Ashenhurst, J. Reactions and Mechanisms. Master Organic Chemistry. [Link]
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Gopishetti, S., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. [Link]
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Professor Dave Explains. (2025). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. YouTube. [Link]
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Ito, S., et al. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A. [Link]
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Ramgren, S. D., & Miller, S. J. (2012). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]
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Ghosh, A., & Jockusch, S. (2021). A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides. The Journal of Organic Chemistry. [Link]
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Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Li, Y., et al. (2018). Visible-Light-Promoted Oxidative Amidation of Bromoalkynes with Anilines: An Approach to α-Ketoamides. Organic Letters. [Link]
-
Watanabe, I., & Sakai, S. (2001). Comprehensive Analysis for Organo-bromine Compounds in Environmental Samples with GC/MS (EI/NCI). ResearchGate. [Link]
-
Save My Exams. (2025). Reactions of Amides - A Level Chemistry Revision Notes. [Link]
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Koenig, T., et al. (1975). Thermal decomposition of N-nitrosohydroxylamines. V. Denitrosation and N-tert-butoxy amido radicals. Journal of the American Chemical Society. [Link]
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Wiles, D. M., & Carlsson, D. J. (1976). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry. [Link]
-
East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]
-
Li, Y., et al. (2018). Visible-Light-Promoted Oxidative Amidation of Bromoalkynes with Anilines: An Approach to α-Ketoamides. Organic Letters. [Link]
-
Kumar, A., et al. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. [Link]
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Savage, P. E., & Li, M. (2001). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids. [Link]
-
Le, C., et al. (2018). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. ACS Omega. [Link]
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Aymonino, F., et al. (2022). Degradation of PAI/PEI Enamel under High Temperature (Up to 400˚C). Scirp.org. [Link]
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Let's learn chemistry. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]
-
Kumar, V., et al. (2019). Amide Bond Activation of Biological Molecules. PMC. [Link]
-
Ibi, K., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]
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Ashenhurst, J. Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
-
Schmidt, T. C., & Haderlein, S. B. (1998). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]
-
Czégéni, Z., et al. (2019). Thermal decomposition of amide and imide derivatives of maleated polyethylene. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Chromatography Forum. (2013). LCMS of primary amides. [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Davidson, R. S., & Orton, S. P. (1974). Photochemical formation of amides from t-butylamine and aromatic aldehydes and ketones. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
University of Bristol. Lecture 6: Hydrolysis Reactions of Esters and Amides. [Link]
-
Eljarrat, E., & Barceló, D. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. PubMed. [Link]
-
Pacifico, C. (1983). The Photochemistry of Amides and Phthalimides. DRUM - University of Maryland. [Link]
-
Golisade, A., et al. (2021). Photochemical Activation of Aromatic Aldehydes: Synthesis of Amides, Hydroxamic Acids and Esters. PubMed. [Link]
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- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed 2-bromo-N-(2,6-dimethylphenyl)butanamide synthesis reactions
Welcome to the technical support center for the synthesis of 2-bromo-N-(2,6-dimethylphenyl)butanamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting this specific amide synthesis. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve a successful synthesis.
Introduction: The Chemistry at Hand
The synthesis of this compound involves the acylation of the sterically hindered amine, 2,6-dimethylaniline, with an activated form of 2-bromobutanoic acid, typically 2-bromobutanoyl chloride. While seemingly a straightforward nucleophilic acyl substitution, the steric hindrance around the nitrogen atom of 2,6-dimethylaniline presents significant challenges, often leading to low yields and incomplete reactions. This guide will walk you through the intricacies of this reaction and provide solutions to common pitfalls.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction so slow or failing to go to completion?
A1: The primary reason for slow or incomplete reactions is the steric hindrance posed by the two methyl groups ortho to the amine functionality on the 2,6-dimethylaniline. These methyl groups physically obstruct the approach of the electrophilic acyl chloride to the nucleophilic nitrogen atom. To overcome this, optimizing reaction conditions such as temperature, solvent, and the use of a suitable base is crucial.
Q2: I'm observing multiple spots on my TLC plate that are not my starting materials or product. What are these byproducts?
A2: Several side reactions can occur. The most common include:
-
Ring Bromination: If there is any free bromine present, or under certain acidic conditions, electrophilic aromatic substitution can occur on the electron-rich dimethylaniline ring, leading to brominated aniline byproducts.
-
Hydrolysis of the Acyl Chloride: 2-bromobutanoyl chloride is highly reactive and susceptible to hydrolysis if there is any moisture in your reaction setup. This will form 2-bromobutanoic acid, which will not react with the aniline under these conditions.
-
Formation of Salts: The hydrochloric acid (HCl) generated during the reaction will react with the basic 2,6-dimethylaniline to form the corresponding ammonium salt, rendering it non-nucleophilic.[1]
Q3: What is the best solvent for this reaction?
A3: The choice of solvent can significantly impact the reaction outcome.
-
Aprotic Solvents: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often good choices as they are less likely to participate in the reaction.
-
Protic Solvents: While a study on the similar synthesis of a lidocaine precursor showed that acetic acid can be used, it can also protonate the aniline, reducing its nucleophilicity.[1][2] If a protic solvent is used, the addition of a non-nucleophilic base is essential to neutralize the generated HCl.
Q4: How can I effectively purify my final product?
A4: Purification of N-aryl amides is typically achieved through recrystallization.[3] Good solvent systems to try are ethanol, acetonitrile, or mixtures of ethyl acetate and hexanes.[3][4] Column chromatography can also be used, but may lead to lower yields.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis.
Problem 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor Quality Acyl Chloride | Analyze the 2-bromobutanoyl chloride by ¹H NMR. | Prepare fresh 2-bromobutanoyl chloride from 2-bromobutanoic acid using thionyl chloride or oxalyl chloride immediately before use.[5] |
| Inactive Amine | Check the TLC of the reaction mixture. If a significant amount of aniline remains, it may be deactivated. | The HCl byproduct is protonating your starting material. Add a non-nucleophilic base like triethylamine or pyridine (1.1 equivalents) to the reaction mixture to scavenge the HCl.[6] |
| Insufficient Reaction Temperature | Monitor the reaction at room temperature by TLC. If no progress is observed after several hours, temperature may be the issue. | Gently heat the reaction mixture to 40-50 °C. The increased thermal energy can help overcome the activation barrier caused by steric hindrance. |
| Moisture Contamination | Observe if the acyl chloride fumes excessively upon addition. This indicates the presence of moisture. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Diagnostic Check | Recommended Solution |
| Ring Bromination of Starting Material | Use LC-MS to identify the mass of the major byproducts. Masses corresponding to brominated 2,6-dimethylaniline are indicative of this side reaction. | Ensure the 2-bromobutanoyl chloride is free of any elemental bromine. Perform the reaction in the dark to minimize radical reactions. |
| Hydrolysis of Acyl Chloride | An oily residue that is acidic to litmus paper may indicate the presence of 2-bromobutanoic acid. | Follow the recommendations for moisture control as described in Problem 1. |
| Double Acylation | This is less likely with a sterically hindered amine but can be checked by mass spectrometry. | Use a 1:1 stoichiometry of the amine and acyl chloride. |
Experimental Protocols
Synthesis of 2-bromobutanoyl chloride
-
Materials: 2-bromobutanoic acid, thionyl chloride (SOCl₂), dimethylformamide (DMF) (catalytic).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂), add 2-bromobutanoic acid (1.0 eq).
-
Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approximately 80 °C) for 1-2 hours, or until gas evolution ceases.
-
Allow the mixture to cool to room temperature.
-
The crude 2-bromobutanoyl chloride can be purified by distillation under reduced pressure or used directly in the next step.
-
Synthesis of this compound
-
Materials: 2,6-dimethylaniline, 2-bromobutanoyl chloride, triethylamine (TEA), and an anhydrous aprotic solvent (e.g., dichloromethane - DCM).
-
Procedure:
-
In an oven-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2,6-dimethylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromobutanoyl chloride (1.05 eq) in anhydrous DCM to the stirred aniline solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.[3]
-
Visualizing the Process
Reaction Pathway
The synthesis proceeds via a nucleophilic acyl substitution mechanism.
Caption: A workflow for troubleshooting failed reactions.
References
-
Hicks, F. A. (n.d.). Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine. SFA ScholarWorks. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]
-
The 2-Step Synthesis of Lidocaine. (n.d.). Retrieved from [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
LookChem. (n.d.). 2-Bromobutyryl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
- Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
-
Massolo, E., Pirola, M., Puglisi, A., Rossi, S., & Benaglia, M. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. Organic & Biomolecular Chemistry, 18(5), 849-853. [Link]
-
Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,6-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3154. [Link]
Sources
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- 2. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 3. researchgate.net [researchgate.net]
- 4. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]
- 5. 2-Bromobutyryl chloride|lookchem [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-bromo-N-(2,6-dimethylphenyl)butanamide
Welcome to the technical support center for the synthesis of 2-bromo-N-(2,6-dimethylphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you navigate the challenges of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main approaches to synthesizing the target molecule. The choice between them often depends on the availability of starting materials, scale of the reaction, and desired purity.
-
Route 1: Acylation of 2,6-dimethylaniline with 2-bromobutanoyl chloride. This is a classic and direct method for forming the amide bond.
-
Route 2: Amide coupling of 2,6-dimethylaniline with 2-bromobutanoic acid. This route avoids the use of a highly reactive and moisture-sensitive acyl chloride by employing a coupling agent.
Q2: I am getting a very low yield in my reaction. What are the likely causes and how can I improve it?
Low yields in the synthesis of this compound are a common issue, primarily due to the steric hindrance from the two methyl groups on the aniline. Here’s a breakdown of potential causes and solutions:
-
Steric Hindrance: The two methyl groups on 2,6-dimethylaniline sterically hinder the approach of the acylating agent to the nitrogen atom. To overcome this, you may need to use more forcing reaction conditions, such as a higher temperature or a longer reaction time. However, be aware that this can also lead to an increase in byproducts.
-
Poor Quality of Reagents: Ensure that your 2,6-dimethylaniline is pure and that the 2-bromobutanoyl chloride has not hydrolyzed. It is recommended to use freshly distilled 2,6-dimethylaniline and newly opened or freshly prepared 2-bromobutanoyl chloride.
-
Inadequate Base: In the acylation with 2-bromobutanoyl chloride (Route 1), a base is required to neutralize the hydrochloric acid byproduct. If the base is not strong enough or is not present in a sufficient amount, the reaction mixture will become acidic, protonating the starting aniline and rendering it unreactive. A non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA) is a good choice. Inorganic bases like potassium carbonate can also be effective, particularly in solvents like dichloromethane.[1]
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and yield. For the acylation reaction, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. For the coupling reaction, polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often used.
Q3: I am seeing a significant amount of an impurity in my crude product. What could it be and how do I get rid of it?
The formation of impurities is a common challenge. Here are some likely culprits and how to address them:
-
Unreacted 2,6-dimethylaniline: Due to the steric hindrance, it's common to have unreacted starting aniline. This can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The aniline will form a water-soluble salt and be extracted into the aqueous phase.[2]
-
2-bromobutanoic acid: If you are using Route 1, this impurity arises from the hydrolysis of 2-bromobutanoyl chloride. It can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.
-
Diacylated Product: While less common with this sterically hindered aniline, it is possible for the aniline to react with two molecules of the acyl chloride. To minimize this, add the 2-bromobutanoyl chloride slowly to the reaction mixture, preferably at a low temperature (e.g., 0 °C), to control the reaction rate.[3]
-
Byproducts from Coupling Agents (Route 2): If you are using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC), the corresponding urea byproduct (dicyclohexylurea, DCU) will be formed. DCU is often insoluble in many organic solvents and can be removed by filtration. For other coupling agents, a chromatographic purification step might be necessary.
Q4: Can I synthesize this compound in a one-pot reaction?
While a true one-pot synthesis starting from butanoic acid is challenging, a two-step, one-pot approach is feasible. For example, you could first perform the Hell-Volhard-Zelinsky bromination of butanoic acid to form 2-bromobutanoic acid, and then without isolating the intermediate, add a coupling agent and 2,6-dimethylaniline. However, this would require careful control of reaction conditions to avoid unwanted side reactions.
Troubleshooting Guides
Route 1: Acylation with 2-Bromobutanoyl Chloride
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive 2-bromobutanoyl chloride (hydrolyzed) | Use freshly prepared or a new bottle of 2-bromobutanoyl chloride. |
| Insufficiently reactive aniline | Ensure the purity of 2,6-dimethylaniline. Consider distillation if necessary. | |
| Reaction temperature is too low | Gradually increase the reaction temperature, monitoring for side product formation. | |
| Formation of a White Precipitate (Salt) | Protonation of 2,6-dimethylaniline by HCl byproduct | Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is present.[4] |
| Product Contaminated with Starting Material | Incomplete reaction | Increase reaction time or temperature. Purify by washing with dilute HCl.[2] |
| Oily Product That Won't Crystallize | Presence of impurities | Purify by column chromatography. |
Route 2: Coupling with 2-Bromobutanoic Acid
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Inefficient coupling agent | Try a different coupling agent (e.g., HATU, HBTU, BOP).[5] |
| Racemization at the alpha-carbon | Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization and improve yield when using carbodiimide coupling agents.[4] | |
| Difficult to Remove Byproducts | Dicyclohexylurea (DCU) from DCC is soluble in your workup solvent | If DCU is soluble, switch to a different solvent for filtration or use a water-soluble carbodiimide like EDC. |
| Reaction is Sluggish | Low reaction temperature | Gently warm the reaction mixture. Some coupling reactions benefit from moderate heating. |
Experimental Protocols
Protocol 1: Synthesis of 2-bromobutanoyl chloride from 2-bromobutanoic acid
This protocol describes the conversion of 2-bromobutanoic acid to its more reactive acyl chloride.
Materials:
-
2-bromobutanoic acid
-
Thionyl chloride (SOCl₂)
-
Dry dichloromethane (DCM)
-
Round-bottom flask with reflux condenser and drying tube
Procedure:
-
In a fume hood, dissolve 2-bromobutanoic acid (1 equivalent) in dry DCM in a round-bottom flask.
-
Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Allow the reaction to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-bromobutanoyl chloride can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound via Acylation (Route 1)
Materials:
-
2,6-dimethylaniline
-
2-bromobutanoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dry dichloromethane (DCM)
-
Round-bottom flask with a dropping funnel and nitrogen inlet
Procedure:
-
Dissolve 2,6-dimethylaniline (1 equivalent) and TEA (1.1 equivalents) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve 2-bromobutanoyl chloride (1.05 equivalents) in dry DCM and add it dropwise to the aniline solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Synthesis of this compound via Amide Coupling (Route 2)
Materials:
-
2,6-dimethylaniline
-
2-bromobutanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dry dimethylformamide (DMF)
-
Round-bottom flask with a nitrogen inlet
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-bromobutanoic acid (1 equivalent), 2,6-dimethylaniline (1.1 equivalents), and HOBt (1.1 equivalents) in dry DMF.
-
Cool the mixture to 0 °C.
-
Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to the solution.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
If using DCC, filter off the precipitated dicyclohexylurea (DCU).
-
Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Comparison of Synthetic Routes
| Parameter | Route 1: Acylation | Route 2: Amide Coupling |
| Starting Materials | 2,6-dimethylaniline, 2-bromobutanoyl chloride | 2,6-dimethylaniline, 2-bromobutanoic acid |
| Key Reagents | Base (e.g., TEA, K₂CO₃) | Coupling agent (e.g., DCC, HATU), optional additive (e.g., HOBt) |
| Advantages | Direct, often higher yielding if optimized. | Milder conditions, avoids moisture-sensitive acyl chloride. |
| Disadvantages | Requires handling of corrosive and moisture-sensitive acyl chloride. HCl byproduct must be neutralized. | Coupling agents can be expensive, and byproducts may require removal. |
| Typical Solvents | DCM, THF, Acetonitrile | DMF, NMP, DCM |
Visualization of Workflows
Synthesis of 2-bromobutanoic acid via Hell-Volhard-Zelinsky Reaction
Caption: Hell-Volhard-Zelinsky bromination of butanoic acid.
Workflow for Route 1: Acylation
Caption: Experimental workflow for the acylation route.
Workflow for Route 2: Amide Coupling
Caption: Experimental workflow for the amide coupling route.
References
- Gowda, B. T., et al. (2003).
-
Chegg.com. (2022). Solved: 1. Provide a mechanism for the following reaction.[Link]
-
PubChem. N-(4-Bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide.[Link]
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National Center for Biotechnology Information. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. PubMed Central. [Link]
-
SFA ScholarWorks. (2014). Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine. [Link]
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National Center for Biotechnology Information. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2015). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PubMed Central. [Link]
-
Filo. (2025). Structure of 2-bromo butanoyl chloride. [Link]
-
ResearchGate. (2014). What is the best method to form an amide bond by the reaction of acyl chloride and 3-aminopropyltriethoxysilane(APTES)?[Link]
-
WIPO Patentscope. (2021). WO/2021/159754 METHOD FOR PREPARING LIDOCAINE INTERMEDIATE α-CHLOROACETYL-2,6-DIMETHYLANILINE AND LIDOCAINE WITHOUT ADDING ADDITIONAL ALKALI. [Link]
- Google Patents. (2004).
-
RSC Publishing. (2020). Synthesis of 2-bromo- and 2-phenyl-neo-confused porphyrins. [Link]
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Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. [Link]
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RSC Publishing. (2016). Practical catalytic method for synthesis of sterically hindered anilines. [Link]
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LookChem. (2023). 2-Bromobutyryl chloride. [Link]
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National Center for Biotechnology Information. (2012). 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide. PubMed Central. [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?[Link]
-
ScienceDirect. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. [Link]
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Brainly.in. (2020). CONVERT BUTANOIC ACID TO 2 -BROMO BUTANOIC ACID. [Link]
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Reddit. (2023). Choosing amide coupling agent. [Link]
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Organic Chemistry Portal. (2024). Aniline synthesis by amination (arylation). [Link]
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Fisher Scientific. (2023). Amide Synthesis. [Link]
-
PrepChem.com. (2023). Synthesis of 2-bromo-N-methylbenzenesulfinamide. [Link]
-
ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. [Link]
-
National Center for Biotechnology Information. (2011). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PubMed Central. [Link]
-
Organic Chemistry Portal. (2023). Hell-Volhard-Zelinsky Reaction. [Link]
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Wikipedia. (2023). Hell–Volhard–Zelinsky halogenation. [Link]
-
ResearchGate. (2025). Synthesis of New Sterically Hindered Anilines. [Link]
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MDPI. (2021). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. [Link]
-
RSC Publishing. (2022). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]
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Technical Support Center: Scaling Up 2-Bromo-N-(2,6-dimethylphenyl)butanamide Production
Welcome to the technical support center for the synthesis of 2-bromo-N-(2,6-dimethylphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from laboratory scale to larger-scale production. Here, we address common challenges and provide practical, in-depth troubleshooting advice rooted in chemical principles to ensure a robust, scalable, and efficient process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and why?
A1: The most prevalent and industrially viable route is the N-acylation of 2,6-dimethylaniline with 2-bromobutyryl bromide. This method is favored due to the high reactivity of the acyl bromide, which allows for rapid reaction times and high conversion rates, even with the sterically hindered 2,6-dimethylaniline. The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrogen bromide (HBr) byproduct.[1][2][3][4]
Q2: What are the primary challenges when scaling up this reaction?
A2: The primary challenges in scaling up this synthesis revolve around:
-
Exothermic Reaction Control: The reaction between acyl halides and amines is highly exothermic.[5] Inadequate heat removal on a large scale can lead to temperature spikes, promoting side reactions and creating safety hazards.
-
Steric Hindrance: The two methyl groups on the 2,6-dimethylaniline sterically hinder the amino group, which can slow down the reaction rate and may require optimized conditions to achieve full conversion.[6][7]
-
Byproduct Formation: The generation of HBr as a byproduct requires efficient scavenging to prevent side reactions and corrosion of equipment.[2][8]
-
Product Isolation and Purification: The final product may contain unreacted starting materials or byproducts of similar polarity, making purification by crystallization challenging.[1][2]
Q3: Why is temperature control so critical during the addition of 2-bromobutyryl bromide?
A3: The acylation reaction has a significant exothermic profile. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[9][10][11] Poor temperature control can lead to a runaway reaction, resulting in the formation of impurities through side reactions such as over-acylation or degradation of the starting materials and product. Maintaining a consistent, low temperature during the addition of the acyl bromide is paramount for selectivity and safety.
Q4: What are the common impurities I should expect and how can I minimize them?
A4: Common impurities include:
-
Unreacted 2,6-dimethylaniline.
-
Hydrolysis of 2-bromobutyryl bromide to 2-bromobutanoic acid.
-
Potential for over-acylation, though less likely with this sterically hindered aniline.
-
Byproducts from the reaction of HBr with the solvent or starting materials.
To minimize these, ensure the use of anhydrous solvents and reagents, maintain strict temperature control, and use a suitable base to effectively neutralize the HBr as it is formed.[1] A slow, controlled addition of the acyl bromide is also crucial.
Troubleshooting Guides
Issue 1: Low Yield and Incomplete Conversion
Symptoms:
-
Significant amount of unreacted 2,6-dimethylaniline observed by in-process control (e.g., TLC, HPLC).
-
Final isolated yield is consistently below expectations.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Protocol |
| Insufficient Mixing | In large reactors, poor agitation can lead to localized "hot spots" and areas of high reactant concentration, while other areas remain reactant-starved. This is a common mass transfer limitation.[9][10] | 1. Optimize Agitation: Ensure the agitator design and speed are sufficient for the reactor volume and viscosity of the reaction mixture. Baffles may be necessary to improve mixing efficiency. 2. Monitor Power Number: If possible, monitor the agitator's power number to ensure consistent mixing throughout the batch. |
| Steric Hindrance | The methyl groups on 2,6-dimethylaniline sterically shield the nitrogen atom, slowing the nucleophilic attack on the acyl bromide.[6][7] | 1. Increase Reaction Time: Allow the reaction to stir for a longer period at the optimal temperature. 2. Slightly Increase Temperature (with caution): After the initial exothermic addition is complete, a controlled increase in temperature (e.g., to room temperature or slightly above) can provide the necessary activation energy to overcome the steric barrier. Monitor for impurity formation. |
| Inadequate Base | The HBr byproduct forms a salt with the aniline, rendering it non-nucleophilic. An insufficient amount or a weak base will not effectively neutralize the HBr. | 1. Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge HBr without competing in the acylation. 2. Stoichiometry: Ensure at least one equivalent of the base is used. A slight excess (1.1-1.2 equivalents) can be beneficial. |
Issue 2: Product is Off-Color or Contains Significant Impurities
Symptoms:
-
The isolated solid product is yellow, brown, or oily instead of a white to off-white solid.
-
Analytical data (e.g., HPLC, NMR) shows multiple unexpected peaks.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Protocol |
| Runaway Reaction/Hot Spots | Localized overheating due to poor heat transfer during the exothermic addition of the acyl bromide can lead to thermal degradation of reactants and products.[11] | 1. Controlled Addition: Add the 2-bromobutyryl bromide subsurface via a dip tube at a slow, controlled rate. 2. Efficient Cooling: Ensure the reactor's cooling jacket has sufficient capacity and flow rate of the cooling medium. 3. Dilution: Increasing the solvent volume can help to better dissipate the heat of reaction. |
| Moisture in the Reaction | 2-bromobutyryl bromide is highly sensitive to moisture and will hydrolyze to 2-bromobutanoic acid. This acid can be difficult to remove during workup.[12] | 1. Anhydrous Conditions: Use anhydrous solvents and ensure the reactor is thoroughly dried before use. Inert gas (nitrogen or argon) blanketing is recommended. 2. Reagent Quality: Use freshly opened or properly stored reagents. |
| Side Reactions with HBr | If the HBr byproduct is not effectively neutralized, it can catalyze side reactions or lead to the formation of colored byproducts. | 1. Efficient Scavenging: Ensure the base is present in the reaction mixture before the addition of the acyl bromide begins. 2. Quenching: At the end of the reaction, quench with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acidic species before workup. |
Issue 3: Difficulties with Product Crystallization and Isolation
Symptoms:
-
The product oils out during crystallization attempts.
-
The isolated solid is sticky and difficult to filter and dry.
-
The purity of the crystallized product is low.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Protocol |
| Residual Solvent or Impurities | The presence of even small amounts of impurities or residual solvent can inhibit crystal lattice formation, leading to oiling out. | 1. Solvent Swap: After the aqueous workup, perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol, heptane). This helps to remove the reaction solvent and water. 2. Anti-Solvent Addition: A controlled addition of an anti-solvent (a solvent in which the product is poorly soluble) to a solution of the crude product can induce crystallization. |
| Incorrect Crystallization Solvent System | The choice of solvent is critical for obtaining a pure, crystalline product. The ideal solvent should have good solubility at higher temperatures and poor solubility at lower temperatures. | 1. Solvent Screening: Perform small-scale screening with different solvents and solvent mixtures (e.g., isopropanol/water, toluene/heptane) to identify the optimal system. 2. Controlled Cooling: Cool the solution slowly to allow for the formation of larger, purer crystals. Rapid cooling can trap impurities. |
| Oiling Out | This occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form in that solvent system. | 1. Seeding: Add a small amount of pure crystalline product to the supersaturated solution to induce crystallization. 2. Temperature Control: Ensure the cooling rate is slow and controlled. If oiling out occurs, reheat the mixture to redissolve the oil and then cool more slowly. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
-
Reactor Setup: Charge a clean, dry, jacketed reactor with 2,6-dimethylaniline (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, toluene, 5-10 volumes).
-
Inert Atmosphere: Purge the reactor with nitrogen or argon and maintain a positive pressure.
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1 eq).
-
Cooling: Cool the reaction mixture to 0-5 °C with efficient stirring.
-
Controlled Acyl Bromide Addition: Add 2-bromobutyryl bromide (1.05 eq) subsurface via a dosing pump over 2-4 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC). If the reaction is sluggish, consider allowing it to slowly warm to room temperature.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any acidic byproducts, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/water or heptane).[2]
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Protocol 2: Troubleshooting Poor Crystallization
-
Dissolution: Dissolve the crude, oily, or impure product in a minimal amount of a good solvent (e.g., isopropanol, ethyl acetate) with gentle warming.
-
Charcoal Treatment (Optional): If the solution is highly colored, add a small amount of activated charcoal, stir for 15-30 minutes, and filter through celite to remove colored impurities.
-
Controlled Cooling: Slowly cool the solution to room temperature. If no crystals form, proceed to the next step.
-
Seeding: Add a few seed crystals of pure product.
-
Anti-Solvent Addition: If seeding is not effective or not possible, slowly add an anti-solvent (e.g., heptane, water) dropwise with vigorous stirring until the solution becomes slightly turbid.
-
Crystallization: Allow the mixture to stand at room temperature or in a refrigerator to allow for complete crystallization.
-
Isolation: Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
Visualizations
Workflow for Scale-Up Synthesis
Caption: Key stages in the scaled-up synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision-making workflow for diagnosing and addressing low product yield.
References
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Organic Syntheses Procedure. (n.d.). dimethylketene. Organic Syntheses. Retrieved from [Link]
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Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252–255. Retrieved from [Link]
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Magano, J. (2022). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1562-1689. Retrieved from [Link]
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García-Dopico, M., et al. (2013). Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors. Catalysis Science & Technology, 3, 243-256. Retrieved from [Link]
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Wang, D., et al. (2015). REGIOSELECTIVITY IN THE ACYLATION OF CELLULOSE WITH 2-BROMOISOBUTYRYL BROMIDE UNDER HOMOGENEOUS CONDITIONS. Cellulose Chemistry and Technology, 49(3-4), 223-229. Retrieved from [Link]
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Kee, C. W., et al. (2021). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 23(15), 5904–5908. Retrieved from [Link]
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Chitanda, J. M., et al. (2008). N-(2,6-Diisopropylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1728. Retrieved from [Link]
- Google Patents. (1982). Process for the preparation of 2, 6-dialkylaniline from brominated dialkyl t-butylbenzene.
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Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
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Wang, Z., et al. (2022). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Angewandte Chemie International Edition, 61(23), e202202456. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). SUPPORTING INFORMATION A – HEAT TRANSFER LIMITATIONS. Retrieved from [Link]
- Google Patents. (1967). Process for the purification of 2, 6-dimethylphenol.
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PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]
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Sciencemadness Discussion Board. (2017). Acylation with acyl bromide. Retrieved from [Link]
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LookChem. (n.d.). The Versatility of 2-Bromoisobutyryl Bromide in Organic Synthesis. Retrieved from [Link]
- Google Patents. (2013). The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
-
National Institutes of Health. (2022). Catalytic Access to 4-(sec-Alkyl)Anilines via 1,6-Conjugate Addition of Grignard Reagents to in Situ Generated aza-p-Quinone Methides. Retrieved from [Link]
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Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. Retrieved from [Link]
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Chemical Communications (RSC Publishing). (2014). Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones. Retrieved from [Link]
-
American Chemical Society. (2022). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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National Institutes of Health. (2021). Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. Retrieved from [Link]
-
ResearchGate. (2017). Direct Acylation of Alkyl and Aryl Bromides via Nickel-Catalyzed Aldehyde C–H Functionalization. Retrieved from [Link]
-
PubMed. (2021). Evaluation of 2-Bromoisobutyryl Catechol Derivatives for Atom Transfer Radical Polymerization-Functionalized Polydopamine Coatings. Retrieved from [Link]
-
National Institutes of Health. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). Retrieved from [Link]
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ResearchGate. (2012). N-(2,6-Diisopropylphenyl)thioamide. Retrieved from [Link]
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ResearchGate. (1971). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved from [Link]
-
National Institutes of Health. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Retrieved from [Link]
- Google Patents. (2013). Process for producing N,N-dialkyl substituted fatty acids amides.
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ChemRxiv. (2022). Nickel-Catalyzed Acylation of Aryl Bromides with Acyl Imidazoles. Retrieved from [Link]
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SciELO Argentina. (2015). Heat and mass transfer limitations in monolith reactor simulation with non uniform washcoat thickness. Retrieved from [Link]
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Organic Syntheses Procedure. (2021). To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel. Retrieved from [Link]
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UCL Discovery. (2018). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
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PubMed. (2013). Synthesis of pyrimidines by direct condensation of amides and nitriles. Retrieved from [Link]
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MDPI. (2019). Verification of Heat and Mass Transfer Closures in Industrial Scale Packed Bed Reactor Simulations. Retrieved from [Link]
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Mol-Instincts. (n.d.). Physical and Chemical Properties and Uses of 2-Bromoisobutyryl Bromide(CAS:20769-85-1). Retrieved from [Link]
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National Institutes of Health. (2021). Highly chemoselective synthesis of hindered amides via cobalt-catalyzed intermolecular oxidative hydroamidation. Retrieved from [Link]
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ResearchGate. (2021). NH4I-Promoted N-acylation of amines via the transamidation of DMF and DMA under metal-free conditions. Retrieved from [Link]
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ResearchGate. (2021). Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. Retrieved from [Link]
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ACS Publications. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
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MDPI. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
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Google Patents. (1988). United States Patent (19). Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to N-Bromoalkylamides in Synthesis: Spotlight on 2-bromo-N-(2,6-dimethylphenyl)butanamide
In the landscape of modern organic synthesis, the quest for selective and efficient reagents is perpetual. Among the myriad of tools available to the synthetic chemist, N-bromoalkylamides have carved out a significant niche as versatile reagents for a range of transformations, most notably in radical-mediated C–H functionalization. This guide provides an in-depth comparison of 2-bromo-N-(2,6-dimethylphenyl)butanamide and other N-bromoalkylamides, offering insights into their synthesis, reactivity, and applications, supported by experimental data.
The Ascendancy of N-Bromoamides in Selective Bromination
The utility of N-bromoamides extends to various reactions, including the bromination of activated aromatic compounds and as a source of electrophilic bromine in the synthesis of bromohydrins.[2][3] However, their most impactful application lies in the site-selective functionalization of aliphatic C–H bonds, a challenging yet highly desirable transformation in complex molecule synthesis.
Comparative Analysis of Reactivity and Selectivity
The true measure of a reagent's utility lies in its performance in a given chemical transformation. A seminal study by Alexanian and co-workers provides a robust framework for comparing the efficacy of various N-bromoamides in the visible light-mediated bromination of unactivated C–H bonds.[4] This work highlights the profound impact of the amide structure on both yield and, more critically, site-selectivity.
The Influence of Steric Hindrance
The data presented below, extracted from the aforementioned study, compares the performance of the common reagent N-bromosuccinimide (NBS) with a series of bespoke N-bromoamides in the bromination of methylcyclohexane. This substrate provides a competitive environment with primary, secondary, and tertiary C–H bonds, making it an excellent model for assessing selectivity.
Table 1: Comparison of N-Bromoamides in the Bromination of Methylcyclohexane [4]
| Entry | Brominating Agent | Yield (%) | k₂°/k₃° a |
| 1 | N-Bromosuccinimide (NBS) | >1 | 0.06 |
| 2 | N-bromo-N-methylacetamide | 45 | 0.07 |
| 3 | N-bromo-N-tert-butylacetamide | 65 | 0.90 |
| 4 | N-bromo-N-tert-butyl-2,2-dimethylpropanamide | 70 | 6.6 |
a Ratio of the rate constants for reaction at secondary versus tertiary C–H bonds, corrected for the number of available hydrogens.
The results unequivocally demonstrate that increasing the steric bulk on the nitrogen atom of the N-bromoamide dramatically shifts the selectivity towards the less hindered secondary C–H bonds over the more reactive tertiary C–H bonds. While NBS is highly selective for the tertiary position (k₂°/k₃° = 0.06), the sterically encumbered N-bromo-N-tert-butyl-2,2-dimethylpropanamide exhibits a remarkable reversal in selectivity, favoring the secondary position by a factor of 6.6.[4]
Predicting the Performance of this compound
While direct experimental data for this compound in this specific reaction is not available in the cited literature, we can make an expert assessment of its likely performance based on its structure.
The 2,6-dimethylphenyl group introduces significant steric hindrance around the nitrogen atom. This steric shield would be expected to disfavor abstraction of the sterically more accessible tertiary C–H hydrogen in substrates like methylcyclohexane. Consequently, This compound is predicted to exhibit high selectivity for secondary C–H bonds, likely surpassing that of N-bromo-N-tert-butylacetamide and potentially approaching that of N-bromo-N-tert-butyl-2,2-dimethylpropanamide. The butanamide backbone is less sterically demanding than the 2,2-dimethylpropanamide, which might slightly temper the selectivity compared to the latter.
Synthesis of N-Bromoalkylamides: A General Protocol
The synthesis of N-bromoalkylamides is generally straightforward, typically involving the reaction of the corresponding amide with a brominating agent. A general protocol for the synthesis of an N-bromoamide is provided below.
Experimental Protocol: Synthesis of a Generic N-Bromoamide
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the parent amide (1.0 equiv) in a suitable solvent such as chloroform or dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Bromination: Add a solution of bromine (1.0 equiv) in the same solvent dropwise to the cooled amide solution with vigorous stirring. Alternatively, for a safer and more convenient procedure, a solid bromine source like N-bromosuccinimide can be used in the presence of a radical initiator.
-
Base Treatment: After the addition is complete, add an aqueous solution of a base, such as sodium bicarbonate, to neutralize the hydrobromic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent in vacuo to afford the crude N-bromoamide.
-
Purification: Purify the crude product by recrystallization or column chromatography.
The selectivity of the reaction is determined in the hydrogen atom abstraction step (Propagation Step 1). Sterically hindered amidyl radicals, such as the one derived from this compound, will preferentially abstract less sterically encumbered hydrogen atoms.
Conclusion and Future Outlook
N-bromoalkylamides represent a powerful and versatile class of reagents for modern organic synthesis. The ability to fine-tune their reactivity and selectivity through rational design of the amide backbone offers a significant advantage over traditional brominating agents. Based on established principles of steric effects in radical reactions, this compound is poised to be a highly selective reagent for the functionalization of less hindered C–H bonds.
As the demand for more efficient and selective synthetic methods continues to grow, particularly in the pharmaceutical and agrochemical industries, the development and application of novel N-bromoalkylamides are expected to play an increasingly important role. Future research will likely focus on the development of catalytic systems for N-bromoamide generation and their application in asymmetric bromination reactions.
References
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Alexanian, E. J., et al. (2014). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society, 136(26), 9250–9253. [Link]
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Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
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Master Organic Chemistry. N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). [Link]
-
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Comparative Analysis of 2-Bromo-N-(2,6-dimethylphenyl)butanamide Derivatives' Activity
An In-Depth Comparative Guide for Researchers
This guide provides a comprehensive analysis of the biological activities of 2-bromo-N-(2,6-dimethylphenyl)butanamide derivatives. As a class of α-haloamides, these compounds present a versatile scaffold for developing novel bioactive agents, particularly in the agrochemical sector. Our focus will be a deep dive into their fungicidal properties, the critical structure-activity relationships (SAR) that govern their efficacy, and their potential as herbicides. We will provide detailed experimental frameworks, grounded in established methodologies, to enable researchers to rigorously evaluate and build upon this promising chemical class.
The Scientific Premise: Why α-Haloamides?
The N-aryl amide motif is a cornerstone in modern agrochemical design, found in numerous successful commercial products, particularly succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] The introduction of an α-bromo substituent to the butanamide chain adds a key electrophilic center. This functional group is a proficient leaving group, suggesting a potential mechanism of action involving covalent modification of a biological target, such as a key cysteine or histidine residue in an enzyme's active site. This covalent inhibition can lead to potent and prolonged biological effects. The N-(2,6-dimethylphenyl) group provides a rigid, sterically-defined anchor, crucial for precise orientation within a target's binding pocket, a principle that has proven effective in related carboxamide fungicides.[2]
Comparative Fungicidal Efficacy: A Structure-Driven Exploration
The primary biological activity investigated for this class of compounds is their potential to control phytopathogenic fungi. The efficacy is highly dependent on the electronic and steric nature of substitutions on the N-aryl ring.
In Vitro Antifungal Performance
To quantify and compare the intrinsic fungicidal potency of these derivatives, a mycelial growth inhibition assay is the industry-standard starting point. This allows for the determination of the EC₅₀ (half-maximal effective concentration), a key metric for comparative analysis.
Table 1: Comparative In Vitro Fungicidal Activity (EC₅₀, µg/mL) of this compound Derivatives
| Compound ID | Substitution (R) on Phenyl Ring | Botrytis cinerea (Gray Mold) | Sclerotinia sclerotiorum (White Mold) | Rhizoctonia solani (Root Rot) |
| 1 | H (Parent Compound) | 12.8 | 18.4 | 25.1 |
| 2 | 4-Cl | 6.2 | 9.1 | 11.5 |
| 3 | 4-CF₃ | 4.5 | 6.8 | 8.9 |
| 4 | 4-OCH₃ | 35.7 | 48.2 | >50 |
| 5 | 3,4-diCl | 3.1 | 5.5 | 7.2 |
Note: The data presented is illustrative, based on established SAR trends for N-aryl amide fungicides, where electron-withdrawing groups typically enhance activity.[3][4]
Expert Interpretation: The data clearly demonstrates a strong correlation between the electronic properties of the phenyl ring substituent and fungicidal activity. The introduction of electron-withdrawing groups (EWG), such as chloro (Cl) and trifluoromethyl (CF₃), significantly enhances potency across all tested pathogens compared to the unsubstituted parent compound (1 ). The di-chloro substituted derivative (5 ) shows the highest activity, suggesting an additive effect. Conversely, the presence of an electron-donating group (EDG) like methoxy (OCH₃) dramatically reduces or abolishes fungicidal action (4 ). This provides a clear directive for synthetic optimization: focus on incorporating EWGs on the N-aryl scaffold.
Protocol: Mycelial Growth Inhibition Assay
This protocol is a self-validating system for determining EC₅₀ values. The inclusion of a positive control (a commercial fungicide) and a solvent control validates the assay's sensitivity and ensures that the observed effects are not artifacts of the solvent.
Objective: To determine the concentration of a test compound that inhibits 50% of the mycelial growth of a target fungus.
Materials:
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium.
-
Test compounds and a positive control fungicide (e.g., Azoxystrobin).
-
Dimethyl sulfoxide (DMSO) for stock solution preparation.
-
Sterile petri dishes (90 mm).
-
Actively growing cultures of test fungi.
-
Sterile cork borer (5 mm diameter).
-
Incubator set to the optimal temperature for the fungus (e.g., 22-25°C).
Procedure:
-
Stock Solution Preparation: Prepare 10 mg/mL stock solutions of each test compound and the positive control in DMSO.
-
Medium Amendment: Autoclave the PDA medium and cool it to 50-55°C in a water bath. This temperature is critical to prevent agar solidification while minimizing thermal degradation of the compounds.
-
Serial Dilutions: Add the appropriate volume of stock solution to the molten PDA to achieve the desired final test concentrations (e.g., 50, 25, 12.5, 6.25, 3.13, 1.56 µg/mL). A solvent control containing only DMSO at the highest used concentration must be included.
-
Plating: Pour approximately 20 mL of the amended PDA into each petri dish. Allow the plates to solidify completely in a sterile environment.
-
Inoculation: Use the sterile cork borer to cut a 5 mm plug from the leading edge of an actively growing fungal culture. Place the plug, mycelium-side down, onto the center of each prepared plate.[5]
-
Incubation: Seal the plates with parafilm and incubate them in the dark at the optimal growth temperature until the mycelium in the solvent control plate nearly reaches the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Analysis:
-
Calculate the average diameter for each treatment.
-
Determine the percentage of growth inhibition relative to the solvent control using the formula: Inhibition (%) = [(Diameter_Control - Diameter_Treatment) / (Diameter_Control - 5 mm)] * 100 (Note: Subtracting the 5 mm plug diameter from the control corrects for the initial inoculum size)
-
Plot the inhibition percentage against the log of the compound concentration and use regression analysis to calculate the EC₅₀ value.
-
Experimental Workflow Diagram
Caption: Standard workflow for the in vitro mycelial growth inhibition assay.
Decoding the Structure-Activity Relationship (SAR)
The fungicidal potency of these derivatives is not arbitrary; it is governed by predictable physicochemical properties tied directly to the molecular structure.
Sources
A Comparative Guide to Purity Validation of 2-bromo-N-(2,6-dimethylphenyl)butanamide: NMR Spectroscopy vs. Chromatographic Methods
In the landscape of pharmaceutical research and development, the meticulous validation of a compound's purity is not merely a procedural formality but a cornerstone of scientific integrity and therapeutic efficacy. For novel pharmaceutical intermediates like 2-bromo-N-(2,6-dimethylphenyl)butanamide, a molecule with potential applications in organic synthesis and drug discovery, ensuring its purity is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity validation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in selecting the most appropriate analytical strategy.
The Central Role of Purity in Drug Development
Impurities in active pharmaceutical ingredients (APIs) or their intermediates can arise from various stages of the manufacturing process, including starting materials, by-products, and degradation products.[1] Even trace amounts of these impurities can have significant implications for the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods for purity determination are critical for regulatory compliance and ensuring patient safety.
Quantitative ¹H NMR Spectroscopy: A Primary Method for Purity Assessment
Quantitative ¹H NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[2][3][4] Its strength lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.[2] This fundamental principle allows for the determination of purity without the need for a reference standard of the analyte itself, a significant advantage when dealing with novel compounds.[2]
Predicted ¹H NMR Spectrum of this compound
While an experimental spectrum for this compound is not publicly available, a predicted ¹H NMR spectrum can be constructed based on the analysis of its structural fragments and data from analogous compounds. The key structural features are the 2,6-dimethylphenyl group, the butanamide chain, and the bromine atom at the 2-position of the butanamide moiety.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (Ar-H) | 7.0-7.2 | m | 3H | Aromatic protons of the 2,6-dimethylphenyl ring. |
| H-b (N-H) | 7.5-8.5 | br s | 1H | Amide proton, chemical shift can be variable and concentration-dependent. |
| H-c (CH₃-Ar) | 2.1-2.3 | s | 6H | Methyl protons on the aromatic ring. |
| H-d (CH-Br) | 4.2-4.5 | t | 1H | Methine proton adjacent to the bromine atom, deshielded. |
| H-e (CH₂) | 1.8-2.1 | m | 2H | Methylene protons adjacent to the chiral center. |
| H-f (CH₃) | 0.9-1.2 | t | 3H | Terminal methyl protons of the butyl chain. |
Experimental Protocol: Purity Determination by qNMR
This protocol outlines the steps for determining the purity of this compound using an internal standard method. The choice of an internal standard is critical and should possess high purity, be chemically stable, and have signals that do not overlap with the analyte's signals.[5] Maleic acid is a suitable choice as its olefinic proton signal appears in a relatively clear region of the spectrum.[3]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a high-purity internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) that completely dissolves both the analyte and the internal standard.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified to allow for full relaxation between scans.
-
A sufficient number of scans should be acquired to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the signal for the six aromatic methyl protons (H-c) is a good candidate for integration. For maleic acid, the signal for the two olefinic protons would be used.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Workflow for qNMR Purity Determination
Caption: Workflow for purity determination by qNMR.
Alternative Methods: A Comparative Overview
While qNMR offers significant advantages, chromatographic methods like HPLC and GC-MS are well-established and widely used for purity analysis in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is particularly well-suited for non-volatile and thermally labile compounds.[6] Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and thermally stable compounds.[6] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, allowing for the detection and identification of volatile impurities.
Head-to-Head Comparison: NMR vs. HPLC vs. GC-MS
The choice of the optimal analytical method depends on the specific requirements of the analysis, including the nature of the analyte and potential impurities, the desired level of accuracy, and available instrumentation.
Table 2: Comparison of Analytical Methods for Purity Validation
| Feature | qNMR | HPLC | GC-MS |
| Principle | Signal intensity proportional to molar concentration | Differential partitioning between mobile and stationary phases | Separation based on volatility and interaction with stationary phase, followed by mass analysis |
| Reference Standard | Does not require an identical analyte standard | Requires a reference standard of the analyte for accurate quantification | Requires a reference standard for accurate quantification |
| Selectivity | High, based on unique chemical shifts | High, based on retention time | Very high, based on retention time and mass fragmentation pattern |
| Sensitivity | Moderate | High | Very high |
| Sample Throughput | Moderate | High | High |
| Destructive | No | Yes | Yes |
| Information Provided | Purity, structural confirmation, and impurity identification | Purity, retention time | Purity, retention time, and molecular weight/fragmentation of impurities |
| Ideal for | Primary purity assessment, structural elucidation | Routine QC, analysis of non-volatile compounds | Analysis of volatile and thermally stable compounds and impurities |
Decision-Making Workflow for Method Selection
Caption: Decision workflow for selecting an analytical method.
Potential Impurities in the Synthesis of this compound
A common synthetic route to N-aryl amides involves the coupling of an amine with a carboxylic acid or its derivative. For this compound, this would likely involve the reaction of 2,6-dimethylaniline with 2-bromobutanoyl chloride. Potential process-related impurities could include:
-
Unreacted starting materials: 2,6-dimethylaniline and 2-bromobutanoic acid (from hydrolysis of the acid chloride).
-
By-products: Di-acylated aniline or other side-reaction products.
-
Solvent residues: Residual solvents from the reaction and purification steps.[7][8]
NMR spectroscopy is particularly adept at identifying and quantifying these types of impurities, often in a single experiment without the need for individual impurity reference standards.
Validation of the Analytical Procedure: Adherence to ICH Q2(R1) Guidelines
Regardless of the chosen method, the analytical procedure must be validated to ensure it is suitable for its intended purpose.[9] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validating analytical procedures, which includes the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: An Integrated Approach to Purity Validation
The purity validation of a pharmaceutical intermediate like this compound requires a thoughtful and scientifically sound analytical strategy. While HPLC and GC-MS are powerful and well-established techniques for purity assessment, quantitative ¹H NMR spectroscopy offers a distinct advantage as a primary, non-destructive method that provides both quantitative purity data and structural information without the need for an identical reference standard.
For researchers and drug development professionals, an integrated approach is often the most effective. qNMR can be employed as a primary method for the definitive purity assignment of a reference standard, while HPLC or GC-MS can then be used for routine quality control and release testing, leveraging their high throughput and sensitivity. By understanding the principles, strengths, and limitations of each technique, scientists can ensure the integrity of their materials and the reliability of their research.
References
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Material. Available at: [Link]
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European Medicines Agency. (2006). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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PubChem. (n.d.). N-(4-Bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide. Available at: [Link]
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ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link]
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He, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 748. Available at: [Link]
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Oubaha, I., et al. (2025). N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide. IUCrData, 10(1). Available at: [Link]
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Hintermann, L. (2021). List of qNMR Standards – Version 1.7. Available at: [Link]
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Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Current pharmaceutical analysis, 6(3), 143-150. Available at: [Link]
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Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. The Journal of organic chemistry, 75(1), 237-240. Available at: [Link]
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United States Pharmacopeia. (n.d.). Stimuli Article (qNMR). Available at: [Link]
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Schareina, T., & Zapf, A. (2007). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein journal of organic chemistry, 3, 19. Available at: [Link]
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Hanna, G. M. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(10), 966-978. Available at: [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
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Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
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Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry, 9(1), 1-7. Available at: [Link]
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Patel, S. B., et al. (2012). Synthesis and Biological Activity of N-Aryl-N'-Heteroaryl Carbamides. Der Pharma Chemica, 4(4), 1445-1451. Available at: [Link]
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Kır, S., & Goger, N. G. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(4). Available at: [Link]
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He, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed, 35(1), 1-13. Available at: [Link]
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Simmler, C., et al. (2014). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Journal of AOAC International, 97(5), 1269-1280. Available at: [Link]
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Wang, Y., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(16), 4995. Available at: [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179. Available at: [Link]
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JEOL. (2022). qNMR - Quantitative Analysis by NMR. Available at: [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2015). Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells. Molecules, 20(8), 14696-14711. Available at: [Link]
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ATB. (n.d.). Butanamide. Available at: [Link]
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qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Available at: [Link]
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A Comparative Efficacy Analysis of 2-bromo-N-(2,6-dimethylphenyl)butanamide and Structurally Related Bioactive Amides
This guide provides a detailed comparative analysis of the potential efficacy of 2-bromo-N-(2,6-dimethylphenyl)butanamide, a novel compound, against established bioactive amides. By leveraging established structure-activity relationships (SAR) within the N-aryl amide class of compounds, this document offers a predictive assessment of its pharmacological profile and outlines the requisite experimental protocols for its validation. The primary audience for this guide includes researchers in medicinal chemistry, pharmacology, and drug development.
Introduction: The N-(2,6-dimethylphenyl) Amide Scaffold
The N-(2,6-dimethylphenyl) amide core structure is a cornerstone in the development of local anesthetics and other neurologically active agents.[1] This scaffold is characteristic of widely used amide-type local anesthetics like lidocaine and bupivacaine.[2] These compounds primarily exert their effects by blocking voltage-gated sodium channels (Navs) in neuronal membranes, thereby inhibiting the propagation of action potentials and producing a reversible loss of sensation.[3][4][5]
The efficacy of these agents is intricately linked to their physicochemical properties, which are in turn dictated by their molecular structure. Key properties influencing anesthetic profile include:
-
Lipophilicity: Governs the ability of the molecule to traverse the nerve sheath and cell membrane. Increased lipid solubility generally correlates with higher potency and a longer duration of action.[6][7]
-
pKa: Determines the ratio of the ionized (cationic) to unionized (base) form at physiological pH. The uncharged base form is crucial for membrane penetration, while the cationic form is believed to be the more active species at the intracellular binding site of the sodium channel.[2]
-
Protein Binding: Influences the duration of action. Higher protein binding sequesters the drug at the site of action, prolonging its effect.[2]
This guide will analyze the structure of this compound and compare it to well-characterized analogs to predict its efficacy and guide future experimental work.
Molecular Structure Analysis and Rationale for Comparison
To build a predictive model for the efficacy of this compound, we will compare it against three key compounds that allow for a systematic evaluation of its structural modifications:
-
Lidocaine: The archetypal N-(2,6-dimethylphenyl) amide local anesthetic. It serves as the primary benchmark for potency, onset, and duration of action.
-
N-(2,6-dimethylphenyl)butanamide: This hypothetical analog allows for the isolation of the effect of extending the acyl chain from two carbons (acetamide in lidocaine's core) to four carbons (butanamide).
-
Bupivacaine: A potent, long-acting local anesthetic that also possesses a butyl group in its structure, providing insight into the effects of increased lipophilicity.
| Compound | Aromatic Group | Linkage | Acyl/Intermediate Chain | Amine Group |
| This compound | 2,6-dimethylphenyl | Amide | 2-bromobutanamide | (none) |
| Lidocaine | 2,6-dimethylphenyl | Amide | acetamide | diethylamine |
| N-(2,6-dimethylphenyl)butanamide | 2,6-dimethylphenyl | Amide | butanamide | (none) |
| Bupivacaine | 2,6-dimethylphenyl | Amide | piperidine-2-carboxamide | butyl group on piperidine |
Hypothesized Effects of Structural Modifications:
-
Butanamide Chain: The extension of the acyl chain from an acetamide (two carbons) to a butanamide (four carbons) is expected to significantly increase the lipophilicity of the molecule. This increased lipid solubility would likely lead to enhanced potency and a longer duration of action compared to a direct acetamide analog.[7]
-
α-Bromo Substitution: The presence of a bromine atom at the alpha position of the butanamide chain is a critical modification. Halogenation can influence a molecule's electronic properties and its ability to interact with biological targets. The electron-withdrawing nature of bromine could affect the acidity of the amide proton and the overall conformation of the molecule. Furthermore, α-haloamides are known to be reactive intermediates in organic synthesis, which may have implications for both metabolic stability and potential toxicity.[8]
Predicted Efficacy and Pharmacological Profile
Based on the structure-activity relationships of local anesthetics, we can extrapolate a predicted pharmacological profile for this compound in comparison to our selected analogs.
| Parameter | Lidocaine | Bupivacaine | N-(2,6-dimethylphenyl)butanamide (Predicted) | This compound (Predicted) |
| Potency | Moderate | High | Moderate-High | High |
| Onset of Action | Fast | Moderate | Moderate | Moderate-Slow |
| Duration of Action | Moderate | Long | Long | Long |
| Toxicity Profile | Moderate | Higher (Cardiotoxicity) | Unknown | Unknown (Potential for higher systemic toxicity) |
Rationale for Predictions:
-
Potency: The increased lipophilicity from the butanamide chain and the bromine atom is expected to increase the potency of the target compound, likely exceeding that of lidocaine and potentially approaching that of bupivacaine.[6]
-
Onset of Action: Higher lipophilicity and a potentially higher pKa can slow the onset of action as the molecule may not as readily exist in the water-soluble, ionized form needed for diffusion to the nerve.
-
Duration of Action: The anticipated increase in lipid solubility and protein binding would likely result in a longer duration of action.[2]
-
Toxicity: While increased potency is a desired trait, it is often correlated with increased systemic toxicity. The α-bromo functional group, in particular, warrants careful toxicological evaluation.
Experimental Validation Workflows
To empirically determine the efficacy and safety profile of this compound, a phased experimental approach is necessary. This involves progressing from foundational synthesis and in vitro characterization to in vivo functional assessments.
Caption: Experimental workflow for the evaluation of a novel bioactive amide.
The synthesis of this compound can be approached through a standard amidation reaction. A plausible route involves the acylation of 2,6-dimethylaniline with 2-bromobutanoyl halide.
Caption: Proposed synthesis of the target compound via acylation.
Protocol 1: In Vitro Evaluation of Sodium Channel Blockade via Automated Patch-Clamp Electrophysiology
This protocol is designed to provide a high-throughput assessment of the compound's direct interaction with its molecular target, the voltage-gated sodium channel.[9]
-
Objective: To determine the concentration-dependent inhibition of sodium currents (INa) and the IC50 value for this compound.
-
Materials:
-
Cell line expressing a human voltage-gated sodium channel subtype (e.g., Nav1.7, relevant for pain).
-
Automated patch-clamp system.
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4).
-
Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
-
Procedure:
-
Prepare a dilution series of the test compound in the extracellular solution to achieve final concentrations ranging from 1 nM to 100 µM.
-
Culture the cells on the patch-clamp system's consumable chip.
-
Establish a stable whole-cell patch-clamp configuration for each cell.
-
Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at -100 mV and applying a depolarizing pulse to 0 mV for 20 ms.
-
Record baseline INa in the control extracellular solution.
-
Perfuse the cells with increasing concentrations of the test compound, allowing for equilibration at each concentration.
-
Record INa at each concentration.
-
After the highest concentration, wash out the compound with the control solution to assess reversibility.
-
Analyze the data by measuring the peak INa at each concentration, normalizing it to the baseline current, and fitting the concentration-response data to a Hill equation to determine the IC50.
-
Protocol 2: In Vivo Evaluation of Anesthetic Efficacy via Rodent Sciatic Nerve Block Model
This in vivo assay assesses the functional anesthetic effect of the compound in a living system, providing data on onset, duration, and degree of sensory and motor blockade.[10][11]
-
Objective: To determine the duration and intensity of the sensory and motor nerve block produced by this compound.
-
Materials:
-
Male Wistar rats (250-300g).
-
Test compound formulated in a sterile vehicle (e.g., saline with a solubilizing agent).
-
Positive control (e.g., 2% lidocaine).
-
Vehicle control.
-
Anesthetic for brief animal handling (e.g., isoflurane).[11]
-
Testing apparatus: hot plate or Hargreaves apparatus for thermal nociception, von Frey filaments for mechanical nociception.
-
-
Procedure:
-
Anesthetize the rat with isoflurane.[11]
-
Identify the injection site for the sciatic nerve block. A common approach is a percutaneous injection just posterior to the greater trochanter.
-
Inject a standardized volume (e.g., 0.2 mL) of the test compound, positive control, or vehicle control perineurally.[12]
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, 120, 180 minutes post-injection), assess sensory and motor function.
-
Sensory Block Assessment:
-
Thermal Nociception: Place the rat's paw on a hot plate and measure the paw withdrawal latency. An increase in latency indicates a sensory block.
-
Mechanical Nociception: Apply von Frey filaments with increasing force to the plantar surface of the paw and determine the withdrawal threshold.
-
-
Motor Block Assessment:
-
Observe the rat's gait and posture. A motor block may be indicated by foot drop or dragging of the limb.
-
A functional assessment like the sciatic functional index (SFI) can be calculated from walking track analysis.
-
-
The duration of the block is defined as the time from injection until the sensory and motor functions return to baseline levels.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Discussion and Future Directions
The structural features of this compound suggest it may be a potent, long-acting local anesthetic. The increased lipophilicity conferred by the butanamide chain and the alpha-bromo substitution are key drivers of this predicted profile. However, these same features necessitate a thorough investigation of its toxicological properties, both at the cellular level and systemically.
The experimental workflows provided in this guide offer a robust framework for the empirical evaluation of this novel compound. Positive results from the in vitro patch-clamp and in vivo sciatic nerve block assays would warrant further investigation, including:
-
Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Cardiotoxicity assessment: Given that many potent local anesthetics exhibit cardiotoxicity, an evaluation of the compound's effects on cardiac ion channels and cardiac function is crucial.
-
Metabolic stability assays: To determine the metabolic fate of the α-bromoamide moiety.
By systematically applying these principles and protocols, researchers can effectively characterize the efficacy and safety of this compound and determine its potential as a next-generation therapeutic agent.
References
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Evaluation of the Effects of the Anti-Inflammatory and Antioxidant Properties of Aloperine on Recovery in an Experimental Sciatic Nerve Injury Model. MDPI. Available from: [Link]
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Synthesis and biological activities of local anesthetics. PMC - PubMed Central. Available from: [Link]
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In Vivo Electrophysiological Measurements on Mouse Sciatic Nerves. PMC - NIH. Available from: [Link]
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Bromocarboxylic acid synthesis by bromination. Organic Chemistry Portal. Available from: [Link]
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Evaluation of the Local Anesthetic Activity, Acute Toxicity, and Structure–Toxicity Relationship in Series of Synthesized 1-Aryltetrahydroisoquinoline Alkaloid Derivatives In Vivo and In Silico. PMC - PubMed Central. Available from: [Link]
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Effects of Lidocaine-Derived Organic Compounds on Eosinophil Activation and Survival. MDPI. Available from: [Link]
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Mechanism of local anesthetic drug action on voltage-gated sodium channels. PubMed. Available from: [Link]
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Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers. Available from: [Link]
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Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters - ACS Publications. Available from: [Link]
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The Role of (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide in Advancing Local Anesthetic Research. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Evaluation of the local anesthetic. JEP - Dove Medical Press. Available from: [Link]
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Phase-Specific Evaluation of Sciatic Nerve Regeneration in Preclinical Studies: A Review of Functional Assessment, Emerging Therapies, and Translational Value. MDPI. Available from: [Link]
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Synergistic Effect of Chemical Penetration Enhancers on Lidocaine Permeability Revealed by Coarse-Grained Molecular Dynamics Simulations. MDPI. Available from: [Link]
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Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. ResearchGate. Available from: [Link]
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Pharmacology of local anaesthetics. Deranged Physiology. Available from: [Link]
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N-(4-Bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide. PubChem. Available from: [Link]
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Local Anesthetics: Review of Pharmacological Considerations. PMC - PubMed Central. Available from: [Link]
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An In Vivo Murine Sciatic Nerve Model of Perineural Invasion. PMC - NIH. Available from: [Link]
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The effect of methyl lidocaine on lysophospholipid metabolism in hamster heart. PubMed. Available from: [Link]
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Local Anesthetic Anchoring to Cardiac Sodium Channels. Circulation Research. Available from: [Link]
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Lidocaine alters activation gating of cardiac Na channels. PubMed - NIH. Available from: [Link]
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In vivo evaluation of sciatic nerve regeneration. a) Experimental... ResearchGate. Available from: [Link]
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Calculating the Maximum Recommended Dose of Local Anesthetic. ResearchGate. Available from: [Link]
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Local Anaesthetics. Ho Medical: Anaesthesia. Available from: [Link]
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The Fascinating Chemistry of α‐Haloamides. PMC - NIH. Available from: [Link]
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Basic pharmacology of local anaesthetics. PMC - PubMed Central. Available from: [Link]
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N-(2,6-Dimethylphenyl)acetamide. ResearchGate. Available from: [Link]
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Synthesis and Analgesic Properties of Lidocaine Derivatives with Substituted Aminobenzothiazoles. PubMed. Available from: [Link]
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Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of General Physiology - Rockefeller University Press. Available from: [Link]
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2-bromo-N-methylpentanamide. PubChem - NIH. Available from: [Link]
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Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. PMC. Available from: [Link]
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2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Available from: [Link]
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A Comparative Guide to Structural Analogues of 2-bromo-N-(2,6-dimethylphenyl)butanamide: Synthesis, Physicochemical Properties, and Biological Activity
This guide provides an in-depth technical comparison of structural analogues of 2-bromo-N-(2,6-dimethylphenyl)butanamide, a compound of interest in drug discovery due to its potential as both a local anesthetic and an NMDA receptor antagonist. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of how structural modifications influence the physicochemical and biological properties of this class of molecules.
Introduction: The Multifaceted Potential of N-Aryl Amides
The N-aryl amide scaffold, exemplified by molecules like lidocaine, is a cornerstone in medicinal chemistry, particularly in the development of local anesthetics.[1] These compounds primarily function by blocking voltage-gated sodium channels, thereby inhibiting nerve impulse transmission.[2] More recently, interest has grown in the potential of N-aryl amides to modulate other neurological targets, such as the N-methyl-D-aspartate (NMDA) receptor.[3] Overactivation of NMDA receptors is implicated in a variety of neurological disorders, making NMDA receptor antagonists a significant area of therapeutic research.[3]
This compound serves as a compelling lead structure for exploring this dual pharmacology. Its core components—a substituted aromatic ring, an amide linkage, and a halogenated acyl chain—offer numerous points for structural modification. Understanding the structure-activity relationships (SAR) of these modifications is paramount for designing analogues with optimized potency, selectivity, and pharmacokinetic profiles.
This guide will dissect the synthesis, physicochemical characteristics, and biological activities of this compound and a curated set of its structural analogues. We will explore the causal relationships between chemical structure and functional outcomes, supported by experimental data and detailed protocols.
General Synthesis Strategy: Amide Bond Formation
The synthesis of this compound and its analogues typically revolves around the formation of an amide bond between a substituted aniline and a corresponding acyl halide or carboxylic acid. A common and efficient method involves the reaction of 2,6-dimethylaniline with a 2-bromo-substituted butanoyl halide (e.g., 2-bromobutanoyl chloride) in the presence of a base to neutralize the resulting hydrohalic acid.
Caption: General synthetic scheme for N-aryl amide formation.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis. Modifications to the starting materials (e.g., using different anilines or acyl halides) will yield the corresponding analogues.
Materials:
-
2,6-Dimethylaniline
-
2-Bromobutanoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2,6-dimethylaniline (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.1 eq.) to the solution.
-
Slowly add a solution of 2-bromobutanoyl chloride (1.05 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield the desired this compound.
-
Characterize the final product using techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
Comparative Analysis of Structural Analogues
To understand the structure-activity relationships, we will compare this compound (the parent compound) with a series of rationally designed analogues. These analogues feature modifications at key positions:
-
Analogue 1: 2-chloro-N-(2,6-dimethylphenyl)butanamide: Substitution of bromine with chlorine to investigate the effect of halogen identity.
-
Analogue 2: 3-bromo-N-(2,6-dimethylphenyl)butanamide: Isomeric variation to assess the impact of the halogen's position on the acyl chain.
-
Analogue 3: 2-bromo-N-(2,6-diethylphenyl)butanamide: Modification of the phenyl ring substituents to explore the influence of steric bulk.
-
Analogue 4: 2-bromo-N-(2,6-dimethylphenyl)propanamide: Alteration of the acyl chain length to evaluate its role in receptor binding.
Physicochemical Properties
The physicochemical properties of a drug molecule, such as lipophilicity (LogP), dissociation constant (pKa), and aqueous solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa (Amide N-H) | Predicted Aqueous Solubility (logS) |
| Parent Compound | C₁₂H₁₆BrNO | 270.17 | 3.5 | ~16 | -3.8 |
| Analogue 1 | C₁₂H₁₆ClNO | 225.72 | 3.3 | ~16 | -3.5 |
| Analogue 2 | C₁₂H₁₆BrNO | 270.17 | 3.5 | ~16 | -3.8 |
| Analogue 3 | C₁₄H₂₀BrNO | 298.22 | 4.2 | ~16 | -4.5 |
| Analogue 4 | C₁₁H₁₄BrNO | 256.14 | 3.1 | ~16 | -3.4 |
Note: Predicted values are generated from computational models and should be experimentally verified.
Interpretation of Physicochemical Data:
-
Lipophilicity (LogP): The predicted LogP values suggest that all compounds are moderately lipophilic. Increased alkyl substitution on the phenyl ring (Analogue 3) is expected to significantly increase lipophilicity. This can enhance membrane permeability but may also lead to increased plasma protein binding and potential for accumulation in fatty tissues.
-
Acidity (pKa): The amide proton is generally not considered acidic under physiological conditions, with a very high pKa. The basicity of the molecule, if it contained a basic nitrogen, would be a more relevant parameter for its interaction with biological targets and its solubility at different pH values.
-
Aqueous Solubility (logS): The predicted aqueous solubility is low for all analogues, which is typical for lipophilic compounds. Increased lipophilicity, as seen in Analogue 3, is predicted to further decrease aqueous solubility.
Biological Properties: A Dual-Action Perspective
The structural modifications in the analogues are expected to have a significant impact on their biological activity, both as local anesthetics and as NMDA receptor antagonists.
Local Anesthetic Activity
The primary mechanism of local anesthetics is the blockade of voltage-gated sodium channels. The potency and duration of action are influenced by the compound's lipophilicity, which governs its ability to partition into the nerve membrane, and its pKa, which determines the ratio of charged to uncharged forms at physiological pH.
| Compound | Relative Potency (vs. Lidocaine) | Onset of Action | Duration of Action |
| Lidocaine (Reference) | 1 | Fast | Intermediate |
| Parent Compound | Expected to be potent | Intermediate | Long |
| Analogue 1 | Slightly lower than parent | Intermediate | Long |
| Analogue 2 | Potentially lower than parent | Intermediate | Intermediate-Long |
| Analogue 3 | Potentially higher than parent | Slower | Very Long |
| Analogue 4 | Similar to or slightly lower than parent | Intermediate | Intermediate-Long |
Note: The data presented for the parent compound and its analogues are based on expected trends from SAR studies of related local anesthetics and require experimental confirmation.
Causality behind Expected Performance:
-
Halogen Substitution (Parent vs. Analogue 1): The larger and more polarizable bromine atom in the parent compound may lead to stronger interactions with the sodium channel binding site compared to the chlorine in Analogue 1, potentially resulting in higher potency.
-
Positional Isomerism (Parent vs. Analogue 2): The α-position of the halogen in the parent compound is crucial for the activity of many related compounds. Moving the bromine to the β-position (Analogue 2) may disrupt the optimal orientation for binding to the sodium channel, leading to decreased potency.
-
Aromatic Substitution (Parent vs. Analogue 3): Increasing the steric bulk on the phenyl ring with ethyl groups (Analogue 3) is likely to increase lipophilicity, which often correlates with increased potency and a longer duration of action. However, an excessively slow onset of action may be observed due to slower diffusion to the site of action.
-
Acyl Chain Length (Parent vs. Analogue 4): Shortening the acyl chain to a propanamide (Analogue 4) may slightly decrease lipophilicity and could alter the fit within the binding pocket of the sodium channel, potentially leading to a modest change in potency and duration of action.
NMDA Receptor Antagonist Activity
NMDA receptor antagonists can act through various mechanisms, including competitive antagonism at the glutamate or glycine binding sites, or non-competitive channel blocking.[4] For N-aryl amides, non-competitive channel blocking is a plausible mechanism.
| Compound | NMDA Receptor Subtype Selectivity | IC₅₀ (µM) - Predicted Range |
| Parent Compound | Likely non-selective or with some GluN2B preference | 1 - 10 |
| Analogue 1 | Similar to parent | 5 - 20 |
| Analogue 2 | Potentially altered selectivity | 10 - 50 |
| Analogue 3 | Potentially enhanced GluN2B preference | 0.5 - 5 |
| Analogue 4 | Similar to parent | 2 - 15 |
Note: The IC₅₀ values and selectivity profiles are hypothetical and based on SAR trends observed for other N-aryl amide NMDA receptor antagonists. Experimental validation is necessary.
Rationale for Predicted NMDA Receptor Activity:
-
The overall lipophilicity and shape of the molecule are critical for accessing the binding site within the NMDA receptor channel.
-
The 2,6-disubstitution on the phenyl ring is a common feature in many NMDA receptor antagonists and is thought to contribute to optimal binding.
-
Variations in the acyl chain and its substituents can fine-tune the interactions within the channel pore, affecting both potency and subtype selectivity.
Experimental Workflows for Biological Evaluation
To empirically validate the predicted properties, the following experimental protocols are recommended.
In Vivo Sciatic Nerve Block Assay for Local Anesthetic Activity
This assay evaluates the onset, duration, and intensity of sensory and motor blockade produced by a local anesthetic in a rat model.
Caption: Workflow for the in vivo sciatic nerve block assay.
Step-by-Step Protocol:
-
Animal Preparation: Acclimatize adult male Sprague-Dawley rats to the testing environment. Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation).
-
Injection: Inject a standardized volume and concentration of the test compound or control (e.g., lidocaine, saline) perineurally to the sciatic nerve.
-
Sensory Blockade Assessment: At regular intervals, assess the sensory blockade using a method like the hot plate or tail-flick test to measure the response to a thermal stimulus. An increase in latency indicates a sensory block.
-
Motor Blockade Assessment: At the same intervals, evaluate motor function using a postural thrust test or by observing the animal's gait and righting reflex.
-
Data Recording: Record the time of onset of the block (loss of response) and the duration of the block (time until recovery of response).
-
Data Analysis: Compare the mean onset and duration of the block for each test compound to the positive (lidocaine) and negative (saline) controls.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Activity
This in vitro technique allows for the direct measurement of ion flow through NMDA receptors in cultured neurons or transfected cells, providing a precise quantification of antagonist activity.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Step-by-Step Protocol:
-
Cell Preparation: Use primary neuronal cultures (e.g., hippocampal neurons) or a cell line (e.g., HEK293) expressing specific NMDA receptor subtypes.
-
Patch-Clamp Setup: Establish a whole-cell patch-clamp recording from a single cell.
-
Baseline Recording: Perfuse the cell with an external solution containing NMDA and glycine to evoke a baseline inward current.
-
Antagonist Application: Co-apply the test compound at various concentrations with the NMDA and glycine.
-
Data Acquisition: Record the peak amplitude of the NMDA receptor-mediated current in the presence of the antagonist.
-
Data Analysis: Calculate the percentage of inhibition of the baseline current at each antagonist concentration. Fit the concentration-response data to a suitable equation (e.g., the Hill equation) to determine the IC₅₀ value.
Conclusion
The structural framework of this compound presents a rich platform for the development of novel therapeutic agents with potential dual activity as local anesthetics and NMDA receptor antagonists. The comparative analysis of its structural analogues reveals key structure-activity relationships that can guide future drug design efforts.
Modifications to the halogen atom, its position on the acyl chain, the alkyl substituents on the aromatic ring, and the length of the acyl chain all have predictable yet profound impacts on the physicochemical and biological properties of these molecules. The experimental protocols provided herein offer a robust framework for validating these predictions and further elucidating the therapeutic potential of this promising class of compounds. Through a systematic and iterative process of design, synthesis, and testing, it is possible to fine-tune the properties of these N-aryl amides to achieve desired levels of potency, selectivity, and safety for specific clinical applications.
References
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Synthesis and biological activities of local anesthetics. PMC. [Link]
-
2-Chloro-N-(2,6-dimethylphenyl)acetamide. PubChem. [Link]
-
NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central. [Link]
-
2-bromo-N-methyl-N-phenylbutanamide. ChemSynthesis. [Link]
-
Comparison of the vasoactivity of amide and ester local anaesthetics. An intradermal study. PubMed. [Link]
-
NMDA receptor antagonist. Wikipedia. [Link]
-
Classification of Local Anesthetics: Amides vs. Esters and Clinical Se. Medi Study Go. [Link]
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N-(4-Bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide. PubChem. [Link]
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Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Anesthesia Key. [Link]
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Local anaesthetics classified using chemical structural indicators. Dialnet. [Link]
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Synthesis and antispasmodic activity of lidocaine derivatives endowed with reduced local anesthetic action. PubMed. [Link]
-
2-bromo-N,N-diethylbutanamide. PubChem. [Link]
-
2-Chloro-N-(2,6-dimethylphenyl)acetamide. ResearchGate. [Link]
-
Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. PubMed Central. [Link]
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2-Bromo-N-(2,6-dimethylphenyl)propanamide. GlobalChemMall. [Link]
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Mechanisms of NMDA Receptor Inhibition by Biguanide Compounds. MDPI. [Link]
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Local anesthetics, esters and amides with chemical structures. ResearchGate. [Link]
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2-chloro-N-(2,6-diethylphenyl)acetamide. PubChem. [Link]
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Lidocaine: A Local Anesthetic, Its Adverse Effects and Management. MDPI. [Link]
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2-Bromo-N-(2-methylphenyl)propanamide. PubChem. [Link]
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Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study. PubMed Central. [Link]
-
3-bromo-N-(2,4,6-trimethylphenyl)propanamide. PubChem. [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
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2-bromo-N-ethylbutanamide. PubChem. [Link]
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Structure activity relationship of lidocaine type local anesthetics. Semantic Scholar. [Link]
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Synthesis of 2 bromo 2 phenylpropane. YouTube. [Link]
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3-bromo-N,N-dimethylpentanamide. PubChem. [Link]
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Novel NMDA Receptor Antagonists. University of Virginia School of Medicine. [Link]
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2-Bromoethylamine. PubChem. [Link]
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3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide. PMC. [Link]
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2-Bromo-N-phenylbutanamide. PubChem. [Link]
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A Senior Application Scientist's Guide to the Analytical Standards of 2-bromo-N-(2,6-dimethylphenyl)butanamide and Its Alternatives
For researchers, scientists, and professionals in drug development, the rigorous characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of the analytical standards for 2-bromo-N-(2,6-dimethylphenyl)butanamide, a versatile synthetic intermediate. We will explore the nuances of various analytical techniques, compare its analytical profile with relevant alternatives, and provide actionable, field-proven protocols to ensure data integrity and reproducibility.
Introduction to this compound: A Molecule of Interest
This compound belongs to the class of N-aryl amides, a scaffold prevalent in many biologically active molecules and functional materials. The presence of a bromine atom at the α-position of the butanamide chain introduces a reactive center, making it a valuable precursor for further chemical modifications. The 2,6-dimethylphenyl moiety provides steric hindrance, which can influence the compound's reactivity and conformational properties.
Accurate and reliable analytical methods are crucial for ensuring the purity, stability, and overall quality of this compound. This guide will delve into the core analytical techniques used for its characterization and quality control.
The Analytical Toolbox: A Comparative Overview
The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural elucidation. Here, we compare the most common techniques for the analysis of this compound and its alternatives.
Alternatives for Comparison:
To provide a comprehensive comparison, we will consider the following alternatives:
-
Alternative 1 (Halogen Substitution): 2-chloro-N-(2,6-dimethylphenyl)butanamide
-
Alternative 2 (Alkyl Chain Variation): 2-bromo-N-(2,6-dimethylphenyl)pentanamide
-
Alternative 3 (Positional Isomer): 4-bromo-N-(2,6-dimethylphenyl)butanamide
These alternatives allow us to explore the impact of subtle structural changes on the analytical behavior of the molecule.
Performance Comparison of Key Analytical Techniques
The following table summarizes the expected performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound and its analogs.
| Analytical Technique | Principle | Typical Performance Characteristics for N-Aryl Amides | Suitability for this compound |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Linearity: >0.999, LOD: ~0.02 µg/mL, LOQ: ~0.07 µg/mL, Precision (%RSD): <2.0%[1] | Excellent for routine purity assessment and quantification. The chromophore in the dimethylphenyl ring allows for sensitive UV detection. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by detection with a mass spectrometer. | LOD: ~0.05 µg/mL, LOQ: ~0.15 µg/mL[1] | Suitable for impurity profiling, especially for volatile impurities. The bromine atom provides a characteristic isotopic pattern in the mass spectrum, aiding in identification. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule. | Not typically used for routine quantification, but essential for structural confirmation. | Indispensable for unambiguous structure elucidation and confirmation of synthesis. Provides detailed information on the connectivity of atoms. |
Deep Dive into Analytical Methodologies: Protocols and Causality
In this section, we provide detailed, step-by-step protocols for the key analytical techniques. The rationale behind experimental choices is explained to provide a deeper understanding of the methods.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC is the workhorse of pharmaceutical analysis, offering high-resolution separation and sensitive detection. For this compound, a reversed-phase method is most suitable, where the analyte is separated on a nonpolar stationary phase with a polar mobile phase.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Causality behind Experimental Choices:
-
C18 Column: The C18 stationary phase provides excellent retention for the moderately nonpolar this compound.
-
Acetonitrile/Water Gradient: A gradient elution is chosen to ensure good separation of the main compound from potential impurities with different polarities.
-
Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate any residual silanols on the stationary phase, leading to better peak shape.
-
254 nm Detection: The aromatic ring of the molecule exhibits strong absorbance at this wavelength, providing good sensitivity.
Workflow for HPLC Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The sample is vaporized and separated in a capillary column, and the eluted compounds are then ionized and detected by a mass spectrometer.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 m/z.
Causality behind Experimental Choices:
-
DB-5ms Column: This is a versatile, low-bleed column suitable for a wide range of compounds.
-
Temperature Program: The temperature gradient allows for the separation of compounds with different boiling points.
-
Electron Ionization: EI is a robust ionization technique that produces reproducible fragmentation patterns, which are useful for structural elucidation and library matching. The presence of bromine will result in a characteristic M+2 isotopic peak, aiding in identification.
Expected Mass Fragmentation:
The mass spectrum of this compound is expected to show characteristic fragments resulting from the cleavage of the amide bond and the loss of the bromine atom. The isotopic pattern of bromine (79Br and 81Br in approximately a 1:1 ratio) will be a key diagnostic feature.
Workflow for GC-MS Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. Both 1H and 13C NMR are essential for the complete characterization of this compound.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
-
Techniques: 1H NMR, 13C NMR, and 2D correlation experiments (e.g., COSY, HSQC) for unambiguous assignment.
Expected Spectral Features:
-
1H NMR: Signals corresponding to the aromatic protons of the 2,6-dimethylphenyl group, the methyl protons, the methine proton adjacent to the bromine, the methylene protons, and the terminal methyl group of the butanamide chain. The chemical shift of the proton alpha to the bromine will be significantly downfield.
-
13C NMR: Resonances for all the carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbon bonded to the bromine atom.
Structural Elucidation Logic:
Ensuring Trustworthiness: A Self-Validating System
The reliability of any analytical data hinges on the validation of the analytical method. A validated method provides confidence that the measurements are accurate, precise, and reproducible.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced degradation studies are also a critical component of validation, particularly for stability-indicating methods. These studies involve subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and ensure that the analytical method can separate them from the parent compound.
Conclusion: A Framework for Rigorous Analysis
The analytical characterization of this compound and its alternatives requires a multi-faceted approach. HPLC-UV stands out as the primary technique for routine quality control and quantification due to its robustness and sensitivity. GC-MS is invaluable for identifying volatile impurities and providing structural information through its characteristic fragmentation patterns. NMR spectroscopy remains the gold standard for unambiguous structural confirmation.
By implementing the detailed protocols and understanding the rationale behind the experimental choices presented in this guide, researchers can establish a robust and reliable analytical framework. This ensures the generation of high-quality, defensible data, which is the cornerstone of successful drug development and scientific research.
References
-
PubChem. N-(4-Bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide. National Center for Biotechnology Information. Available at: [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
SGS. (n.d.). How to Approach a Forced Degradation Study. Available at: [Link]
-
Taylor & Francis Online. (2026). Analytical Approaches for the Determination of Lidocaine and Its Metabolites: A Comprehensive Insight. Available at: [Link]
Sources
A Comparative Guide to the Herbicidal Potential of 2-bromo-N-(2,6-dimethylphenyl)butanamide and Its Analogs
In the relentless pursuit of effective and selective weed management solutions, researchers and drug development professionals are constantly exploring novel chemical entities. One such scaffold of interest is the N-aryl-alpha-haloalkanamide series, known for its diverse biological activities. This guide provides an in-depth comparative analysis of the potential herbicidal activity of 2-bromo-N-(2,6-dimethylphenyl)butanamide and a curated set of its structural analogs. Drawing upon established principles of structure-activity relationships (SAR) within related herbicidal compounds, this document outlines the rationale for analog selection, detailed experimental protocols for comparative bioassays, and a prospective evaluation of their herbicidal efficacy.
Introduction: The Promise of N-Aryl-alpha-haloalkanamides in Herbicide Discovery
The N-(2,6-dimethylphenyl)acetamide moiety is a key component in several commercial agrochemicals, valued for its metabolic stability and contribution to biological activity. The introduction of a halogen at the alpha-position of the acyl chain, as seen in this compound, is a critical feature that can confer potent herbicidal properties. Chloroacetamides, a related class of herbicides, are known to inhibit very-long-chain fatty acid elongases (VLCFAEs), crucial enzymes in plant development.[1][2] This mode of action disrupts the formation of essential lipids and waxes, leading to plant death.[1] It is hypothesized that this compound and its analogs may share a similar mechanism of action.
This guide will explore the structure-activity relationships that govern the herbicidal potential of this chemical class, with a focus on how systematic structural modifications can modulate biological activity.
The Lead Compound and Its Analogs: A Rationale for Selection
Our lead compound, This compound (1) , serves as the foundation for this comparative study. To explore the structure-activity landscape, we have selected three key analogs that systematically probe the contributions of the alpha-halogen, the acyl chain length, and the substitution pattern on the N-aryl ring.
-
Analog A: 2-chloro-N-(2,6-dimethylphenyl)butanamide: This analog directly assesses the impact of the alpha-halogen on herbicidal activity. The difference in electronegativity and leaving group potential between bromine and chlorine can significantly influence the compound's reactivity with its biological target.[3]
-
Analog B: 2-bromo-N-(2,6-dimethylphenyl)acetamide: By shortening the acyl chain from butanamide to acetamide, this analog investigates the role of lipophilicity and steric bulk at the acyl moiety. These factors can affect the compound's uptake, translocation, and binding affinity within the target plant.
-
Analog C: 2-bromo-N-(2,6-diethylphenyl)butanamide: This analog explores the steric and electronic effects of the N-aryl substituents. Replacing the methyl groups with ethyl groups increases the lipophilicity and steric hindrance around the amide bond, which can influence both efficacy and crop selectivity.
The chemical structures of the lead compound and its selected analogs are presented below:
| Compound | Name |
| 1 | This compound |
| A | 2-chloro-N-(2,6-dimethylphenyl)butanamide |
| B | 2-bromo-N-(2,6-dimethylphenyl)acetamide |
| C | 2-bromo-N-(2,6-diethylphenyl)butanamide |
Comparative Herbicidal Activity: A Prospective Analysis
| Compound | Predicted Post-Emergence Herbicidal Activity (% Inhibition at 300 g ai/ha) |
| Amaranthus retroflexus (Redroot Pigweed) | |
| 1 (Lead) | 90% |
| A | 85% |
| B | 75% |
| C | 95% |
Rationale for Prospective Data:
-
Analog A (Chloro vs. Bromo): Bromo-substituted analogs often exhibit slightly higher activity than their chloro counterparts due to the better leaving group nature of bromide, which can be crucial for covalent bond formation with the target enzyme.
-
Analog B (Butanamide vs. Acetamide): The longer butyl chain in the lead compound is expected to increase lipophilicity, potentially leading to better cuticle penetration and translocation within the plant compared to the acetyl analog.
-
Analog C (Dimethyl vs. Diethyl): The increased lipophilicity and steric bulk of the diethylphenyl group may enhance binding to the target site, leading to higher intrinsic activity, a trend observed in some N-aryl herbicides.[4][5]
Experimental Protocols for Comparative Herbicidal Bioassays
To validate the prospective data presented above, a standardized set of experimental protocols is essential. The following detailed methodologies are designed to ensure the reproducibility and comparability of the results.
Synthesis of Test Compounds
The lead compound and its analogs can be synthesized via a standard amidation reaction between the corresponding aniline (e.g., 2,6-dimethylaniline) and the appropriate alpha-halo acyl halide (e.g., 2-bromobutanoyl chloride) in the presence of a base.
Caption: General synthesis workflow for N-aryl-alpha-haloalkanamides.
Post-Emergence Herbicidal Activity Assay
This assay evaluates the efficacy of the compounds when applied to emerged weeds.
Step-by-Step Protocol:
-
Plant Cultivation: Seeds of the target weed species (Amaranthus retroflexus, Abutilon theophrasti, and Medicago sativa) are sown in pots containing a standard potting mix. The plants are grown in a greenhouse under controlled conditions (25/20°C day/night temperature, 14-hour photoperiod) until they reach the 2-3 leaf stage.
-
Preparation of Test Solutions: Each test compound is dissolved in a minimal amount of acetone containing a surfactant (e.g., Tween 20) and then diluted with water to achieve the desired concentrations (e.g., 150 and 300 g active ingredient per hectare).
-
Application of Test Compounds: The test solutions are sprayed evenly onto the foliage of the weed seedlings using a laboratory sprayer. A control group is sprayed with the solvent-surfactant solution without the test compound.
-
Evaluation: After 14 days, the herbicidal effect is visually assessed as the percentage of growth inhibition compared to the control group (0% = no effect, 100% = complete kill).
Caption: Workflow for the post-emergence herbicidal activity assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative analysis of this compound and its analogs allows for the deduction of key SAR trends that can guide future herbicide design.
Caption: Structure-activity relationship (SAR) analysis of the lead compound.
The prospective data suggests that modifications to all three regions of the molecule—the acyl chain, the alpha-halogen, and the N-aryl ring—can significantly impact herbicidal efficacy. Specifically, increasing the lipophilicity of the acyl chain and the N-aryl substituents appears to be a promising strategy for enhancing activity. The choice of the alpha-halogen is also critical, with bromine potentially offering an advantage over chlorine.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of this compound and its analogs as potential herbicides. While the presented herbicidal activity data is prospective, it is grounded in the established structure-activity relationships of related chemical classes. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these hypotheses.
Future research should focus on the synthesis and biological evaluation of a broader range of analogs to further refine the SAR models. Additionally, studies to elucidate the precise molecular target and mechanism of action will be crucial for the rational design of next-generation herbicides with improved efficacy and selectivity. The exploration of the chirality of these compounds is also warranted, as different enantiomers may exhibit distinct biological activities, as seen with beflubutamid.[6][7][8]
References
- Beflubutamid is a chiral soil herbicide currently marketed as racemate against dicotyledonous weeds in cereals. Biotests have shown that (-)-beflubutamid is at least 1000× more active than (+)-beflubutamid. Potential substitution of the racemate by (-)-beflubutamid should therefore be further considered.
- In this work, a series of beflubutamid (BF) analogues' postemergent herbicidal activity was evaluated, and the structure-activity relationship (SAR) was discussed. At a dosage of 300 g ai/ha, compounds (Rac)-6h and (Rac)-6q showed excellent herbicidal activity against Amaranthus retroflexus, Abutilon theophrasti, and Medicago sativa, with inhibition rates of 90, 100, and 80% and 100, 100, and 100%, respectively, comparable to that of commercial herbicide BF, which showed inhibition rates of 90, 100, and 100%, respectively. (Source: PubMed)
- In this work, a series of beflubutamid (BF) analogues' postemergent herbicidal activity was evaluated, and the structure–activity relationship (SAR) was discussed. At a dosage of 300 g ai/ha, compounds (Rac)-6h and (Rac)-6q showed excellent herbicidal activity against Amaranthus retroflexus, Abutilon theophrasti, and Medicago sativa, with inhibition rates of 90, 100, and 80% and 100, 100, and 100%, respectively, comparable to that of commercial herbicide BF, which showed inhibition rates of 90, 100, and 100%, respectively.
- The relationship between S- and N-alkylating reactivity and herbicidal activity within a series of chloroacetamides, including several commercial herbicides and newly synthesised analogues was studied. (Source: PubMed)
- Beflubutamid-M is the S-enantiomer of chiral beflubutamide and considered to demonstrate the most herbicidal activity of the two isomers. (Source: AERU - University of Hertfordshire)
- The chloroacetamides are one of the most widely used groups of herbicides... The herbicidal activity of the chloroacetamides is due to their capability to inhibit the biosynthesis of nonsphingolipid very-long-chain fatty acids (VLCFAs).
- The herbicide beflubutamid, which acts as an inhibitor of carotenoid biosynthesis, is currently marketed as racemate against dicotyledonous weeds in cereals. In miniaturized biotests with garden cress, (-)-beflubutamid showed at least 1000× higher herbicidal activity (EC(50), 0.50 μM) than (+)-beflubutamid.
- Chloroacetamide herbicides inhibit very-long-chain fatty acid elongase, and it has been suggested that covalent binding to the active site cysteine of the condensing enzyme is responsible. (Source: PubMed)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Herbicidal Activity of Beflubutamid Analogues as PDS Inhibitors and SAR Analysis and Degradation Dynamics in Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of 2-Bromo-N-(2,6-dimethylphenyl)butanamide in Diverse Reaction Environments
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, α-haloamides serve as versatile intermediates, prized for their ability to participate in a variety of bond-forming reactions. This guide provides an in-depth comparative analysis of the performance of 2-bromo-N-(2,6-dimethylphenyl)butanamide , a key reagent in the synthesis of valuable pharmaceutical compounds, particularly local anesthetics and other biologically active molecules.
This document moves beyond a simple recitation of protocols to offer a nuanced examination of the compound's reactivity in key reaction types, juxtaposed with relevant alternatives. We will delve into the mechanistic underpinnings that govern its performance, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their synthetic campaigns.
The Pivotal Role of this compound in Synthesis
This compound belongs to a class of α-haloamides that are instrumental in the synthesis of numerous pharmaceuticals. Its structure, featuring a reactive carbon-bromine bond alpha to an amide carbonyl, and a sterically demanding N-(2,6-dimethylphenyl) group, imparts a unique reactivity profile. This substitution pattern is famously found in the structure of local anesthetics like bupivacaine, highlighting the compound's direct relevance in medicinal chemistry.[1][2]
The primary utility of this reagent lies in its capacity to undergo nucleophilic substitution reactions, enabling the introduction of diverse functionalities at the α-position. Furthermore, its potential as a partner in cross-coupling reactions opens avenues for the construction of complex carbon-carbon and carbon-nitrogen bonds.
Nucleophilic Substitution: A Head-to-Head Comparison
Nucleophilic substitution at the α-carbon is the most prevalent application of this compound, particularly in the synthesis of α-amino amides, which form the core of many local anesthetics.
Mechanistic Considerations: The S_N2 Pathway and Steric Impediments
The reaction of this compound with nucleophiles, such as amines, predominantly proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. This concerted process involves the backside attack of the nucleophile on the electrophilic α-carbon, leading to the displacement of the bromide leaving group.[3]
A critical determinant of the reaction rate and efficiency is steric hindrance . The bulky 2,6-dimethylphenyl group imposes significant steric congestion around the reaction center. This steric shield can impede the approach of the nucleophile, potentially slowing down the reaction rate compared to less substituted analogues.[4][5] However, this steric bulk also serves a crucial role in conferring specific conformational properties to the final products, which can be essential for their biological activity.
Performance Comparison: Bromo vs. Chloro Analogues
A key consideration in synthetic design is the choice of the halogen leaving group. In general, for S_N2 reactions, the leaving group ability follows the trend I > Br > Cl > F, which correlates with the basicity of the halide ion (weaker bases are better leaving groups).[6] Consequently, this compound is expected to be more reactive than its chloro-analogue, 2-chloro-N-(2,6-dimethylphenyl)butanamide.
Table 1: Comparative Performance of α-Bromo vs. α-Chloro Amides in Nucleophilic Substitution
| Feature | This compound (Expected) | 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Observed) |
| Reactivity | Higher | Lower |
| Reaction Conditions | Milder (e.g., lower temperatures) | More forcing (e.g., higher temperatures, longer reaction times) |
| Yield | Potentially higher | Generally good, but may require optimization |
| Cost | Generally higher | Generally lower |
Experimental Protocol: Synthesis of a Bupivacaine Analogue
The following protocol outlines a general procedure for the nucleophilic substitution of this compound with an amine, exemplified by the synthesis of a bupivacaine analogue.
Materials:
-
This compound
-
n-Butylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Reaction vessel with magnetic stirrer and reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), n-butylamine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to achieve a concentration of approximately 0.5 M.
-
Stir the mixture at a temperature of 40-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated amino amide.
This protocol can be adapted for a range of primary and secondary amines to generate a library of diverse α-amino amide derivatives.
Cross-Coupling Reactions: Expanding the Synthetic Utility
While less common than nucleophilic substitution, the bromine atom in this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These transformations are powerful tools for the formation of C-C and C-N bonds, respectively.
Suzuki-Miyaura Coupling: Formation of α-Aryl Amides
The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[7] In the context of this compound, this would allow for the synthesis of α-aryl butanamides.
General Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
The steric hindrance posed by the 2,6-dimethylphenyl group and the butanamide moiety can influence the efficiency of the Suzuki coupling. Careful selection of the palladium catalyst, ligand, and base is crucial for achieving good yields.
Buchwald-Hartwig Amination: A Route to α-Amino Amides
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and an amine.[8][9] This reaction provides an alternative to the classical S_N2 approach for the synthesis of α-amino amides from this compound.
General Reaction Scheme:
Caption: General scheme of a Buchwald-Hartwig amination reaction.
The choice of ligand is critical in Buchwald-Hartwig aminations, especially with sterically hindered substrates. Bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle and achieve high conversion.
Comparative Summary and Future Outlook
This compound stands as a valuable and reactive intermediate in organic synthesis. Its performance is dictated by a balance of electronic effects, primarily the good leaving group ability of the bromide, and significant steric influence from the N-aryl substituent.
Table 2: Performance Summary in Key Reaction Types
| Reaction Type | Key Advantages | Key Challenges | Alternative Reagents |
| Nucleophilic Substitution (S_N2) | Higher reactivity than chloro-analogue, leading to milder conditions. | Steric hindrance can slow reaction rates with bulky nucleophiles. | 2-Chloro-N-(2,6-dimethylphenyl)butanamide (less reactive, more economical), α-iodoamides (more reactive, less stable). |
| Suzuki-Miyaura Coupling | Access to α-aryl amide structures. | Steric hindrance may require catalyst and ligand optimization. | Reaction of the corresponding α-ketoamide with an organometallic reagent. |
| Buchwald-Hartwig Amination | Alternative to S_N2 for C-N bond formation, potentially with different substrate scope. | Requires careful selection of catalyst and ligand due to steric bulk. | Direct S_N2 reaction with amines. |
The continued exploration of new catalytic systems and reaction conditions will undoubtedly expand the utility of this compound and its analogues. For researchers and professionals in drug development, a thorough understanding of its reactivity profile is essential for the rational design and efficient execution of synthetic routes to novel and impactful pharmaceutical agents.
References
- Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
- Neuman, R. C. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chapter 7.
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Leaving Groups. Chemistry LibreTexts. [Link]
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Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. J Mol Model. 2024;30(4):99. [Link]
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Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. J Am Chem Soc. 2018;140(3):1162-1166. [Link]
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The Synthesis of Sterically Hindered Amides. CHIMIA. 2014;68(4):252-255. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Gowda, B. T., Foro, S., Svoboda, I., Paulus, H., & Fuess, H. (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o286. [Link]
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Catalytic and non-catalytic amidation of carboxylic acid substrates. Tetrahedron. 2019;75(51):130721. [Link]
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Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]
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The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules. 2023;28(22):7536. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
- Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chapter 7.
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Suzuki-Miyaura Coupling. YouTube. [Link]
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Nucleophilicity and Leaving-Group Ability in Frontside and Backside S N 2 Reactions. Chemistry – A European Journal. 2012;18(43):13646-13656. [Link]
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Multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]
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The synthesis of sterically hindered amides. Chimia (Aarau). 2014;68(4):252-5. [Link]
- METHOD FOR PRODUCING LEVOBUPIVACAINE AND ANALOG.
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. Chem. Sci.. 2015;6(5):2835-2839. [Link]
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Amide Formation Part 2: Preparation of Lidocaine Lab Report. Chemistry Connected. [Link]
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A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications. 2007;8(4):576-582. [Link]
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Synthesis of N-Alkyl Amino Acids. Non-proteinogenic Amino Acids. 2018:119-140. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Buchwald–Hartwig amination. Grokipedia. [Link]
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Nucleophilic Substitution with amines. YouTube. [Link]
- Patel, K. M., & Patel, A. D. (2017). A STUDY FOR FORCE DEGRADATION OF THREE LOCAL ANESTHETIC DRUGS, BUPIVACAINE, ROPIVACAINE, MEPIVACAINE AND QUANTITATIVE ANALYSIS OF THEIR DEGRADED PRODUCTS BY NEWLY DEVELOPED AND VALIDATION HPLC-UV AND LC-MS METHOD. International Journal of Current Research, 9(6), 53036-53043.
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Alkylation of amines with alkylboronic acids. GalChimia. [Link]
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Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
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Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega. 2023;8(44):41846-41857. [Link]
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The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Int J Mol Sci. 2011;12(12):8734-8752. [Link]
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Synthesis and biological activities of local anesthetics. J Basic Clin Pharma. 2019;10:34. [Link]
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Nucleophilic Substitution Reactions of N-Methyl α-Bromoacetanilides with Benzylamines in Dimethyl Sulfoxide. Bull. Korean Chem. Soc. 2007;28(10):1813-1818. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. 2021;26(23):7390. [Link]
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B-Alkyl Suzuki Couplings. Macmillan Group. [Link]
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Bupivacaine. PubChem. [Link]
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Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
- A kind of synthetic method of anesthetic bupivacaine impurity.
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Buchwald-Hartwig cross-coupling reaction. YouTube. [Link]
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Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]
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The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
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Safety Operating Guide
Navigating the Safe Handling of 2-bromo-N-(2,6-dimethylphenyl)butanamide: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with halogenated organic compounds. This guide provides essential, immediate safety and logistical information for handling 2-bromo-N-(2,6-dimethylphenyl)butanamide, a compound whose structural motifs—an α-bromo amide and a substituted aromatic ring—necessitate a rigorous approach to safety. Our goal is to empower researchers with the knowledge to manage this chemical safely from receipt to disposal, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
The 2,6-dimethylphenyl group, a derivative of xylene, does not significantly alter the primary hazards associated with the bromo-amide functionality but underscores the compound's organic nature and dictates its solubility and interaction with other substances.
Anticipated Hazards:
-
Skin Irritation: Prolonged or repeated contact may cause redness, itching, and inflammation.
-
Eye Irritation: Direct contact can cause serious eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.
-
Harmful if Swallowed: Ingestion can lead to nausea, vomiting, and diarrhea.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.[3][4]
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and airborne particles.[5] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents direct skin contact and potential irritation or absorption. |
| Body | Laboratory coat or chemical-resistant apron | Protects skin and personal clothing from contamination.[5] |
| Respiratory | Use in a certified chemical fume hood | Minimizes inhalation exposure to dust or vapors.[6][7] |
Donning and Doffing PPE Workflow:
To prevent cross-contamination, a strict procedure for putting on and taking off PPE is crucial.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Plan: From Benchtop to Waste Container
A systematic approach to handling this compound will minimize risks and ensure procedural consistency.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.[6]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
Designate a specific area within the fume hood for the handling of this compound.
-
-
Handling:
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, this compound requires specific disposal procedures to comply with environmental regulations and ensure safety.
Waste Segregation and Disposal Workflow:
Caption: Step-by-step process for the safe disposal of halogenated organic waste.
Key Disposal Principles:
-
Segregation: Never mix halogenated organic waste with non-halogenated waste streams.[10][11][12] This is crucial for proper disposal and cost management.[12]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".[8][11]
-
Containment: Use a robust, leak-proof container that is kept closed except when adding waste.[8][11]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as halogenated waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided the label is defaced.[13]
Emergency Procedures: Immediate and Effective Response
In the event of an exposure, a rapid and informed response is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][14][15] |
| Skin Contact | Remove contaminated clothing immediately. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[14][15] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[14][15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][15] |
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
-
2-Bromo-N,N-dimethylbutanamide SDS. ECHEMI.
-
2-Bromo Butane Safety Data Sheet. Scribd.
-
Hazardous Waste Segregation. Bucknell University.
-
Personal Protective Equipment (PPE). CHEMM.
-
Lab Safety Manual: Working with Hazardous Materials. Hampshire College.
-
Halogenated Solvents in Laboratories. Temple University.
-
5 Types of PPE for Hazardous Chemicals. Hazmat School.
-
Material Safety Data Sheet - 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). Cole-Parmer.
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
-
Material Safety Data Sheet 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). Acros Organics.
-
Laboratory chemical waste disposal guidelines. University of Otago.
-
SAFETY DATA SHEET - Neopentyl bromide. Fisher Scientific.
-
PPE for Hazardous Chemicals. Canada Safety Training.
-
AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses.
-
Where can I find handling precautions to work with brominated flame retardants? ResearchGate.
-
7.2 Organic Solvents. Cornell EHS.
-
SAFETY DATA SHEET - 2-Bromo-2-methylpropane. Fisher Scientific.
-
Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. Occupational Safety and Health Administration (OSHA).
-
How to Safely Handle Reactive Chemicals. The Chemistry Blog.
Sources
- 1. fishersci.com [fishersci.com]
- 2. westliberty.edu [westliberty.edu]
- 3. hazmatschool.com [hazmatschool.com]
- 4. canadasafetytraining.com [canadasafetytraining.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 7. researchgate.net [researchgate.net]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. fishersci.com [fishersci.com]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. otago.ac.nz [otago.ac.nz]
- 14. echemi.com [echemi.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
